molecular formula C29H48N8O9 B605863 Azido-PEG4-Val-Cit-PAB-OH

Azido-PEG4-Val-Cit-PAB-OH

カタログ番号: B605863
分子量: 652.7 g/mol
InChIキー: AXRCLOURQJMPLC-AHWVRZQESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azido-PEG4-Val-Cit-PAB-OH is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit group will specifically be cleaved by catepsin B. Because this enzyme is only present in the lysosome, the ADC payload will be released only in the cell. The Azido group will react with DBCO, BCN or other Alkyne groups through click chemistry.

特性

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N8O9/c1-21(2)26(36-25(39)9-12-43-14-16-45-18-19-46-17-15-44-13-11-33-37-31)28(41)35-24(4-3-10-32-29(30)42)27(40)34-23-7-5-22(20-38)6-8-23/h5-8,21,24,26,38H,3-4,9-20H2,1-2H3,(H,34,40)(H,35,41)(H,36,39)(H3,30,32,42)/t24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCLOURQJMPLC-AHWVRZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-Val-Cit-PAB-OH: A Key Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Val-Cit-PAB-OH is a sophisticated, cleavable linker molecule central to the development of next-generation antibody-drug conjugates (ADCs). ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker component is critical, ensuring the ADC remains stable in circulation while enabling the selective release of the payload within target cancer cells. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in the field of drug development.

Core Structure and Properties

This compound is a multi-component system, with each part playing a crucial role in its function.[1][2]

  • Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry." It allows for the highly specific and efficient conjugation of the linker to an alkyne-modified antibody via either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that enhances the aqueous solubility of the ADC.[4] This can help to prevent aggregation, which is a common challenge with ADCs carrying hydrophobic payloads, and can improve the overall pharmacokinetic profile of the conjugate.[4]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload. The Val-Cit linker is known for its relative stability in the bloodstream and its efficient cleavage within the lysosomal compartment.[6]

  • p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolative" cascade results in the release of the unmodified, active payload.[5]

  • Hydroxyl Group (-OH): This terminal hydroxyl group provides the attachment point for the cytotoxic payload.

The logical relationship between the structural components and their functions is illustrated in the diagram below.

G cluster_linker This compound Structure cluster_function Component Functions Azido Azido PEG4 PEG4 Click Click Chemistry (Antibody Conjugation) Azido->Click enables ValCit Val-Cit Solubility Solubility & Pharmacokinetics PEG4->Solubility enhances PAB PAB Cleavage Cathepsin B Cleavage Site ValCit->Cleavage provides OH -OH Release Self-Immolation & Payload Release PAB->Release facilitates Attachment Payload Attachment Point OH->Attachment is the

Caption: Structure-Function Relationship of this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₉H₄₈N₈O₉--INVALID-LINK--
Molecular Weight 652.75 g/mol --INVALID-LINK--
CAS Number 2055024-64-9--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, DMF--INVALID-LINK--
Storage -20°C, protected from light and moisture--INVALID-LINK--

Mechanism of Action in Antibody-Drug Conjugates

The mechanism of action for an ADC utilizing the this compound linker is a multi-step process that leads to the targeted delivery and release of a cytotoxic payload.

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component targets and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis, eventually being trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide of the linker.

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the PAB spacer, which in turn releases the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Cytotoxicity: The released payload can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization or damaging DNA, leading to apoptosis of the cancer cell.

The signaling pathway for payload release is depicted below.

G ADC_circulating ADC in Circulation ADC_bound ADC Binds to Tumor Cell Antigen ADC_circulating->ADC_bound Internalization Receptor-Mediated Endocytosis ADC_bound->Internalization Lysosome ADC Trafficked to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Self_immolation PAB Spacer Self-Immolation Cleavage->Self_immolation Payload_release Active Payload Released Self_immolation->Payload_release Cytotoxicity Payload Induces Cell Death Payload_release->Cytotoxicity

Caption: ADC Payload Release Pathway.

Experimental Protocols

Synthesis of Azido-PEG4-Val-Cit-PAB-MMAE

This protocol describes the synthesis of the drug-linker conjugate, Azido-PEG4-Val-Cit-PAB-MMAE, from this compound and the cytotoxic payload, monomethyl auristatin E (MMAE).

Materials:

  • This compound

  • Monomethyl auristatin E (MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • Pyridine (B92270)

  • High-Performance Liquid Chromatography (HPLC) system for monitoring and purification

Procedure:

  • Dissolution: Dissolve this compound (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.[7]

  • Coupling: Add HOBt (1.0 equivalent) and pyridine to the solution.[7]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC until the starting materials are consumed.

  • Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain the desired Azido-PEG4-Val-Cit-PAB-MMAE.

  • Lyophilization: Lyophilize the purified product to obtain a solid.

Antibody Conjugation via SPAAC (Copper-Free Click Chemistry)

This protocol outlines the conjugation of the Azido-PEG4-Val-Cit-PAB-MMAE to an antibody that has been engineered to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-Val-Cit-PAB-MMAE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Drug-Linker Preparation: Dissolve the Azido-PEG4-Val-Cit-PAB-MMAE in anhydrous DMSO to prepare a stock solution.

  • Conjugation Reaction: Add the dissolved drug-linker to the DBCO-modified antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark to protect any light-sensitive components.

  • Purification: Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.

  • Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy, mass spectrometry, and SEC-HPLC to determine the DAR and aggregation levels.

The experimental workflow for SPAAC conjugation is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis DrugLinker Dissolve Azido-Linker-Payload in DMSO Mix Mix Antibody and Drug-Linker DrugLinker->Mix Antibody DBCO-modified Antibody in Buffer Antibody->Mix Incubate Incubate (e.g., 4°C, 1-4h) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Characterize Characterize ADC (DAR, Purity) SEC->Characterize

Caption: SPAAC Antibody Conjugation Workflow.

In Vitro Cathepsin B Cleavage Assay

This assay is used to determine the rate of payload release from the ADC in the presence of cathepsin B.

Materials:

  • Purified ADC

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS system for analysis

Procedure:

  • Enzyme Activation: Pre-activate the cathepsin B by incubating it in the Activation Buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range, and the ADC concentration is in the micromolar range.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.

  • Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to assess the potential for premature payload release.

Materials:

  • Purified ADC

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS or ELISA-based methods for analysis

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in human plasma. Prepare a control sample by diluting the ADC in PBS.

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further degradation until analysis.

  • Sample Analysis:

    • To measure intact ADC (DAR): Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.

    • To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma stability.

Quantitative Data

While specific kinetic data for this compound is not extensively published, the cleavage kinetics are expected to be similar to other Val-Cit-PAB linkers.

ParameterValueConditionReference
Cathepsin B Cleavage Half-life (EVCit ADC) 2.8 hIn vitro assay with human liver cathepsin B--INVALID-LINK--
Cathepsin B Cleavage Half-life (VCit ADC) 4.6 hIn vitro assay with human liver cathepsin B--INVALID-LINK--
Specificity Constant (kcat/KM) for Cathepsin B (3.68 ± 0.50) × 10⁴ M⁻¹s⁻¹For a ferrocene-labeled tetrapeptide substrate--INVALID-LINK--
Plasma Stability (Val-Cit Linker) Generally stable in human plasma, less stable in mouse plasma due to carboxylesterase 1c activity.In vitro and in vivo studies--INVALID-LINK--

Conclusion

This compound is a highly versatile and effective linker for the development of advanced antibody-drug conjugates. Its modular design, incorporating a bioorthogonal handle for precise conjugation, a hydrophilic spacer for improved biophysical properties, a specific enzymatic cleavage site for targeted payload release, and a self-immolative spacer, provides a robust platform for creating ADCs with a wide therapeutic window. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working to advance the field of targeted cancer therapy.

References

An In-depth Technical Guide to Azido-PEG4-Val-Cit-PAB-OH for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Val-Cit-PAB-OH is a highly specialized and versatile linker molecule integral to the development of advanced antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its structure, mechanism of action, and applications in the targeted delivery of cytotoxic payloads to cancer cells. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this linker in their ADC constructs. This guide will delve into the quantitative data available for similar linker systems, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of its utility in oncology research.

Core Components and Functionality

This compound is a multi-component linker system, with each part playing a crucial role in the overall function of the resulting ADC.

  • Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and efficient conjugation of the linker to an antibody that has been modified to contain a corresponding alkyne or strained alkyne group.

  • Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer is a hydrophilic component that enhances the solubility and pharmacokinetic properties of the ADC. The PEG spacer can help to mitigate aggregation, which is often a challenge with hydrophobic drug payloads.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is a critical element of the linker's design, acting as a specific cleavage site for the lysosomal protease, Cathepsin B. Cathepsin B is often upregulated in the tumor microenvironment, providing a targeted release mechanism for the cytotoxic payload within the cancer cell.

  • p-Aminobenzyl Alcohol (PAB): The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the free, unmodified cytotoxic drug.

  • Hydroxyl Group (-OH): This terminal hydroxyl group provides a point of attachment for the cytotoxic payload, typically through a carbamate (B1207046) linkage.

Mechanism of Action: Targeted Drug Release

The efficacy of an ADC constructed with this compound hinges on a well-orchestrated series of events that lead to the selective release of the cytotoxic payload within the target cancer cell.

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination of the PAB spacer, which rapidly releases the active cytotoxic drug into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released cytotoxic payload can then exert its cell-killing effect, for instance, by inhibiting microtubule assembly or damaging DNA, ultimately leading to apoptosis of the cancer cell.

Quantitative Data

The following tables summarize key quantitative parameters for Val-Cit-PAB-based linkers. It is important to note that specific data for the this compound linker may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Plasma Stability of Val-Cit-PAB Containing ADCs

SpeciesPlasma Stability (Half-life)Key Enzyme(s) Involved in Premature CleavageReference(s)
HumanHigh (generally stable)-
MouseLow (prone to premature cleavage)Carboxylesterase 1c (Ces1c)

Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit-PAB Linkers

Cancer Cell LineTarget AntigenPayloadIC50 (ng/mL)Reference(s)
SK-BR-3 (Breast Cancer)HER2MMAE~10-100
NCI-N87 (Gastric Cancer)HER2MMAE~10-100
Karpas-299 (Anaplastic Large Cell Lymphoma)CD30MMAE~1-10

Note: IC50 values are highly dependent on the specific ADC construct and the cell line being tested. The values presented are representative ranges found in the literature for ADCs utilizing Val-Cit-PAB linkers.

Experimental Protocols

Protocol 1: Antibody-Linker Conjugation via SPAAC

This protocol outlines the strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating the azido-functionalized linker to a dibenzocyclooctyne (DBCO)-modified antibody.

Materials:

  • DBCO-modified monoclonal antibody (in PBS, pH 7.4)

  • Azido-PEG4-Val-Cit-PAB-Payload conjugate (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Protein concentrator (e.g., Amicon® Ultra)

Procedure:

  • Antibody Preparation:

    • If not already modified, introduce a DBCO group onto the antibody using a commercially available DBCO-NHS ester. Follow the manufacturer's protocol for the labeling reaction and subsequent purification to remove excess labeling reagent.

    • Ensure the final DBCO-modified antibody is in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.

  • Drug-Linker Preparation:

    • Dissolve the Azido-PEG4-Val-Cit-PAB-Payload conjugate in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the DBCO-modified antibody.

    • Add the desired molar excess of the Azido-PEG4-Val-Cit-PAB-Payload stock solution to the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted drug-linker conjugate using a desalting column equilibrated with PBS (pH 7.4).

    • Concentrate the purified ADC using a protein concentrator with an appropriate molecular weight cutoff (e.g., 50 kDa).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the final ADC product by size exclusion chromatography (SEC).

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay is used to confirm the enzymatic release of the payload from the ADC.

Materials:

  • Purified ADC construct

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM DTT (prepare fresh)

  • Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload)

  • LC-MS/MS system

Procedure:

  • Cathepsin B Activation:

    • Pre-incubate the recombinant Cathepsin B in the Activation Buffer for 15 minutes at 37°C to ensure the enzyme is in its active form.

  • Cleavage Reaction:

    • In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B solution (e.g., 100 nM final concentration).

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding 3 volumes of the cold Quenching Solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload at each time point.

  • Data Analysis:

    • Plot the concentration of the released payload against time to determine the rate of cleavage.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC construct and unconjugated payload (for control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or free payload. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization ADC-Antigen Complex Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Linker Cleavage Lysosome->Cleavage Cathepsin B CathepsinB Cathepsin B Payload Active Payload Cleavage->Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of ADC internalization, lysosomal trafficking, and payload release.

Experimental Workflow: ADC Synthesis and Characterization

ADC_Workflow Antibody_Mod 1. Antibody Modification (e.g., DBCO labeling) Conjugation 3. Click Chemistry Conjugation (SPAAC) Antibody_Mod->Conjugation Linker_Payload 2. Azido-Linker-Payload Synthesis Linker_Payload->Conjugation Purification 4. Purification (e.g., SEC, Desalting) Conjugation->Purification Characterization 5. Characterization Purification->Characterization DAR DAR Analysis (HIC/MS) Characterization->DAR Purity Purity/Aggregation (SEC) Characterization->Purity Potency In Vitro Potency Assay Characterization->Potency

Caption: General experimental workflow for ADC synthesis and characterization.

Conclusion

This compound represents a sophisticated and highly effective linker for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a bioorthogonal handle, a hydrophilic spacer, a specific enzymatic cleavage site, and a self-immolative spacer, provides a robust platform for the targeted delivery of potent cytotoxic agents. A thorough understanding of its mechanism of action, coupled with rigorous in vitro and in vivo evaluation, is paramount to harnessing its full therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy through the innovative design and application of ADCs.

An In-depth Technical Guide to the Synthesis of Azido-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthesis pathway for Azido-PEG4-Val-Cit-PAB-OH, a crucial heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). The modular design of this linker, featuring a cathepsin B-cleavable Val-Cit dipeptide, a self-immolative p-aminobenzyl alcohol (PAB) spacer, a hydrophilic polyethylene (B3416737) glycol (PEG4) unit, and a bioorthogonal azide (B81097) handle, allows for the precise and controlled delivery of cytotoxic payloads to target cells.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity designed to bridge a cytotoxic drug to a monoclonal antibody. Each component of the linker plays a distinct and critical role in the overall function of the resulting ADC:

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][] This enzymatic susceptibility ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[]

  • p-Aminobenzyl Alcohol (PAB): The PAB moiety functions as a self-immolative spacer.[3] Upon cleavage of the Val-Cit linker by cathepsin B, the PAB unit undergoes a 1,6-elimination reaction, leading to the release of the unmodified active drug.[3]

  • Polyethylene Glycol (PEG4): The four-unit PEG spacer enhances the hydrophilicity of the linker-drug conjugate. This increased water solubility can improve the pharmacokinetic properties of the ADC, reducing aggregation and potentially leading to a better safety profile.

  • Azide (N3) Group: The terminal azide group provides a versatile handle for conjugation to a payload molecule via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This bioorthogonal reaction allows for a highly efficient and specific attachment of the drug to the linker.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that can be logically divided into two main stages:

  • Synthesis of the Core Dipeptide-Spacer (H₂N-Val-Cit-PAB-OH): This involves the sequential coupling of L-citrulline and L-valine, followed by attachment of the p-aminobenzyl alcohol spacer. The use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, is essential to control the regioselectivity of the amide bond formations.

  • Coupling of the Azido-PEG4 Moiety: The hydrophilic PEG spacer with the terminal azide group is introduced by reacting an activated form of Azido-PEG4-acid with the free amine of the Val-Cit-PAB-OH intermediate.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of H₂N-Val-Cit-PAB-OH cluster_1 Stage 2: Coupling of Azido-PEG4 Moiety Fmoc_Cit Fmoc-Cit-OH Fmoc_Cit_PAB Fmoc-Cit-PAB-OH Fmoc_Cit->Fmoc_Cit_PAB HATU, DIPEA PABOH p-Aminobenzyl alcohol PABOH->Fmoc_Cit_PAB H2N_Cit_PAB H₂N-Cit-PAB-OH Fmoc_Cit_PAB->H2N_Cit_PAB Piperidine (B6355638)/DMF Fmoc_Val_Cit_PAB Fmoc-Val-Cit-PAB-OH H2N_Cit_PAB->Fmoc_Val_Cit_PAB Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_OSu->Fmoc_Val_Cit_PAB H2N_Val_Cit_PAB H₂N-Val-Cit-PAB-OH Fmoc_Val_Cit_PAB->H2N_Val_Cit_PAB Piperidine/DMF Final_Product This compound H2N_Val_Cit_PAB->Final_Product DIPEA, DMF Azido_PEG4_NHS Azido-PEG4-NHS ester Azido_PEG4_NHS->Final_Product

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of this compound.

Stage 1: Synthesis of H₂N-Val-Cit-PAB-OH

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol is adapted from a high-yielding, reproducible method that minimizes epimerization.[3]

  • Fmoc-protection of L-Citrulline: L-Citrulline is reacted with Fmoc-Cl or Fmoc-OSu to yield Fmoc-L-Citrulline.

  • Coupling of Fmoc-L-Citrulline to p-Aminobenzyl Alcohol:

    • To a solution of Fmoc-L-Citrulline and p-aminobenzyl alcohol in a suitable solvent such as DMF, a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are added.

    • The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The resulting Fmoc-Cit-PAB-OH is then purified, typically by column chromatography.

  • Fmoc-deprotection of Fmoc-Cit-PAB-OH:

    • The purified Fmoc-Cit-PAB-OH is dissolved in DMF, and a solution of piperidine in DMF (e.g., 20%) is added.

    • The reaction is stirred at room temperature for a short period (e.g., 1-2 hours) to effect the removal of the Fmoc group.

    • The solvent and excess piperidine are removed under reduced pressure to yield H₂N-Cit-PAB-OH.

  • Coupling of Fmoc-L-Valine:

    • The crude H₂N-Cit-PAB-OH is dissolved in DMF, and commercially available Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester) is added.

    • The reaction is stirred at room temperature overnight.

    • The product, Fmoc-Val-Cit-PAB-OH, is purified by silica (B1680970) gel flash column chromatography.[5]

Protocol 2: Synthesis of H₂N-Val-Cit-PAB-OH

  • Fmoc-deprotection of Fmoc-Val-Cit-PAB-OH:

    • Fmoc-Val-Cit-PAB-OH is dissolved in DMF.[1]

    • An excess of diethylamine (B46881) or piperidine is added, and the mixture is stirred at room temperature for several hours (e.g., 16-24 hours).[1]

    • The solvent is evaporated under reduced pressure, and the residue is triturated with a non-polar solvent like diethyl ether or dichloromethane (B109758) to precipitate the product.[1]

    • The resulting solid, H₂N-Val-Cit-PAB-OH, is collected by filtration and dried. This intermediate is often used in the next step without further purification.[1]

Stage 2: Coupling of the Azido-PEG4 Moiety

Protocol 3: Synthesis of this compound

This protocol describes a general method for the coupling of an NHS ester to a primary amine.

  • Reaction Setup:

    • The crude H₂N-Val-Cit-PAB-OH is dissolved in an anhydrous polar aprotic solvent such as DMF or DMSO.

    • A slight molar excess (e.g., 1.1-1.5 equivalents) of commercially available Azido-PEG4-NHS ester is dissolved in the same solvent and added to the solution of H₂N-Val-Cit-PAB-OH.

    • A non-nucleophilic base such as DIPEA (e.g., 2-3 equivalents) is added to the reaction mixture to act as a proton scavenger.

  • Reaction Conditions:

    • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

    • The progress of the reaction is monitored by LC-MS until the starting material is consumed.

  • Purification:

    • Upon completion, the reaction mixture is diluted with a suitable solvent and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

    • The fractions containing the desired product are collected and lyophilized to yield this compound as a solid.

Quantitative Data

The following table summarizes the reported and expected yields for the key synthetic steps.

StepStarting Material(s)ProductCoupling/Deprotection ReagentsTypical Yield (%)Reference(s)
Fmoc-Val-Cit-PAB-OH Synthesis Fmoc-Cit-PAB-OH and Fmoc-Val-OSuFmoc-Val-Cit-PAB-OHPiperidine/DMF, then coupling85 (over 2 steps)[5]
H₂N-Val-Cit-PAB-OH Synthesis Fmoc-Val-Cit-PAB-OHH₂N-Val-Cit-PAB-OHDiethylamine/DMFQuantitative[1]
This compound Synthesis H₂N-Val-Cit-PAB-OH and Azido-PEG4-NHS esterThis compoundDIPEA/DMF-

Note: The yield for the final coupling step is not explicitly reported in the searched literature and would need to be determined empirically. However, NHS ester couplings are generally efficient, and a good yield can be expected.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Logical Relationships and Workflows

The synthesis of this compound relies on a series of well-established organic reactions, primarily focused on peptide chemistry. The logical flow of the synthesis is dictated by the need to selectively form amide bonds and introduce the PEG and azide functionalities without unwanted side reactions.

Logical_Flow Start Starting Materials: - L-Citrulline - L-Valine - p-Aminobenzyl alcohol - Azido-PEG4-acid Protect_Cit Fmoc Protection of Citrulline Start->Protect_Cit Activate_PEG Activate Azido-PEG4-acid (as NHS ester) Start->Activate_PEG Couple_PAB Couple Fmoc-Cit to PAB Protect_Cit->Couple_PAB Deprotect_Cit Fmoc Deprotection Couple_PAB->Deprotect_Cit Couple_Val Couple Fmoc-Val Deprotect_Cit->Couple_Val Deprotect_Val Fmoc Deprotection Couple_Val->Deprotect_Val Couple_PEG Couple Azido-PEG4-NHS to H₂N-Val-Cit-PAB-OH Deprotect_Val->Couple_PEG Activate_PEG->Couple_PEG Purify Final Purification (HPLC) Couple_PEG->Purify Final_Product This compound Purify->Final_Product

Figure 2: Logical flow diagram of the synthesis process.

Conclusion

The synthesis of this compound is a challenging but achievable process for chemists experienced in peptide synthesis and bioconjugation techniques. The modular nature of the synthesis allows for potential modifications to the linker, such as altering the PEG chain length or substituting the azide with another functional group, to fine-tune the properties of the resulting ADC. This guide provides a solid foundation for researchers and drug developers to undertake the synthesis of this important class of ADC linkers.

References

The Pivotal Role of the PEG4 Spacer in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, the incorporation of a short, hydrophilic tetraethylene glycol (PEG4) spacer has emerged as a key strategy to overcome challenges associated with hydrophobic payloads. This guide provides a comprehensive technical overview of the multifaceted role of the PEG4 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Introduction: The Challenge of Hydrophobicity in ADCs

The conjugation of highly potent, and often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to significant manufacturing and therapeutic challenges. A primary issue is the increased propensity for aggregation, driven by intermolecular hydrophobic interactions.[1] This aggregation can lead to diminished efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[2][3] Furthermore, the overall hydrophobicity of the ADC can accelerate its clearance from circulation, reducing tumor exposure and narrowing the therapeutic window.[1]

The PEG4 Spacer: A Hydrophilic Solution

The incorporation of a PEG4 spacer within the linker architecture directly addresses the issue of hydrophobicity. Polyethylene glycol is a hydrophilic, biocompatible, and flexible polymer that imparts several advantageous properties to the ADC.[3]

Enhanced Hydrophilicity and Reduced Aggregation

The primary function of the PEG4 spacer is to increase the hydrophilicity of the ADC construct. The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, effectively creating a hydration shell around the hydrophobic payload.[1][3] This "shielding" effect mitigates the intermolecular hydrophobic interactions that lead to aggregation.[1] The flexible nature of the PEG4 chain also provides steric hindrance, further preventing the close association of ADC molecules.[1] This allows for the successful conjugation of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio, or DAR) without inducing significant aggregation.[1][3]

Improved Pharmacokinetics

By reducing aggregation and increasing the overall hydrophilicity of the ADC, the PEG4 spacer can significantly improve its pharmacokinetic (PK) profile.[1] ADCs with reduced aggregation are less prone to rapid clearance by the reticuloendothelial system, leading to a longer plasma half-life and increased overall exposure (Area Under the Curve, AUC).[1][4] This prolonged circulation time allows for greater accumulation of the ADC at the tumor site, enhancing its therapeutic potential. While longer PEG chains can lead to even greater increases in half-life, a short PEG4 spacer often provides a balance between improved stability and maintaining a molecular size conducive to efficient tumor penetration.[1]

Quantitative Impact of PEG4 Spacers on ADC Properties

While specific data can be proprietary, the general trends of PEGylation on ADC performance are well-documented. The following tables summarize the expected quantitative impact of incorporating a PEG4 spacer compared to a non-PEGylated linker.

Table 1: Physicochemical Properties

PropertyNon-PEGylated LinkerPEG4 Spacer LinkerRationale
Aggregation Higher propensity, especially at high DARsSignificantly reducedIncreased hydrophilicity and steric hindrance from the PEG4 chain.[1][5]
Solubility Lower, may require organic co-solvents for conjugationIncreasedThe hydrophilic nature of the PEG4 spacer improves solubility in aqueous buffers.[1]
Achievable DAR Limited by aggregationHigher DARs are achievable without significant aggregationThe PEG4 spacer mitigates the hydrophobicity of the payload, allowing for higher loading.[1][3]

Table 2: Pharmacokinetic Parameters

ParameterNon-PEGylated LinkerPEG4 Spacer LinkerRationale
Plasma Half-life (t½) ShorterModerately increasedReduced aggregation and clearance by the reticuloendothelial system.[1][4]
Clearance (CL) FasterSlowerIncreased hydrophilicity and hydrodynamic radius contribute to slower clearance.[4][6]
Area Under the Curve (AUC) LowerHigherA direct consequence of prolonged circulation and slower clearance.[4]

Table 3: Efficacy and Tolerability

ParameterNon-PEGylated LinkerPEG4 Spacer LinkerRationale
In Vitro Potency (IC50) Potentially higherMay be slightly reducedSteric hindrance from the PEG spacer can sometimes slightly impede binding or internalization, though this effect is often minimal.[7]
In Vivo Efficacy Variable, can be limited by poor PKGenerally improvedEnhanced tumor accumulation due to improved pharmacokinetics often leads to better in vivo antitumor activity.[8][9]
Therapeutic Window NarrowerWiderImproved tolerability due to reduced off-target toxicity and better efficacy profile.[8][10]

Experimental Protocols

Synthesis of a Representative Linker-Payload: Maleimide-PEG4-Val-Cit-PABC-MMAE

This protocol describes a representative synthesis of a cleavable linker-payload incorporating a PEG4 spacer.

  • Synthesis of NH2-Val-Cit-PAB-MMAE:

    • Start with Fmoc-Val-Cit-PAB-OH.

    • Couple with MMAE using a coupling agent such as HATU in an organic solvent like DMF.

    • Remove the Fmoc protecting group using a base like piperidine (B6355638) to yield the free amine.[11]

  • Synthesis of Maleimide-PEG4-NHS ester:

    • React N-Boc-amido-dPEG4-acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent (e.g., DCC) to form the NHS ester.

    • Remove the Boc protecting group with an acid such as TFA.

    • React the resulting amine with a maleimide-containing NHS ester (e.g., N-succinimidyl 3-maleimidopropionate) to form the maleimide-PEG4 acid.

    • Activate the carboxylic acid of the maleimide-PEG4 moiety with NHS and a coupling agent to yield the final Maleimide-PEG4-NHS ester.

  • Coupling of Maleimide-PEG4 to the Dipeptide-Payload:

    • Dissolve NH2-Val-Cit-PAB-MMAE in an appropriate solvent (e.g., DMF).

    • Add the Maleimide-PEG4-NHS ester and a non-nucleophilic base (e.g., DIEA).

    • Allow the reaction to proceed at room temperature until completion, monitored by HPLC.

    • Purify the final product, Mal-PEG4-Val-Cit-PABC-MMAE, using preparative HPLC.[12][13]

Antibody Conjugation and Purification
  • Antibody Reduction:

    • Prepare the antibody (e.g., Trastuzumab) in a suitable buffer such as PBS containing EDTA.

    • Add a reducing agent like TCEP to reduce the interchain disulfide bonds. The molar excess of TCEP will determine the number of disulfides reduced and thus the final DAR.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation:

    • Remove the excess TCEP using a desalting column.

    • Immediately add the Mal-PEG4-Val-Cit-PABC-MMAE linker-payload dissolved in an organic co-solvent like DMSO. A typical molar excess of the linker-payload is used.

    • Allow the conjugation reaction to proceed at room temperature for 1-2 hours. The maleimide (B117702) groups will react with the free thiols on the antibody.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.[14] Further purification to isolate specific DAR species can be achieved using hydrophobic interaction chromatography (HIC).

ADC Characterization: Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR distribution of ADCs.

  • Instrumentation: A biocompatible HPLC system with a UV detector.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[15]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[15]

  • Procedure:

    • Equilibrate the column with a mixture of Mobile Phase A and B.

    • Inject the ADC sample.

    • Elute with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the absorbance at 280 nm.

  • Data Analysis: The different DAR species will elute based on their hydrophobicity, with higher DAR species being more retained. The average DAR can be calculated from the peak areas of the different species.[16]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Materials:

    • Target cancer cell line (e.g., HER2-positive for Trastuzumab ADCs) and a negative control cell line.

    • 96-well plates.

    • Complete cell culture medium.

    • ADC, unconjugated antibody, and free payload.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

    • Incubate for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Visualizing the Mechanism and Workflows

ADC Mechanism of Action and Payload-Induced Apoptosis

The following diagram illustrates the general mechanism of action of an ADC with a cleavable linker and a microtubule-inhibiting payload like MMAE, leading to apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Bcl2_Regulation Bcl-2 Family Regulation Microtubules->Bcl2_Regulation 6. Mitotic Arrest Apoptosis Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis 8. Cell Death Bcl2_Regulation->Caspase_Activation 7. Intrinsic Pathway ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Linker_Payload_Synth 1. Linker-Payload Synthesis Conjugation 3. Conjugation Linker_Payload_Synth->Conjugation Antibody_Reduction 2. Antibody Reduction Antibody_Reduction->Conjugation Purification_SEC 4. Purification (SEC) Conjugation->Purification_SEC HIC_Analysis 5. DAR Analysis (HIC) Purification_SEC->HIC_Analysis LCMS_Analysis 6. Intact Mass (LC-MS) Purification_SEC->LCMS_Analysis SEC_Analysis 7. Aggregation (SEC) Purification_SEC->SEC_Analysis In_Vitro_Cyto 8. In Vitro Cytotoxicity Purification_SEC->In_Vitro_Cyto In_Vivo_Efficacy 9. In Vivo Efficacy In_Vitro_Cyto->In_Vivo_Efficacy

References

An In-depth Technical Guide on the Core Function of the P-Aminobenzyloxycarbonyl (PABC) Self-Immolative Spacer in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in the design of advanced drug delivery systems, most notably in antibody-drug conjugates (ADCs). Its primary function is to act as a stable linker between a targeting moiety (like an antibody) and a potent cytotoxic drug, ensuring the drug remains inactive and tethered during systemic circulation. Upon reaching the target cell, a specific trigger initiates a cascade of events leading to the "self-immolation" of the spacer and the subsequent release of the unmodified, fully active drug. This technical guide provides a comprehensive overview of the PABC self-immolative spacer, including its mechanism of action, quantitative performance data, detailed experimental protocols for its evaluation, and visual representations of key processes.

Mechanism of Action: The 1,6-Elimination Cascade

The functionality of the PABC spacer is predicated on a well-characterized 1,6-elimination reaction, an electronic cascade that is triggered by the cleavage of a promoiety linked to the PABC's aniline (B41778) nitrogen.[1] In a typical ADC construct, this trigger is often a dipeptide, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal enzymes like Cathepsin B that are abundant within cancer cells.[1]

The process unfolds as follows:

  • Enzymatic Cleavage: Following internalization of the ADC into the target cell, it is trafficked to the lysosome. Here, Cathepsin B cleaves the amide bond between the citrulline residue and the PABC spacer.

  • Unmasking the Aniline Nitrogen: This cleavage exposes the free amino group of the p-aminobenzyl moiety.[1]

  • Self-Immolation: The unmasked aniline nitrogen initiates a rapid and irreversible 1,6-elimination. The lone pair of electrons on the nitrogen atom pushes into the aromatic ring, leading to the cleavage of the carbamate (B1207046) bond and the release of the drug. This process also results in the formation of aza-p-quinone methide, which subsequently hydrolyzes.[1] The key advantage of this mechanism is the release of the drug in its original, unmodified, and fully potent form.

dot

PABC_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell cluster_Cleavage Self-Immolation Cascade ADC Antibody-Linker-Payload Lysosome Lysosome ADC->Lysosome Internalization Trigger Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Trigger ADC Trafficking Unmasking Unmasking of Aniline Nitrogen Trigger->Unmasking Cleavage of Val-Cit Linker Elimination 1,6-Elimination Unmasking->Elimination Drug_Release Active Drug Released Elimination->Drug_Release Drug Liberation

General mechanism of action for an antibody-drug conjugate with a PABC spacer.

Quantitative Data on PABC Spacer Performance

The efficiency and kinetics of the PABC self-immolation are crucial for the therapeutic efficacy and safety profile of the ADC.[1] Below is a summary of quantitative data from various studies.

Linker SystemTriggerPayloadCleavage ConditionHalf-life of Release (t½)Reference
Val-Cit-PABCCathepsin BDoxorubicinIn vitro enzymatic assay~6 minutes[1]
Val-Cit-PABCCathepsin BMMAEIn vitro enzymatic assay>80% digestion within 30 minutes[2]
Val-Ala-PABCCathepsin BTesirineIn vitro enzymatic assaySlower than Val-Cit[2]
Phe-Lys-PABCHuman PlasmaMMAEIn vitro plasma stability~12.5 hours (in mouse plasma)[3]
Val-Cit-PABCHuman PlasmaMMAEIn vitro plasma stability~80 hours (in mouse plasma)[3]
N3-VC-Pab-pnpCathepsin Bp-nitrophenylIn vitro enzymatic assayRapid cleavage[4]
Val-Cit-PABCMouse PlasmaMMAEIn vivo pharmacokinetic study in miceRelatively unstable[5]
OHPAS linkerMouse Plasma-In vivo pharmacokinetic study in miceStable[5]

Note: Direct comparative studies under identical conditions are limited. The data presented are illustrative and based on findings from different studies.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of PABC linker cleavage and stability.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.[4]

Materials:

  • ADC construct with a Val-Cit-PABC linker

  • Purified human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS system

Procedure:

  • Reaction Setup: Prepare a solution of the ADC construct in the assay buffer.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of Cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately terminate the reaction by adding the aliquot to the cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and other proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the released payload and the remaining intact ADC.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics (e.g., initial rate, half-life).

dot

CathepsinB_Assay_Workflow start Start reaction_setup Prepare ADC solution in assay buffer start->reaction_setup enzyme_addition Add Cathepsin B reaction_setup->enzyme_addition incubation Incubate at 37°C enzyme_addition->incubation time_points Collect aliquots at various time points incubation->time_points quenching Quench reaction with cold solution time_points->quenching centrifugation Centrifuge to precipitate proteins quenching->centrifugation lcms_analysis Analyze supernatant by LC-MS centrifugation->lcms_analysis data_analysis Determine cleavage kinetics lcms_analysis->data_analysis end End data_analysis->end

Experimental workflow for an in vitro Cathepsin B cleavage assay.
In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS) as a control

  • Incubator at 37°C

  • LC-MS system or ELISA setup

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • Quantification of Free Payload (LC-MS):

    • Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload.

    • LC-MS Analysis: Analyze the extracted samples by LC-MS to quantify the amount of released payload.

  • Quantification of Intact ADC (Immuno-affinity Capture LC-MS):

    • Use an immuno-affinity capture method to isolate the ADC from the plasma matrix before LC-MS analysis.

  • Data Analysis: Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the linker's stability.

Synthesis of a Val-Cit-PAB-Payload Construct (Fmoc-Val-Cit-PAB-MMAE Example)

Objective: To synthesize a drug-linker construct for subsequent conjugation to an antibody. This protocol outlines a solid-phase synthesis approach.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)

  • p-aminobenzyl alcohol (PABOH)

  • Monomethyl auristatin E (MMAE)

  • Coupling reagents (e.g., HBTU, HOBt, HATU, DIPEA)

  • Deprotection reagent (e.g., piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell Rink amide resin in DMF.

  • First Amino Acid Coupling (Citrulline):

    • Couple Fmoc-Cit-OH to the resin using coupling reagents.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the deprotected citrulline on the resin.

  • PABOH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide.

  • Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail.

  • Payload Conjugation:

    • Dissolve the cleaved Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.

    • Add coupling reagents and stir the reaction at room temperature.

    • Monitor progress by HPLC.

  • Purification: Purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

dot

Synthesis_Workflow start Start: Rink Amide Resin couple_cit Couple Fmoc-Cit-OH start->couple_cit deprotect1 Fmoc Deprotection couple_cit->deprotect1 couple_val Couple Fmoc-Val-OH deprotect1->couple_val couple_pab Couple p-aminobenzyl alcohol couple_val->couple_pab cleave Cleave from Resin couple_pab->cleave conjugate_mmae Conjugate MMAE cleave->conjugate_mmae purify HPLC Purification conjugate_mmae->purify end End: Fmoc-Val-Cit-PAB-MMAE purify->end

References

Technical Guide: Azido-PEG4-Val-Cit-PAB-OH for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG4-Val-Cit-PAB-OH is a highly versatile and advanced linker for the development of antibody-drug conjugates (ADCs). This heterobifunctional linker is comprised of four key components: an azide (B81097) group for bioorthogonal conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This sophisticated design allows for the stable and specific conjugation of cytotoxic payloads to monoclonal antibodies, ensuring systemic stability and promoting targeted intracellular drug release. This guide provides a comprehensive overview of the molecule's properties, detailed experimental protocols for its application in ADC synthesis, and a visualization of the underlying mechanisms.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below. These data are crucial for designing and executing conjugation strategies and for the quality control of the resulting ADCs.

PropertyValueReference(s)
Molecular Weight 652.75 - 652.8 g/mol [1][2][3][4]
Chemical Formula C₂₉H₄₈N₈O₉[1][2][3]
Purity ≥95% - >98%[1][2][4]
CAS Number 2055024-64-9[1][2][4]
Storage Conditions -20°C, protected from light[2][3]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF

Experimental Protocols

The synthesis of a functional ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage.

Step 1: Payload Activation and Conjugation to Linker

This initial step involves the activation of the PAB-OH group on the linker and subsequent conjugation to the cytotoxic payload. A common method for activating the hydroxyl group is its conversion to a p-nitrophenyl (PNP) carbonate, which then readily reacts with amine-containing payloads.

Materials:

  • This compound

  • Cytotoxic payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • Pyridine (B92270) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Protocol:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add pyridine (1.5 equivalents).

    • Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • The product, Azido-PEG4-Val-Cit-PAB-PNP, can be purified by silica (B1680970) gel chromatography or used directly in the next step after solvent removal.

  • Conjugation of Payload to Activated Linker:

    • Dissolve the cytotoxic payload (e.g., MMAE, 1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the solution.

    • Add the activated linker, Azido-PEG4-Val-Cit-PAB-PNP (1.1 equivalents), to the payload solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC for the formation of the drug-linker conjugate.

    • Upon completion, purify the Azido-PEG4-Val-Cit-PAB-Payload conjugate by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final drug-linker construct as a solid.

Step 2: Antibody-Drug Linker Conjugation via Click Chemistry

The azide-functionalized drug-linker can be conjugated to an alkyne-modified antibody via either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.

Materials:

  • Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-Val-Cit-PAB-Payload conjugate

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • DMSO or DMF for dissolving the drug-linker

  • Size-exclusion chromatography (SEC) materials for purification

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

    • Dissolve the Azido-PEG4-Val-Cit-PAB-Payload in DMSO to a known concentration.

  • Conjugation Reaction:

    • In a reaction vessel, add the alkyne-modified antibody.

    • Add the Azido-PEG4-Val-Cit-PAB-Payload solution to the antibody, typically at a 5-10 fold molar excess.

    • Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio) and add it to the reaction mixture to a final copper concentration of 0.1-0.25 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

  • Purification and Analysis:

    • Purify the resulting ADC by size-exclusion chromatography to remove excess drug-linker and other reagents.

    • Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Materials:

  • Antibody modified with a strained alkyne (e.g., DBCO, BCN) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-Val-Cit-PAB-Payload conjugate

  • DMSO or DMF for dissolving the drug-linker

  • Size-exclusion chromatography (SEC) materials for purification

Protocol:

  • Preparation of Reagents:

    • Dissolve the Azido-PEG4-Val-Cit-PAB-Payload in DMSO to a known concentration.

  • Conjugation Reaction:

    • To the strained alkyne-modified antibody, add the Azido-PEG4-Val-Cit-PAB-Payload solution at a 3-5 fold molar excess. The final concentration of organic co-solvent should be kept low (typically <10%) to maintain antibody stability.

    • Incubate the reaction at room temperature or 4°C for 4-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification and Analysis:

    • Purify the ADC using size-exclusion chromatography.

    • Characterize the purified ADC for DAR, purity, and aggregation.

Step 3: In Vitro Cathepsin B Cleavage Assay[7]

This assay confirms the enzymatic release of the payload from the ADC.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 2 mM DTT, pH 5.0-6.0

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Protocol:

  • Enzyme Activation:

    • Prepare a working solution of Cathepsin B in the assay buffer. The optimal concentration should be determined empirically (e.g., 20-50 nM).

    • Pre-incubate the enzyme solution at 37°C for 10-15 minutes.

  • Cleavage Reaction:

    • In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 1-10 µM.

    • Initiate the reaction by adding the activated Cathepsin B.

    • Incubate the reaction at 37°C.

  • Time-Point Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding an excess of cold quenching solution.

    • Analyze the quenched samples by LC-MS/MS to quantify the released payload.

    • A control reaction without Cathepsin B should be run in parallel to assess the linker's stability.

Step 4: Determination of Drug-to-Antibody Ratio (DAR)[8][9]

The average DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated drug-linker moieties. The weighted average of the peak areas corresponding to different drug-loaded species gives the average DAR.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed after reducing the ADC to separate the light and heavy chains, this method can provide information on the distribution of the drug on each chain.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC or its subunits can provide precise mass measurements, allowing for the determination of the number of conjugated drug-linkers and the calculation of the DAR.

  • UV/Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload, the average DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of both the antibody and the payload are known.[5][6]

Mandatory Visualizations

ADC Synthesis and Mechanism of Action Workflow

The following diagram illustrates the overall workflow for the synthesis of an ADC using this compound and its subsequent mechanism of action leading to targeted cell killing.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Linker Azido-PEG4- Val-Cit-PAB-OH DrugLinker Azido-Drug-Linker Conjugate Linker->DrugLinker Payload Conjugation Payload Cytotoxic Payload (e.g., MMAE) Payload->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC Click Chemistry (CuAAC or SPAAC) Antibody Alkyne-Modified Antibody Antibody->ADC ADC_circ ADC in Circulation ADC->ADC_circ Administration TargetCell Target Cancer Cell (Antigen-Positive) ADC_circ->TargetCell Binding to Target Antigen Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Workflow of ADC synthesis and its targeted mechanism of action.

Signaling Pathway of Intracellular Drug Release

This diagram details the enzymatic cleavage and self-immolation cascade that leads to the release of the active payload inside the target cell.

Drug_Release_Pathway ADC_Lysosome ADC in Lysosome Antibody PEG4-Val-Cit-PAB Payload CleavedIntermediate Cleaved Linker Antibody-PEG4-Val H₂N-Cit-PAB-Payload ADC_Lysosome:Linker->CleavedIntermediate:Spacer Peptide Bond Cleavage CathepsinB Cathepsin B CathepsinB->ADC_Lysosome:Linker SelfImmolation 1,6-Elimination (Self-Immolation) CleavedIntermediate:Spacer->SelfImmolation ReleasedPayload Active Payload SelfImmolation->ReleasedPayload Byproduct Aza-quinone Methide SelfImmolation->Byproduct

Caption: Intracellular payload release via enzymatic cleavage and self-immolation.

References

In-Depth Technical Guide: Solubility and Handling of Azido-PEG4-Val-Cit-PAB-OH in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG4-Val-Cit-PAB-OH in dimethyl sulfoxide (B87167) (DMSO), aimed at researchers, scientists, and professionals in drug development. This document outlines key solubility data from related compounds, recommended handling procedures, and the functional context of this linker in antibody-drug conjugate (ADC) and Proteolysis Targeting Chimera (PROTAC) applications.

Overview of this compound

This compound is a versatile linker molecule integral to the synthesis of ADCs and PROTACs.[1] Its structure incorporates several key functional components:

  • Azido Group (N3): Enables "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to molecules containing alkyne, DBCO, or BCN groups.[1][2]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and provides steric accessibility.[2]

  • Valine-Citrulline (Val-Cit) Dipeptide: A protease-cleavable linker that is specifically recognized and cleaved by lysosomal enzymes, such as Cathepsin B, within the target cell.

  • p-Aminobenzyl Alcohol (PAB) Spacer: Acts as a self-immolative unit that releases the conjugated payload following the cleavage of the Val-Cit linker.

  • Hydroxyl Group (-OH): A reactive site for the attachment of a drug payload.

Solubility in DMSO

Solubility of Related Compounds in DMSO

The following table summarizes the solubility of structurally related ADC linkers and drug-linker conjugates in DMSO, offering a reference for estimating the solubility of this compound.

CompoundMolecular Weight ( g/mol )Solubility in DMSONotes
Azido-PEG(4)-Val-Cit-PAB-PNP817.84100 mg/mL (122.27 mM)[4]Requires sonication; hygroscopic DMSO can affect solubility.[4]
Azide-PEG4-VC-PAB-Doxorubicin1222.25100 mg/mL (81.82 mM)[5]Requires sonication; use of newly opened DMSO is recommended.[5]
Azido-PEG4-Val-Cit-PAB-MMAE1396.7Soluble[6]Also soluble in DCM and DMF.[6] The compound is noted to be unstable in solution.[7]
Azide-PEG4-Val-Cit-PAB-SN-381071.2Soluble in DMFDMSO solubility is not explicitly stated, but DMF solubility suggests likely solubility in DMSO.

Experimental Protocol for Dissolution in DMSO

Based on the handling instructions for related compounds, the following protocol is recommended for dissolving this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile, tightly sealed vials

Protocol:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour.[8]

  • Solvent Addition: In a sterile vial, add the desired volume of fresh, anhydrous DMSO. The use of hygroscopic (water-absorbed) DMSO can significantly impact solubility and is not recommended.[4][5]

  • Compound Addition: Carefully weigh and add the solid this compound to the DMSO.

  • Initial Dissolution: Tightly seal the vial and vortex for 1-2 minutes to facilitate initial dissolution.

  • Sonication: If the compound is not fully dissolved, place the vial in an ultrasonic bath. Sonicate in short bursts, monitoring the solution for clarity. This process may be necessary to achieve higher concentrations.[4][5]

  • Storage of Stock Solutions: It is recommended to prepare and use solutions on the same day.[8] If stock solutions must be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[4][8] Avoid repeated freeze-thaw cycles.

Application in Antibody-Drug Conjugate (ADC) Development

This compound serves as a critical linker for conjugating a cytotoxic payload to an antibody. The following diagrams illustrate the logical workflow for ADC synthesis and the intracellular mechanism of action.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Modification cluster_conjugation Final Conjugation Linker This compound ActivatedLinker Activated Linker-Payload Linker->ActivatedLinker Conjugation Payload Cytotoxic Drug Payload->ActivatedLinker ADC Antibody-Drug Conjugate (ADC) ActivatedLinker->ADC Click Chemistry Antibody Monoclonal Antibody (mAb) ModifiedAb Alkyne/DBCO-modified mAb Antibody->ModifiedAb Modification ModifiedAb->ADC

ADC Synthesis Workflow

The diagram above illustrates the general workflow for synthesizing an ADC using the this compound linker. The linker is first conjugated to the cytotoxic payload. In parallel, the monoclonal antibody is modified to introduce a reactive handle for click chemistry (e.g., an alkyne or DBCO group). Finally, the activated linker-payload is conjugated to the modified antibody via a click chemistry reaction to form the final ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Endocytosis & Lysosomal Trafficking Receptor->Internalization Cleavage Cathepsin B Cleavage of Val-Cit Internalization->Cleavage Release Payload Release Cleavage->Release

ADC Intracellular Activation

This diagram outlines the mechanism of action for an ADC utilizing a Val-Cit cleavable linker. After binding to a target receptor on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, Cathepsin B cleaves the Val-Cit dipeptide, leading to the self-immolation of the PAB spacer and the subsequent release of the active cytotoxic payload, which can then induce cell death.

References

A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). This document will delve into the core principles of cleavable linker technology, offering a comparative analysis of leading suppliers, quantitative data on linker performance, detailed experimental protocols for their evaluation, and visual representations of the key biological and experimental processes.

Introduction to Cleavable ADC Linkers

Antibody-Drug Conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a pivotal element that dictates the stability, efficacy, and safety profile of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.

The primary mechanisms of cleavage are:

  • Protease-sensitivity: These linkers incorporate a peptide sequence (e.g., valine-citrulline) that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.

  • pH-sensitivity (Acid-labile): These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-sensitivity (Disulfide-based): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.

Leading Suppliers of Cleavable ADC Linkers

A number of companies specialize in the development and supply of cleavable ADC linkers, offering a range of linker types with various functionalities. Below is a summary of some of the key suppliers in this space.

SupplierKey Cleavable Linker OfferingsCustom SynthesisNotes
BroadPharm Val-Cit, Val-Ala, Disulfide, Photocleavable linkers. Offers a variety of PEGylated and dual-payload linkers.YesProvides a wide array of ADC linkers and bioconjugation reagents.
BOC Sciences Protease-cleavable (e.g., Val-Cit), Acid-cleavable (Hydrazone), Disulfide linkers, and β-glucuronide linkers.YesOffers a comprehensive portfolio of ADC components and custom synthesis services.
Creative Biolabs Peptide linkers (Val-Cit, Phe-Lys), pH-sensitive linkers, Disulfide linkers, and β-glucuronide linkers.YesProvides a "DrugLnk" platform for custom linker design and synthesis.
MedChemExpress A wide range of cleavable linkers including Val-Cit, Gly-Gly-Phe-Gly, and various PEGylated linkers for research use.Not explicitly statedExtensive catalog of small molecules and linkers for preclinical research.
NJ Bio Offers a variety of cleavable linkers including enzyme-cleavable, pH-sensitive, and disulfide linkers. Provides linker-payload synthesis services.YesSpecializes in integrated chemistry and bioconjugation services for ADC development.[1][2][3]
Glycomindsynth Specializes in the design and synthesis of cleavable and non-cleavable linkers, including peptide and PEG linkers.YesFocuses on custom synthesis for biopharmaceutical research.
Click Chemistry Tools Provides a range of click chemistry reagents, including cleavable linkers for bioconjugation.YesSpecializes in tools for bioorthogonal chemistry.[4][5]
Thermo Fisher Scientific Offers a selection of crosslinkers and reagents for bioconjugation, some of which can be adapted for ADC applications.YesA major supplier of life sciences research tools.
Sigma-Aldrich (Merck) Provides a variety of chemical reagents, including crosslinkers with cleavable functionalities like disulfide bonds.YesA large and established supplier of chemicals and laboratory equipment.

Quantitative Data on Cleavable Linker Performance

The selection of a cleavable linker is a critical decision in ADC design, driven by the desired balance between stability in circulation and efficient payload release at the target site. The following tables summarize key quantitative data for different types of cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers
Linker TypeLinker ExamplePlasma Half-life (t½)SpeciesReference
Protease-sensitiveVal-Cit-PABC>150 hoursHuman[6]
Protease-sensitiveVal-Ala-PABCStableHuman[6]
Acid-sensitiveHydrazone~48 hoursHuman[7]
DisulfideSPDB~100 hoursHuman[8]
Table 2: In Vitro Cleavage Kinetics
Linker TypeLinker ExampleCleavage ConditionCleavage Rate/EfficiencyReference
Protease-sensitiveVal-CitCathepsin BHigh[9][]
Protease-sensitiveVal-AlaCathepsin BModerate[]
Protease-sensitivePhe-LysCathepsin BHigh[11]
Acid-sensitiveHydrazonepH 5.0Rapid[7]
DisulfideSPP1 mM Glutathione~50% in 4 hours[8]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of the optimal cleavable linker for a given ADC.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Affinity purification resin (e.g., Protein A or Protein G)

  • Elution buffer

  • Neutralization buffer

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 96, 144 hours), withdraw an aliquot of the plasma/ADC mixture.

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Wash the captured ADC to remove non-specifically bound plasma proteins.

  • Elute the ADC from the affinity resin.

  • Neutralize the eluted sample.

  • Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.

Materials:

  • ADC with a protease-sensitive linker (e.g., Val-Cit)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

  • Initiate the reaction by adding cathepsin B (e.g., 1 µM).

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cancer cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

  • Remove the medium from the cells and add the diluted ADC or control antibody.

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the reagent.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the ADC concentration and determine the IC50 value.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the critical signaling pathways and experimental workflows associated with cleavable ADC linkers.

Signaling Pathways

ADC_Internalization_and_Trafficking ADC_ext ADC in Circulation Antigen Target Antigen on Cancer Cell ADC_ext->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Clathrin_Pit Clathrin-coated Pit ADC_Antigen_Complex->Clathrin_Pit Internalization (Endocytosis) Early_Endosome Early Endosome (pH 6.0-6.5) Rab5 Clathrin_Pit->Early_Endosome Recycling_Endosome Recycling Endosome Rab11 Early_Endosome->Recycling_Endosome Recycling Late_Endosome Late Endosome (pH 5.0-6.0) Rab7 Early_Endosome->Late_Endosome Maturation Recycling_Endosome->Antigen Lysosome Lysosome (pH 4.5-5.0) Rab7 Late_Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cytotoxicity Cytotoxicity & Apoptosis Payload_Release->Cytotoxicity Bystander_Effect Bystander Killing Payload_Release->Bystander_Effect Diffusion Protease_Cleavage_Mechanism ADC_in_Lysosome ADC in Lysosome Val_Cit_Linker Val-Cit Linker ADC_in_Lysosome->Val_Cit_Linker Cathepsin_B Cathepsin B Cleavage Peptide Bond Cleavage Cathepsin_B->Cleavage Val_Cit_Linker->Cleavage PABC_Spacer PABC Spacer Cleavage->PABC_Spacer Self_Immolation 1,6-Self-Immolation PABC_Spacer->Self_Immolation Released_Payload Released Payload (Free Drug) Self_Immolation->Released_Payload CO2 CO2 Self_Immolation->CO2 Disulfide_Cleavage_Mechanism ADC_in_Cytoplasm ADC in Cytoplasm Disulfide_Linker Disulfide Linker (S-S) ADC_in_Cytoplasm->Disulfide_Linker Glutathione Glutathione (GSH) Reduction Reduction Glutathione->Reduction Disulfide_Linker->Reduction Released_Payload Released Payload (Thiol-containing) Reduction->Released_Payload GSSG Oxidized Glutathione (GSSG) Reduction->GSSG Plasma_Stability_Workflow start Start incubate Incubate ADC with Plasma at 37°C start->incubate timepoint Collect Aliquots at Different Time Points incubate->timepoint quench Quench Reaction timepoint->quench purify Purify ADC using Affinity Chromatography quench->purify analyze Analyze by LC-MS (Determine DAR) purify->analyze calculate Calculate % Intact ADC and Half-life analyze->calculate end End calculate->end Cytotoxicity_Assay_Workflow start Start seed_cells Seed Target and Control Cells in 96-well Plates start->seed_cells add_adc Add Serial Dilutions of ADC and Control Antibody seed_cells->add_adc incubate Incubate for 72-96 hours add_adc->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Absorbance or Luminescence add_reagent->measure calculate Calculate % Cell Viability and Determine IC50 measure->calculate end End calculate->end

References

An In-depth Technical Guide to Cathepsin B Cleavable Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cathepsin B cleavable peptide linkers, a critical component in the design of targeted therapies such as antibody-drug conjugates (ADCs). We will delve into the core principles of their design, mechanism of action, synthesis, and the experimental methodologies used for their evaluation.

Introduction to Cathepsin B and its Role in Cancer

Cathepsin B is a lysosomal cysteine protease that plays a central role in intracellular protein turnover.[1][2] In the context of cancer, its expression is frequently upregulated in various tumor types and is often associated with tumor invasion, metastasis, and angiogenesis.[3][4][5] The acidic tumor microenvironment further enhances the enzymatic activity of cathepsin B, making it an attractive target for the selective release of therapeutic agents within cancer cells while minimizing systemic toxicity.[1]

Core Components and Mechanism of Action of Cathepsin B Cleavable Linkers

The most well-characterized and widely utilized cathepsin B cleavable linker is the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) system.[6][] This linker is a sophisticated, multi-component structure engineered for high stability in systemic circulation and precise cleavage within the target tumor cell.

The key components are:

  • Dipeptide Sequence (e.g., Val-Cit): This sequence serves as the recognition site for cathepsin B. The choice of Val-Cit provides a balance of stability in the bloodstream, where cathepsin B activity is low at physiological pH, and high susceptibility to cleavage in the acidic lysosomal environment of target cells.[] Other dipeptide sequences such as Val-Ala and Phe-Lys have also been explored.[]

  • Self-Immolative Spacer (PABC): The p-aminobenzylcarbamate (PABC) group acts as a "self-immolative" spacer.[6] Its primary function is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form following cleavage of the dipeptide.[6]

Mechanism of Cleavage and Payload Release

The release of the cytotoxic payload is a two-step process that occurs after the ADC is internalized by the target cancer cell.

ADC_Internalization_and_Payload_Release ADC ADC Endosome Endosome ADC->Endosome 1. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 2. Trafficking Active_Payload Active Payload Lysosome->Active_Payload 3. Cathepsin B Cleavage & Self-Immolation Cell_Death Cell Death Active_Payload->Cell_Death 4. Cytotoxicity

ADC internalization and payload release pathway.
  • Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the surface of the cancer cell and is internalized into an endosome.[6]

  • Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to the acidic environment and high concentration of proteases, including cathepsin B.

  • Enzymatic Cleavage: Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[6]

  • Self-Immolation and Payload Release: The cleavage event triggers a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm.[6][10]

Quantitative Data on Cathepsin B Cleavable Linkers

The selection of a specific peptide linker is a critical aspect of ADC design, influencing its stability, cleavage efficiency, and overall therapeutic index. The following tables summarize key quantitative data for different cathepsin B cleavable linkers.

Table 1: Comparative Plasma Stability of Dipeptide Linkers
Linker SequenceSpeciesStability MetricValueReference(s)
Val-Cit-PABCHumanHalf-life (t1/2)~230 days[11]
Phe-Lys-PABCHumanHalf-life (t1/2)~30 days[11]
Val-Cit-PABCMouseHalf-life (t1/2)Hydrolyzed within 1 hour[11][12]
Val-Ala-PABCMouseHalf-life (t1/2)Hydrolyzed within 1 hour[12]
Glu-Val-Cit-PABCMouseStability>95% intact after 14 days[13]

Note: The instability of Val-Cit and Val-Ala linkers in mouse plasma is due to susceptibility to the extracellular carboxylesterase Ces1c, a consideration for preclinical evaluation.[11]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
Linker SequenceCell LineIC50Reference(s)
Val-CitHER2+14.3 pM[12]
Val-AlaHER2+92 pM[12]
Phe-LysNot Specified~30-fold faster cleavage than Val-Cit[12]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Synthesis of Mc-Val-Cit-PABC-PNP Linker

A common synthetic route for the widely used Mc-Val-Cit-PABC-PNP linker is outlined below. This linker contains a maleimidocaproyl (Mc) group for conjugation to the antibody.

Linker_Synthesis_Workflow cluster_0 Step 1: Fmoc-Cit-PABOH Synthesis cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Dipeptide Formation cluster_3 Step 4: Fmoc Deprotection cluster_4 Step 5: Maleimide Installation cluster_5 Step 6: Activation for Payload Conjugation Fmoc-Cit-OH Fmoc-Cit-OH Fmoc-Cit-PABOH Fmoc-Cit-PABOH Fmoc-Cit-OH->Fmoc-Cit-PABOH P-aminobenzyl alcohol, Coupling agent (e.g., HATU) H2N-Cit-PABOH H2N-Cit-PABOH Fmoc-Cit-PABOH->H2N-Cit-PABOH Piperidine in DMF Fmoc-Val-Cit-PABOH Fmoc-Val-Cit-PABOH H2N-Cit-PABOH->Fmoc-Val-Cit-PABOH Fmoc-Val-OSu H2N-Val-Cit-PABOH H2N-Val-Cit-PABOH Fmoc-Val-Cit-PABOH->H2N-Val-Cit-PABOH Piperidine in DMF Mc-Val-Cit-PABOH Mc-Val-Cit-PABOH H2N-Val-Cit-PABOH->Mc-Val-Cit-PABOH Maleimidocaproic acid NHS ester Mc-Val-Cit-PABC-PNP Mc-Val-Cit-PABC-PNP Mc-Val-Cit-PABOH->Mc-Val-Cit-PABC-PNP p-nitrophenyl chloroformate Xenograft_Study_Workflow Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. ADC Administration Randomization->Dosing Monitoring 6. Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint 7. Study Endpoint and Data Analysis Monitoring->Endpoint Cathepsin_B_Signaling cluster_0 Upstream Regulators cluster_1 Signaling Pathways cluster_2 Transcription Factors Growth_Factors Growth_Factors MAPK_Pathway MAPK_Pathway Growth_Factors->MAPK_Pathway PI3K_Akt_Pathway PI3K_Akt_Pathway Growth_Factors->PI3K_Akt_Pathway Inflammatory_Cytokines Inflammatory_Cytokines NF_kappaB_Pathway NF_kappaB_Pathway Inflammatory_Cytokines->NF_kappaB_Pathway Oncogenes Oncogenes Oncogenes->MAPK_Pathway Oncogenes->PI3K_Akt_Pathway AP-1 AP-1 MAPK_Pathway->AP-1 SP1 SP1 PI3K_Akt_Pathway->SP1 Ets-1 Ets-1 NF_kappaB_Pathway->Ets-1 Cathepsin_B_Gene Cathepsin B Gene (CTSB) AP-1->Cathepsin_B_Gene SP1->Cathepsin_B_Gene Ets-1->Cathepsin_B_Gene Cathepsin_B_Protein Cathepsin B Protein Cathepsin_B_Gene->Cathepsin_B_Protein Transcription & Translation Tumor_Progression Tumor Progression (Invasion, Angiogenesis, Metastasis) Cathepsin_B_Protein->Tumor_Progression

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Azido-PEG4-Val-Cit-PAB-OH to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the conjugation of a specific cleavable linker, Azido-PEG4-Val-Cit-PAB-OH, to a monoclonal antibody.

The this compound linker system incorporates several key features:

  • An azide (N3) group for highly specific and efficient conjugation to an alkyne-modified antibody via "click chemistry."

  • A hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce aggregation.

  • A valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[1][2][3][]

  • A p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer that ensures the release of the unmodified, active drug upon cleavage of the Val-Cit linker.[1][5]

This protocol will focus on the use of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry method, for the conjugation of the azido-functionalized linker to a dibenzocyclooctyne (DBCO)-modified antibody.[6][7][8] This bioorthogonal reaction offers high efficiency and proceeds under mild physiological conditions, preserving the integrity and function of the antibody.[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the conjugation of this compound (or a pre-formed drug-linker construct) to a DBCO-modified antibody and the subsequent characterization of the resulting ADC.

ParameterRecommended RangeTypical ValueAnalytical Method
Molar Ratio (Linker:Antibody) 5:1 to 20:110:1N/A
Antibody Concentration 1 - 10 mg/mL5 mg/mLUV-Vis (A280)
Linker-Payload Concentration 1 - 10 mM in DMSO5 mMN/A
Reaction Time 1 - 24 hours4 hoursHPLC, MS
Reaction Temperature 4 - 37 °CRoom TemperatureN/A
Final DMSO Concentration < 10% (v/v)5% (v/v)N/A
ParameterExpected ResultAnalytical Method
Average Drug-to-Antibody Ratio (DAR) 2 - 4HIC, RP-HPLC, MS
Monomeric ADC Purity > 95%SEC
Free Drug-Linker < 1%RP-HPLC
Aggregate Content < 5%SEC

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of an antibody-drug conjugate using this compound. The overall workflow consists of three main stages: antibody modification, conjugation, and purification/characterization.

Diagram: Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) modification Antibody Modification (DBCO Installation) mAb->modification Buffer Exchange dbco_reagent DBCO-NHS Ester dbco_reagent->modification linker_payload Azido-PEG4-Val-Cit-PAB-Drug conjugation SPAAC Conjugation linker_payload->conjugation modification->conjugation Purified DBCO-mAb purification Purification (SEC/HIC) conjugation->purification Crude ADC characterization Characterization (DAR, Purity) purification->characterization final_adc Final ADC Product characterization->final_adc

Caption: A generalized workflow for the production of an antibody-drug conjugate.

Protocol 1: Preparation of DBCO-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a DBCO-NHS ester to introduce the alkyne functionality required for the SPAAC reaction.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer: PBS, pH 8.0-8.5

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange of the antibody into the reaction buffer (PBS, pH 8.0-8.5) using a desalting column to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • DBCO-NHS Ester Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Antibody Modification:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of DBCO-Modified Antibody:

    • Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration of the purified DBCO-mAb using a BCA assay or by measuring the absorbance at 280 nm.

    • The DBCO-modified antibody is now ready for conjugation.

Protocol 2: Conjugation of Azido-Linker to DBCO-Antibody (SPAAC)

This protocol details the conjugation of the this compound (or a pre-formed drug-linker construct) to the DBCO-modified antibody.

Materials:

  • DBCO-modified antibody (from Protocol 1) in PBS, pH 7.4

  • This compound (or drug-linker construct)

  • Anhydrous DMSO

Procedure:

  • Drug-Linker Stock Solution:

    • Prepare a 5-10 mM stock solution of the azido-linker in anhydrous DMSO.

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the DBCO-modified antibody.

    • Add a 5- to 10-fold molar excess of the azido-linker stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by HPLC.

  • Purification of the ADC:

    • The crude ADC is purified to remove unreacted drug-linker and any aggregates. This is typically achieved using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[9][10][11][12]

    • For SEC, use a column appropriate for antibody purification and a mobile phase such as PBS, pH 7.4.

    • For HIC, a salt gradient is used to separate ADC species with different drug loads.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the ADC

This protocol outlines the key analytical methods for characterizing the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.[13]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.[3][9][14]

  • Mass Spectrometry (MS): Native or denaturing mass spectrometry provides an accurate measurement of the mass of the intact ADC or its subunits, allowing for precise DAR determination.[1][15][16][17]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[9][14][18]

Mechanism of Action: Intracellular Drug Release

The therapeutic efficacy of an ADC with a Val-Cit-PAB linker relies on a specific sequence of events following its administration.

Diagram: ADC Internalization and Payload Release Pathway

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Payload Active Payload CathepsinB->Payload 4. Linker Cleavage CellDeath Apoptosis / Cell Death Payload->CellDeath 5. Cytotoxic Effect

Caption: The mechanism of action for an ADC with a cleavable Val-Cit linker.

  • Binding: The ADC circulates in the bloodstream and specifically binds to the target antigen on the surface of a cancer cell.[2]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[2]

  • Trafficking: The endosome traffics to and fuses with a lysosome.

  • Linker Cleavage: The acidic environment of the lysosome and the presence of highly active proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.[1][2][3][][5]

  • Payload Release and Cytotoxic Effect: The cleavage of the Val-Cit linker triggers the self-immolation of the PAB spacer, releasing the active cytotoxic payload into the cytoplasm. The payload then exerts its cell-killing effect, for example, by disrupting microtubule dynamics, leading to apoptosis.[2][5]

In Vitro Assays

Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT)

This assay determines the potency of the ADC against antigen-positive and antigen-negative cell lines.[5][6][19][20][21]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated antibody, and free payload

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with the different concentrations.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • Viability Assessment:

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • For XTT: Add XTT reagent and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 5: Cathepsin B Cleavage Assay

This assay confirms that the Val-Cit linker is susceptible to cleavage by Cathepsin B.[][13][22]

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

  • Fluorogenic Cathepsin B substrate (positive control)

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure its activity.

  • Cleavage Reaction:

    • Incubate the ADC with activated Cathepsin B at 37°C.

    • Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to detect the release of the free payload from the ADC.

  • Controls: Include a no-enzyme control to assess the stability of the ADC in the assay buffer and a positive control with a known fluorogenic substrate to confirm enzyme activity.

Conclusion

The conjugation of this compound to antibodies via SPAAC is a robust and efficient method for the production of ADCs with a cleavable linker system. The protocols provided in this document offer a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of these promising therapeutic agents. Careful optimization of each step is crucial for obtaining a homogeneous and effective ADC.

References

Application Notes and Protocols for the Use of Azido-PEG4-Val-Cit-PAB-OH in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the drug is a critical component that dictates the stability, efficacy, and safety of the ADC. Azido-PEG4-Val-Cit-PAB-OH is a highly versatile and clinically relevant linker used in the synthesis of ADCs.[1][]

This document provides detailed application notes and protocols for the use of this compound in ADC synthesis. It is designed to guide researchers through the process of drug-linker synthesis, antibody modification, conjugation, purification, and characterization of the resulting ADC.

Structure and Components of this compound

This compound is a multi-functional molecule comprised of four key components:

  • Azido Group (N3): This functional group serves as a handle for "click chemistry," a bioorthogonal ligation method. It specifically reacts with an alkyne-modified antibody to form a stable triazole linkage.[3][4][]

  • Polyethylene Glycol (PEG4): The four-unit PEG spacer enhances the hydrophilicity and solubility of the linker and the final ADC, which can help to mitigate aggregation issues often associated with hydrophobic payloads.[6]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[7][8] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, minimizing systemic toxicity.[1][9]

  • p-Aminobenzyl Alcohol (PAB-OH): The PAB group functions as a self-immolative spacer. Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified, fully active cytotoxic drug.[7] The hydroxyl group (-OH) on the PAB is the attachment point for the cytotoxic payload.

Mechanism of Action of an ADC Synthesized with this compound

The therapeutic action of an ADC utilizing this linker follows a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the cytotoxic payload remaining inactive and stably attached to the antibody via the linker.[9]

  • Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.[10] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.[10]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[11]

  • Payload Release: The cleavage of the Val-Cit dipeptide initiates the self-immolation of the PAB spacer, which in turn releases the active cytotoxic payload into the cytoplasm of the cancer cell.[7]

  • Induction of Cell Death: The released payload exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization (in the case of MMAE), leading to cell cycle arrest and apoptosis.[10][11][]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Cleavage & 5. Release Apoptosis Apoptosis Payload->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action of an ADC with a cleavable linker.

Data Presentation

The following tables provide a summary of typical quantitative data obtained during the synthesis and characterization of an ADC using an Azido-PEG4-Val-Cit-PAB linker.

Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation

ParameterMethodTypical ResultReference
Average DARUV/Vis Spectroscopy3.5 - 4.0[13][14]
DAR DistributionHIC-HPLCDAR0, DAR2, DAR4 species observed[13][14][15]
% MonomerSEC-HPLC> 95%[16]
% AggregatesSEC-HPLC< 5%[16]

Table 2: In Vitro Stability and Cytotoxicity

ParameterAssayTypical ResultReference
Plasma Stability (% intact ADC after 7 days)ELISA> 90%[9][17]
IC50 (Antigen-Positive Cells)MTT/XTT AssayLow nM range[7][18]
IC50 (Antigen-Negative Cells)MTT/XTT Assay> 1000 nM[7][18][19]

Experimental Protocols

The synthesis of an ADC using this compound involves a multi-step process. The following protocols provide a general framework. Optimization may be required for specific antibodies and payloads.

ADC_Synthesis_Workflow start Start drug_linker 1. Drug-Linker Synthesis (Payload + Linker) start->drug_linker ab_mod 2. Antibody Modification (Introduce Alkyne) start->ab_mod conjugation 3. Click Chemistry Conjugation drug_linker->conjugation ab_mod->conjugation purification 4. ADC Purification conjugation->purification characterization 5. ADC Characterization purification->characterization end End characterization->end

Caption: General workflow for ADC synthesis.
Protocol 1: Synthesis of the Drug-Linker Payload

This protocol describes the attachment of a cytotoxic drug (e.g., MMAE) to the this compound linker.

Materials:

  • This compound

  • Cytotoxic payload with a suitable functional group (e.g., MMAE)

  • Coupling agents (e.g., HATU, HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve this compound (1.1 eq.) and the cytotoxic payload (1.0 eq.) in anhydrous DMF.

  • Add HOBt (1.0 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by HPLC.

  • Upon completion, purify the crude product by semi-preparative HPLC to obtain the drug-linker conjugate.

  • Lyophilize the purified product to a solid.

Protocol 2: Antibody Modification for Click Chemistry

This protocol describes the introduction of an alkyne group onto the antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-modification reagent (e.g., DBCO-NHS ester)

  • DMSO

  • Desalting column

Procedure:

  • Exchange the antibody into an amine-free buffer such as PBS, pH 7.4.

  • Prepare a stock solution of the alkyne-modification reagent (e.g., 10 mM DBCO-NHS ester in DMSO).[20]

  • Add a 10-20 fold molar excess of the alkyne-modification reagent to the antibody solution. The final DMSO concentration should be below 10%.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Remove the excess, unreacted alkyne reagent using a desalting column, exchanging the antibody back into PBS, pH 7.4.[20]

Protocol 3: Click Chemistry Conjugation

This protocol describes the conjugation of the azide-containing drug-linker to the alkyne-modified antibody via a copper-free click reaction (SPAAC).

Materials:

  • Alkyne-modified antibody

  • Azido-PEG4-Val-Cit-PAB-Payload

  • PBS, pH 7.4

  • DMSO (if needed to dissolve the drug-linker)

Procedure:

  • Prepare a stock solution of the Azido-PEG4-Val-Cit-PAB-Payload in DMSO.

  • Add the drug-linker solution to the alkyne-modified antibody at a molar ratio of 5:1 to 10:1 (drug-linker:antibody).[3]

  • Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.[20][21]

  • The resulting ADC is now ready for purification.

Protocol 4: ADC Purification

This protocol describes the purification of the ADC from unreacted drug-linker and other impurities.

Methods:

  • Tangential Flow Filtration (TFF): TFF is effective for removing unreacted small molecules and for buffer exchange.[][23]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is effective for removing aggregates and unreacted drug-linker.[1][]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR).[][24]

General TFF Procedure:

  • Select a TFF cassette with an appropriate molecular weight cut-off (e.g., 30 kDa).

  • Equilibrate the TFF system with the desired formulation buffer.

  • Load the conjugation reaction mixture and perform diafiltration with at least 10 diavolumes of the formulation buffer to remove unconjugated drug-linker.

  • Concentrate the purified ADC to the desired final concentration.

Protocol 5: ADC Characterization

This protocol outlines key analytical methods to characterize the purified ADC.

Methods:

  • UV/Vis Spectroscopy: To determine the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the payload.[13][15][]

  • HIC-HPLC: To determine the distribution of DAR species (e.g., DAR0, DAR2, DAR4).[16][26][27]

  • SEC-HPLC: To assess the level of aggregation in the final ADC product.[16]

  • Mass Spectrometry: To confirm the identity and integrity of the ADC.

HIC-HPLC for DAR Analysis:

  • Column: A HIC column (e.g., Butyl-NPR).[16][28]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[16]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 25% isopropanol).[16]

  • Gradient: A linear gradient from high salt to low salt to elute the different DAR species.

  • Detection: UV at 280 nm.

  • The average DAR is calculated from the weighted average of the peak areas of the different DAR species.[]

Protocol 6: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the ADC's potency and specificity in cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated antibody, and free payload

  • Cell viability reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to attach overnight.[7][19][29]

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-120 hours.[18]

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[18][29]

Protocol 7: In Vivo Efficacy Study in Xenograft Models

This protocol provides a general guideline for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line that expresses the target antigen

  • ADC, vehicle control, and unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Implant the tumor cells subcutaneously into the flank of the mice.[30][31]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups.

  • Administer the ADC, vehicle, and control antibody intravenously at the desired dose and schedule.[30][32][33]

  • Measure tumor volume and body weight 2-3 times per week.[30][34]

  • Monitor the health of the animals throughout the study.

  • The study endpoint is typically when the tumors in the control group reach a predetermined size.

Signaling Pathway for MMAE-induced Apoptosis

Monomethyl auristatin E (MMAE), a common payload for this linker, is a potent anti-mitotic agent that disrupts microtubule dynamics.[10][11][] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10]

MMAE_Signaling_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption MitoticSpindle Mitotic Spindle Formation Inhibition Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Simplified signaling pathway of MMAE-induced apoptosis.

Conclusion

This compound is a robust and versatile linker for the development of ADCs. Its cleavable nature allows for targeted drug release within tumor cells, potentially leading to a wider therapeutic window compared to non-cleavable linkers. The protocols and data presented in these application notes provide a comprehensive guide for researchers working on the synthesis and evaluation of novel ADCs using this advanced linker technology. Careful optimization of each step, from conjugation to purification and characterization, is essential for the successful development of a safe and effective ADC therapeutic.

References

Application Notes and Protocols for Click Chemistry Utilizing Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and specific. Among these, the azide-alkyne cycloaddition has become an invaluable tool in bioconjugation, drug development, and materials science.[1][2] This is largely due to the bioorthogonal nature of the azide (B81097) and alkyne functional groups, which react selectively with each other without interfering with native biological functionalities.[3][4] Azido-polyethylene glycol (PEG) linkers are frequently employed in these reactions to enhance the solubility and pharmacokinetic properties of the resulting conjugates.[5][6]

These application notes provide detailed protocols for the two primary forms of the azide-alkyne cycloaddition: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and high-yielding method for covalently linking molecules containing terminal alkynes and azides.[7] The reaction is catalyzed by copper(I), which dramatically accelerates the rate of the 1,3-dipolar cycloaddition to form a stable 1,4-disubstituted triazole.[8][9]

Reaction Principle

The Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[7][8] To improve reaction efficiency and protect the Cu(I) from oxidation, a stabilizing ligand is often used.[7][10]

cluster_0 CuAAC Catalytic Cycle CuII Cu(II) Salt (e.g., CuSO₄) CuI Cu(I) (Active Catalyst) CuII->CuI Reduction ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->CuI CopperAcetylide Copper-Acetylide Intermediate CuI->CopperAcetylide Alkyne Terminal Alkyne Alkyne->CopperAcetylide Azide Azide Triazole 1,4-Disubstituted Triazole Azide->Triazole CopperAcetylide->Triazole Triazole->CuI Catalyst Regeneration

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General CuAAC Bioconjugation

This protocol describes the conjugation of an alkyne-modified biomolecule to an azido-PEG linker.

Materials:

  • Alkyne-modified biomolecule

  • Azido-PEG linker

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[7]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)[7]

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[7][11]

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS)

  • Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)[11]

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of approximately 10-50 µM.[8]

    • Dissolve the azido-PEG linker in a compatible solvent (e.g., DMSO or water). The azide linker should be in a 2 to 10-fold molar excess with respect to the alkyne-modified biomolecule.[7][8]

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio.[8][11] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[7]

    • Let the mixture stand for a few minutes to allow for complex formation.[7][11]

  • Reaction Assembly:

    • To the solution of the alkyne-modified biomolecule, add the desired amount of the azido-PEG linker solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of 100 mM sodium ascorbate.[7]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1 to 2 hours, protected from light.[7][11]

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HPLC to remove excess reagents and catalyst.[7]

Quantitative Data for CuAAC
ComponentTypical Concentration/RatioPurpose
Alkyne-Biomolecule10-50 µMThe biomolecule to be modified.
Azido-PEG Linker2-10 fold molar excess over alkyneThe modifying agent containing the azide group.
CuSO₄0.25-1 mMSource of the copper catalyst.
THPTA Ligand1-5 fold molar excess over CuSO₄Stabilizes the Cu(I) oxidation state and accelerates the reaction.[8][10]
Sodium Ascorbate5-10 mM (in excess)Reduces Cu(II) to the active Cu(I) state and prevents re-oxidation.[8]
Reaction Time 30-120 minutes Typical time for completion at room temperature.[7][11]
Yield Often >95% CuAAC is known for its high reaction efficiency.[12][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[14][] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.[14]

Reaction Principle

The [3+2] cycloaddition between a cyclooctyne and an azide proceeds readily at physiological temperatures and pH to form a stable triazole linkage.[14] The reaction is bioorthogonal as neither the cyclooctyne nor the azide functionality reacts with other biological molecules.[14]

cluster_1 SPAAC Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState Azide Azide Azide->TransitionState Triazole Stable Triazole Product TransitionState->Triazole Ring Strain Release

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: SPAAC for Cell Surface Labeling

This protocol details the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling via SPAAC.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Hoechst 33342 or DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[14]

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[14]

    • Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[14]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[14]

    • If desired, counterstain the nuclei with Hoechst 33342 or DAPI.

    • Image the cells using a fluorescence microscope with appropriate filter sets.

Quantitative Data for Common Cyclooctynes in SPAAC
CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DIBO~0.1 - 0.3Good balance of reactivity and stability.
DBCO~0.3 - 1.0Higher reactivity than DIBO, widely used.[16]
BCN~0.01 - 0.1Slower kinetics but can be useful in certain applications.
DIFO~0.01 - 0.05One of the earliest developed cyclooctynes.
ADIBO~0.1 - 0.4Good reactivity and stability.

Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Workflows

cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Live Cell Labeling Workflow cu_start Start cu_prep Prepare Reactants (Alkyne-Biomolecule, Azido-PEG) cu_start->cu_prep cu_react Combine Reactants, Catalyst, and Sodium Ascorbate cu_prep->cu_react cu_premix Prepare Catalyst Premix (CuSO₄ + THPTA) cu_premix->cu_react cu_incubate Incubate at RT (1-2 hours) cu_react->cu_incubate cu_purify Purify Conjugate cu_incubate->cu_purify cu_end End cu_purify->cu_end sp_start Start sp_culture Culture Cells sp_start->sp_culture sp_metabolic Metabolic Labeling with Azide Sugar sp_culture->sp_metabolic sp_wash1 Wash Cells sp_metabolic->sp_wash1 sp_react Add DBCO-Fluorophore sp_wash1->sp_react sp_incubate Incubate at 37°C (15-30 min) sp_react->sp_incubate sp_wash2 Wash Cells sp_incubate->sp_wash2 sp_image Fluorescence Imaging sp_wash2->sp_image sp_end End sp_image->sp_end

Caption: Comparative experimental workflows for CuAAC and SPAAC.

Conclusion

The choice between CuAAC and SPAAC depends largely on the specific application. CuAAC is a highly efficient and versatile reaction for a wide range of bioconjugation applications.[13] However, the requirement for a copper catalyst can be a limitation when working with living systems or sensitive biomolecules.[13] In such cases, SPAAC provides an excellent metal-free alternative, enabling the study of biological processes in their native environment.[14] The use of azido-PEG linkers in both methodologies offers the additional advantage of improving the physicochemical properties of the resulting conjugates.

References

Val-Cit Linker Cleavage Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs).[1][2] Its strategic advantage lies in its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which are often upregulated in the tumor microenvironment.[1][][4] This targeted cleavage mechanism ensures the specific release of a cytotoxic payload within cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[] The Val-Cit linker is frequently used in conjunction with a self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), which facilitates the efficient release of the unmodified active drug following enzymatic cleavage.[][6][7]

These application notes provide detailed protocols for two common methods to assess the cleavage of Val-Cit linkers: a High-Performance Liquid Chromatography (HPLC)-based assay for the quantitative analysis of payload release from an ADC and a fluorogenic substrate cleavage assay for higher-throughput screening of linker susceptibility.

Mechanism of Action: ADC Internalization and Payload Release

The therapeutic action of a Val-Cit linker-containing ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[1] This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into an endosome.[1] The endosome then fuses with a lysosome, exposing the ADC to a cocktail of proteases, including Cathepsin B, in an acidic environment (pH 4.5-5.5).[1] Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Val-Cit dipeptide and the PABC spacer.[6][7] This initial cleavage triggers a cascade of self-immolation of the PABC spacer, ultimately releasing the cytotoxic payload in its active form into the cytoplasm to exert its cell-killing effect.[8]

It is important to note that while Cathepsin B is the primary enzyme associated with Val-Cit linker cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process.[1][6][9] This enzymatic redundancy can be advantageous in overcoming potential resistance mechanisms.[1] However, the Val-Cit linker has also been shown to be susceptible to premature cleavage by other enzymes like human neutrophil elastase and mouse-specific carboxylesterase Ces1C, which can impact preclinical evaluation and potentially lead to off-target toxicity.[1][10][11]

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.5) Cathepsin B Endosome->Lysosome 3. Fusion Payload Active Cytotoxic Payload Lysosome->Payload 4. Val-Cit Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity HPLC_Assay_Workflow cluster_workflow HPLC-Based Cleavage Assay Workflow start Reaction Setup reaction Incubate ADC with Cathepsin B at 37°C start->reaction sampling Withdraw Aliquots at Time Points reaction->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC quench->analysis end Quantify Payload Release analysis->end Fluorogenic_Assay_Workflow cluster_workflow Fluorogenic Cleavage Assay Workflow start Prepare Reagents plate Add Substrate to 96-well Plate start->plate enzyme Add Activated Cathepsin B plate->enzyme incubate Incubate at 37°C in Fluorescence Reader enzyme->incubate measure Measure Fluorescence Over Time incubate->measure end Determine Cleavage Rate measure->end

References

Application Notes and Protocols for the Conjugation of MMAE Payload to Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of the potent anti-mitotic agent, monomethyl auristatin E (MMAE), to a monoclonal antibody (mAb) or other targeting protein via the enzyme-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. This system is designed for the targeted delivery of the cytotoxic payload to antigen-expressing cells. The Val-Cit dipeptide within the linker is engineered for stability in systemic circulation and for specific cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[1][2] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity.[3]

MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[][5] Antibody-drug conjugates (ADCs) utilizing this technology have demonstrated significant anti-tumor activity and represent a major advancement in the field of targeted cancer therapy.[3]

Quantitative Data Summary

The successful conjugation of MMAE to an antibody is evaluated by several key parameters, most notably the drug-to-antibody ratio (DAR) and the purity of the final ADC product. The following tables summarize typical quantitative data obtained from the characterization of ADCs prepared using the protocols described below.

Table 1: Typical Conjugation Reaction Parameters and Outcomes

ParameterTypical ValueMethod of Analysis
Molar Ratio of Drug-Linker to Antibody4:1 - 8:1---
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0HIC-HPLC, Mass Spectrometry
Conjugation Efficiency>95%HIC-HPLC
Final ADC Purity>95% (monomer)Size Exclusion Chromatography (SEC)
Aggregate Percentage<5%Size Exclusion Chromatography (SEC)

Table 2: Analytical Methods for ADC Characterization

Analysis MethodParameter MeasuredTypical Result
Hydrophobic Interaction Chromatography (HIC-HPLC)Average DAR, Distribution of DAR speciesAverage DAR of 3.5-4.0, with distinct peaks for DAR0, DAR2, DAR4, etc.[6]
Mass Spectrometry (LC-MS/MS)Average DAR, Mass of ADC speciesConfirms the covalent attachment of the drug-linker and provides an accurate DAR value.[6]
Size Exclusion Chromatography (SEC-HPLC)Purity, % Aggregation>95% monomer, <5% aggregate.[6]

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of an MMAE-conjugated ADC. Optimization of specific reaction conditions, such as reagent concentrations and incubation times, may be necessary depending on the specific antibody and desired final product characteristics.

Safety Precaution: Monomethyl auristatin E (MMAE) is a highly potent cytotoxic agent and should be handled with extreme caution in a laboratory equipped for handling hazardous materials. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures involving the handling of MMAE or the conjugated ADC should be performed in a certified chemical fume hood.

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds within the antibody to generate free thiol groups necessary for conjugation.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Reaction Buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)[6]

  • Desalting columns

Procedure:

  • Buffer Exchange: If the antibody is not in the recommended Reaction Buffer, perform a buffer exchange using a desalting column according to the manufacturer's instructions. This step is crucial to remove any interfering substances.[3]

  • Antibody Concentration Adjustment: Adjust the antibody concentration to a suitable level (e.g., 1-10 mg/mL) using the Reaction Buffer.

  • Addition of Reducing Agent: Add a calculated amount of the reducing agent to the antibody solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and, consequently, the final DAR. This step should be optimized.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) with gentle mixing.

  • Removal of Excess Reducing Agent: Immediately following incubation, remove the excess reducing agent by performing a buffer exchange with a desalting column pre-equilibrated with Reaction Buffer. This step is critical to prevent the quenching of the maleimide-activated drug-linker in the subsequent step.[3]

Protocol 2: Conjugation of MMAE to the Reduced Antibody

This protocol details the conjugation of the maleimide-activated drug-linker to the generated free thiol groups on the antibody.

Materials:

  • Reduced monoclonal antibody (from Protocol 1)

  • MC-Val-Cit-PAB-MMAE (dissolved in an organic co-solvent like DMSO)[7]

  • Reaction Buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)[6]

Procedure:

  • Drug-Linker Preparation: Prepare a stock solution of MC-Val-Cit-PAB-MMAE in a suitable organic solvent such as DMSO. The compound is unstable in solution, so freshly prepared solutions are recommended.[8]

  • Addition of Conjugation Reagent: Add the appropriate volume of the MC-Val-Cit-PAB-MMAE solution to the reduced antibody. The molar ratio of drug-linker to antibody will influence the final DAR and should be optimized.[3]

  • Incubation: Incubate the reaction at room temperature (or 4°C) for 1-4 hours with gentle mixing.[6] The reaction should be protected from light.[3]

  • Quenching the Reaction (Optional): The reaction can be stopped by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups.[3]

Protocol 3: Purification of the Antibody-Drug Conjugate (ADC)

This protocol describes the purification of the ADC to remove unconjugated drug-linker, aggregated protein, and other reaction components.

Materials:

  • Crude ADC reaction mixture (from Protocol 2)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Purification Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Purification Method Selection: A multi-step purification strategy is often employed. TFF is primarily used for buffer exchange and removing unconjugated linker-payload.[2] SEC is effective for removing aggregates and residual unconjugated drug-linker.[7]

  • Column Equilibration: Equilibrate the chosen chromatography column with the Purification Buffer.

  • Sample Loading and Elution: Load the crude ADC mixture onto the column and elute with the Purification Buffer. Collect fractions corresponding to the monomeric ADC peak.

  • Concentration and Buffer Exchange: Pool the purified ADC fractions and concentrate to the desired concentration. If necessary, perform a final buffer exchange into a formulation buffer suitable for long-term storage.

Protocol 4: Characterization of the ADC

This protocol outlines the key analytical techniques used to characterize the purified ADC.

Hydrophobic Interaction Chromatography (HIC-HPLC):

  • Purpose: To determine the average DAR and the distribution of different drug-loaded species.

  • Method: A salt gradient is used to elute the different ADC species from a hydrophobic column. Species with higher DARs are more hydrophobic and will elute later.

Mass Spectrometry (LC-MS/MS):

  • Purpose: To confirm the identity of the ADC and to accurately determine the average DAR.

  • Method: The ADC is typically deglycosylated and may be reduced to separate the light and heavy chains before analysis. The mass difference between the unconjugated and conjugated species corresponds to the mass of the attached drug-linker.[6]

Size Exclusion Chromatography (SEC-HPLC):

  • Purpose: To assess the purity of the ADC and quantify the percentage of high molecular weight species (aggregates).

  • Method: The ADC is passed through a column that separates molecules based on their size. The monomeric ADC should be the main peak.

Visualizations

Conjugation_Workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization mAb Monoclonal Antibody (mAb) with Interchain Disulfides reduced_mAb Reduced mAb with Free Thiols (-SH) mAb->reduced_mAb Incubation crude_ADC Crude Antibody-Drug Conjugate (ADC) Mixture reduced_mAb->crude_ADC Incubation TCEP Reducing Agent (e.g., TCEP) TCEP->mAb Addition drug_linker MC-Val-Cit-PAB-MMAE drug_linker->reduced_mAb Addition purified_ADC Purified ADC crude_ADC->purified_ADC e.g., SEC, TFF HIC HIC-HPLC (DAR) purified_ADC->HIC MS Mass Spec (Identity, DAR) purified_ADC->MS SEC SEC-HPLC (Purity, Aggregates) purified_ADC->SEC

Caption: Workflow for the preparation and characterization of an MMAE-conjugated ADC.

Linker_Cleavage_Mechanism ADC Antibody-S-MC-Val-Cit-PAB-MMAE (ADC in Lysosome) Intermediate Antibody-S-MC-Val-Cit-NH-PAB-MMAE ADC->Intermediate Cleavage of Val-Cit CathepsinB Cathepsin B CathepsinB->ADC Spacer_Decomposition Self-Immolative Spacer Decomposition Intermediate->Spacer_Decomposition 1,6-Elimination Released_MMAE Released MMAE (Inhibits Tubulin Polymerization) Spacer_Decomposition->Released_MMAE

Caption: Mechanism of MMAE release from a Val-Cit-PAB linker via Cathepsin B cleavage.

References

Bioconjugation Techniques for Azido-Functionalized Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azide (B81097) functional group has become an indispensable tool in bioconjugation due to its small size, stability, and bioorthogonal reactivity. Azido-functionalized linkers enable the precise and efficient covalent attachment of molecules to biomolecules such as proteins, antibodies, and nucleic acids. This document provides detailed application notes and protocols for three key bioconjugation techniques involving azido-functionalized linkers: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. These methods are foundational for applications ranging from the development of antibody-drug conjugates (ADCs) to cellular imaging and proteomics.

Core Bioconjugation Techniques: An Overview

The choice of bioconjugation chemistry is critical and depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is highly efficient and specific, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] It is widely used for in vitro applications due to its fast kinetics and high yields.[2] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145), which reacts readily with an azide to release ring strain.[3][5] Its bioorthogonality makes it ideal for applications in living cells and whole organisms.[5] The reaction rates of SPAAC are generally slower than CuAAC.

  • Staudinger Ligation: This reaction forms a stable amide bond between an azide and a phosphine (B1218219) reagent.[6][7] It is a metal-free reaction and was one of the first bioorthogonal reactions to be developed.[8] The "traceless" version of the Staudinger ligation is particularly useful as it leaves no residual atoms from the phosphine reagent in the final conjugate.[9]

Data Presentation: Quantitative Comparison of Bioconjugation Techniques

The selection of a bioconjugation strategy is often guided by quantitative parameters such as reaction kinetics, yield, and the stability of the resulting linkage. The following tables provide a summary of these parameters for CuAAC, SPAAC, and Staudinger Ligation.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reactants Azide, Terminal AlkyneAzide, Strained Cyclooctyne (e.g., DBCO, BCN)Azide, Phosphine
Catalyst Copper(I)NoneNone
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazoleAmide
Typical Reaction pH 4.0 - 8.04.0 - 9.0~7.0
Typical Reaction Time 1 - 4 hours0.5 - 2 hours2 - 12 hours
Typical Reaction Temperature 25°C4 - 37°CRoom Temperature
Typical Yield Very High (>95%)Very High (>95%)Generally High
Biocompatibility Lower in living systems due to copper toxicityHigh; no metal catalystHigh; no metal catalyst
Byproducts MinimalMinimalPhosphine oxide (in non-traceless versions)

Table 1: General Comparison of Bioconjugation Techniques.

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)References
CuAAC Azide + Terminal Alkyne (with ligand acceleration)1 - 100[10]
SPAAC Azide + DIBO~0.1[11]
Azide + DBCO~0.3[3]
Azide + BCN~0.7[3]
Azide + Tetra-fluorinated aromatic azideup to 3.60[3]
Staudinger Ligation Azide + Phosphinothioester~10⁻³[3]

Table 2: Second-Order Rate Constants for Bioconjugation Reactions.

Linkage TypeFormation MethodStability CharacteristicsReferences
1,2,3-Triazole CuAAC, SPAACHighly stable to enzymatic cleavage, acid/base hydrolysis, and redox conditions. Considered a good bioisostere for the trans-amide bond.[12][13][14][15]
Amide Staudinger LigationStable under most physiological conditions, but susceptible to enzymatic cleavage by proteases.[15]

Table 3: Stability of Resulting Linkages.

Experimental Protocols

The following are detailed protocols for performing bioconjugation reactions with azido-functionalized linkers. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing an azide group with an alkyne-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • Alkyne-functionalized probe (e.g., alkyne-biotin, fluorescent alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Quenching solution (50 mM EDTA)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the alkyne-functionalized probe (2-10 fold molar excess over the protein) in the reaction buffer.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.

  • Initiation of Reaction: Add the catalyst premix to the protein-probe solution to a final copper concentration of 50-100 µM.

  • Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to chelate the copper catalyst.

  • Purification: Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines the conjugation of a drug-linker containing a strained cyclooctyne (e.g., DBCO) to an azide-functionalized antibody.[3]

Materials:

  • Azide-conjugated antibody in PBS, pH 7.4

  • DBCO-conjugated drug-linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

  • Protein concentrator (50 kDa MWCO)

Procedure:

  • Buffer Exchange: Perform a buffer exchange for the purified azide-conjugated antibody using a desalting column equilibrated with PBS (pH 7.4).

  • Prepare Drug-Linker Solution: Prepare a stock solution (e.g., 26.7 mM) of the DBCO-drug linker in DMSO.

  • Conjugation Reaction: In a reaction tube, combine the azide-conjugated antibody (e.g., 10 mg) with the DBCO-drug linker stock solution (e.g., 50 μL). Adjust the final volume with PBS containing 5% DMSO to achieve the desired antibody concentration (e.g., 10 mg/mL). This corresponds to a molar excess of the DBCO-drug linker.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.

  • Purification: Remove the excess DBCO-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Concentration: Concentrate the purified ADC using a protein concentrator with an appropriate molecular weight cutoff.

Protocol 3: Traceless Staudinger Ligation for Peptide Coupling

This protocol describes the coupling of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal azide.[9][16]

Materials:

  • Peptide with a C-terminal phosphinothioester

  • Peptide with an N-terminal α-azido group

  • Tetrahydrofuran (THF)

  • Water

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup: Dissolve the peptide with the C-terminal phosphinothioester and an equimolar amount of the peptide with the N-terminal azide in a THF/water (3:1) mixture.

  • Incubation: Stir the reaction mixture at room temperature for 12 hours.

  • Solvent Removal: Remove the solvents under reduced pressure.

  • Purification: Purify the resulting ligated peptide by chromatography (e.g., reverse-phase HPLC).

Visualizations

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the bioconjugation of azido-functionalized linkers.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide R1-N3 (Azide) Triazole R1-Triazole-R2 Azide->Triazole [3+2] Cycloaddition Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Azide Catalyzes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide) Triazole R1-Triazole-R2 Azide->Triazole [3+2] Cycloaddition Cyclooctyne R2-Cyclooctyne (Strained Alkyne) Cyclooctyne->Triazole Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger_Ligation_Mechanism cluster_reactants Reactants Azide R1-N3 (Azide) AzaYlide Aza-ylide Intermediate Azide->AzaYlide Phosphine R2-P(Ph)2 (Phosphine) Phosphine->AzaYlide Nucleophilic Attack Amide R1-NH-C(O)-R' (Amide Bond) AzaYlide->Amide Intramolecular Rearrangement & Hydrolysis PhosphineOxide O=P(Ph)2-R'' (Phosphine Oxide) AzaYlide->PhosphineOxide

Caption: Mechanism of Staudinger Ligation.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_final_product Final Product Antibody Monoclonal Antibody (mAb) Azide_Intro Introduction of Azide Group Antibody->Azide_Intro Azido_mAb Azido-mAb Azide_Intro->Azido_mAb Conjugation Bioconjugation Reaction (CuAAC, SPAAC, or Staudinger Ligation) Azido_mAb->Conjugation Linker Linker with Reactive Group (e.g., Alkyne, DBCO, Phosphine) Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Cytotoxic Drug Payload->Linker_Payload Linker_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification and Characterization ADC->Purification

Caption: General workflow for Antibody-Drug Conjugate (ADC) development.

Conclusion

The bioconjugation techniques described herein—CuAAC, SPAAC, and Staudinger Ligation—offer a versatile toolkit for researchers, scientists, and drug development professionals working with azido-functionalized linkers. The choice of method depends on a careful consideration of the experimental context, including the desired reaction kinetics, the biocompatibility requirements, and the nature of the biomolecule and payload. By leveraging the detailed protocols and comparative data presented, researchers can design and execute robust bioconjugation strategies to advance their scientific goals. The influence of linker properties, such as the inclusion of PEG moieties, can further enhance the pharmacokinetic profiles of the resulting bioconjugates.[4][17][18][19]

References

Application Notes: Development of Antibody-Drug Conjugates (ADCs) with Azido-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells.[1][] The linker, which connects the antibody and the payload, is a critical component influencing the ADC's efficacy, stability, and safety profile.[3][4] This document provides detailed protocols for the development of ADCs using Azido-PEG4-Val-Cit-PAB-OH, a cleavable linker system designed for controlled drug release.

The this compound linker incorporates several key features:

  • Azido Group : An azide (B81097) handle for bio-orthogonal "click chemistry" conjugation, enabling a precise and stable connection to an alkyne-modified antibody.[5][6]

  • PEG4 Spacer : A hydrophilic polyethylene (B3416737) glycol spacer that can enhance solubility and reduce aggregation.[6][7]

  • Val-Cit Dipeptide : A valine-citrulline motif that is specifically designed to be cleaved by Cathepsin B, a protease highly active in the lysosomal compartment of tumor cells.[4][8][]

  • PAB Self-Immolative Group : A p-aminobenzyl alcohol (PAB) unit that, following Val-Cit cleavage, undergoes a spontaneous 1,6-elimination reaction to release the attached cytotoxic drug in its unmodified, active form.[4][10][11]

This linker system is designed to be stable in systemic circulation and to trigger rapid payload release upon internalization into target cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[12]

Mechanism of Action and Payload Release

The therapeutic action of an ADC constructed with a Val-Cit-PAB linker is a multi-step process initiated by the specific binding of the antibody to its target antigen on the cancer cell surface.

  • Binding and Internalization : The ADC circulates in the bloodstream and binds to the target antigen on the tumor cell. The resulting ADC-antigen complex is then internalized by the cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking : The internalized complex is trafficked to the lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by an acidic environment (pH 4.5-5.5).[4]

  • Enzymatic Cleavage : Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB group of the linker.[8][][10]

  • Self-Immolation and Release : The cleavage event triggers a spontaneous 1,6-elimination reaction within the PAB spacer. This self-immolative cascade results in the release of the unmodified, fully active cytotoxic payload into the cell's cytoplasm.[][11]

  • Induction of Cytotoxicity : The released payload then exerts its cell-killing effect, for instance, by disrupting microtubule polymerization (e.g., MMAE) or damaging DNA, leading to apoptosis of the cancer cell.[][13]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC 1. ADC Binding TumorCell Tumor Cell (Antigen) ADC->TumorCell Targeting Internalization 2. Internalization (Endosome) TumorCell->Internalization Endocytosis Lysosome 3. Lysosomal Trafficking & Cathepsin B Cleavage Internalization->Lysosome Trafficking PayloadRelease 4. Self-Immolation & Payload Release Lysosome->PayloadRelease Enzymatic Cleavage Cytotoxicity 5. Cytotoxicity (e.g., Apoptosis) PayloadRelease->Cytotoxicity Drug Action

Caption: ADC mechanism: from cell binding to payload release.

Experimental Workflow and Protocols

The development of a functional ADC is a comprehensive process involving the preparation of individual components, their conjugation, and rigorous characterization and functional testing of the final product.

ADC_Development_Workflow cluster_prep Part 1: Component Preparation cluster_conj Part 2: ADC Synthesis cluster_char Part 3: ADC Characterization cluster_eval Part 4: Functional Evaluation Ab_Mod Protocol 1.1: Antibody-Alkyne Modification Conjugation Protocol 2.1: Click Chemistry Conjugation (SPAAC) Ab_Mod->Conjugation Linker_Drug Protocol 1.2: Linker-Payload Synthesis Linker_Drug->Conjugation DAR_UV Protocol 3.1: DAR by UV-Vis Conjugation->DAR_UV DAR_HIC Protocol 3.2: DAR by HIC Conjugation->DAR_HIC DAR_MS Protocol 3.3: DAR by LC-MS Conjugation->DAR_MS InVitro_Cyto Protocol 4.1: In Vitro Cytotoxicity DAR_MS->InVitro_Cyto InVitro_Stab Protocol 4.2: In Vitro Stability DAR_MS->InVitro_Stab InVivo Protocol 4.3: In Vivo Efficacy InVitro_Cyto->InVivo

Caption: Workflow for ADC development and evaluation.

Part 1: Component Preparation

Protocol 1.1: Antibody Modification with an Alkyne Handle (DBCO)

This protocol describes the modification of lysine (B10760008) residues on the antibody with a DBCO (dibenzocyclooctyne) group for subsequent strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Materials :

    • Monoclonal antibody (mAb) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

    • DBCO-PEG4-NHS ester (10 mM stock in anhydrous DMSO).

    • Reaction Buffer: PBS, pH 8.0-8.5.

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Procedure :

    • Buffer exchange the mAb into the Reaction Buffer (PBS, pH 8.0-8.5).

    • Add a 5- to 10-fold molar excess of DBCO-PEG4-NHS ester stock solution to the mAb solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Remove excess, unreacted DBCO reagent by passing the solution through a desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration of the modified antibody using a BCA assay or by measuring absorbance at 280 nm.

    • Confirm modification using mass spectrometry (optional but recommended).

Protocol 1.2: Preparation of the Linker-Payload Conjugate

This protocol involves attaching a cytotoxic payload (e.g., MMAE) to the this compound linker. Note: Pre-made linker-payload constructs like Azido-PEG4-Val-Cit-PAB-MMAE are commercially available and highly recommended to ensure consistency and reduce synthesis complexity.[13][14][15]

  • Materials :

    • This compound linker.

    • Cytotoxic payload with a primary or secondary amine (e.g., MMAE).

    • Activating agent for the PAB-OH group (e.g., p-nitrophenyl chloroformate).

    • Anhydrous solvents (e.g., DMF, DMSO).

    • Purification system (e.g., preparative HPLC).

  • Procedure (Conceptual Outline) :

    • The benzylic alcohol on the PAB group of the linker is first activated, typically by converting it to a p-nitrophenyl (PNP) carbonate.[7]

    • The activated linker is then reacted with the amine group on the cytotoxic payload (e.g., MMAE) to form a stable carbamate (B1207046) linkage.

    • The resulting Azido-PEG4-Val-Cit-PAB-Payload conjugate is purified to homogeneity using reverse-phase HPLC.

    • The final product is characterized by LC-MS and NMR to confirm its identity and purity. Due to the complexity and hazardous nature of handling potent cytotoxins, utilizing a commercially available, pre-conjugated product like Azido-PEG4-Val-Cit-PAB-MMAE is the preferred method.[16]

Part 2: ADC Synthesis

Protocol 2.1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Conjugation

This catalyst-free click chemistry reaction conjugates the azide-bearing linker-payload to the DBCO-modified antibody.[5]

  • Materials :

    • DBCO-modified mAb (from Protocol 1.1) in PBS, pH 7.4.

    • Azido-PEG4-Val-Cit-PAB-Payload (from Protocol 1.2 or commercial source) (10 mM stock in DMSO).

    • PBS, pH 7.4.

    • Size-exclusion chromatography (SEC) system or centrifugal concentrators for purification.

  • Procedure :

    • To the DBCO-modified mAb, add a 1.5- to 3-fold molar excess of the Azido-linker-payload stock solution relative to the desired drug-to-antibody ratio (DAR). The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction at 4°C or room temperature for 4-16 hours with gentle agitation.

    • Monitor the reaction progress using HIC or LC-MS analysis.

    • Once the desired DAR is achieved, purify the ADC to remove unreacted linker-payload and other small molecules. This can be done using SEC or repeated buffer exchange with centrifugal concentrators.

    • Formulate the final ADC in a suitable storage buffer (e.g., PBS or histidine buffer), sterile filter, and store at -80°C.

Part 3: ADC Characterization

Protocol 3.1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR by measuring absorbance at two wavelengths.[]

  • Procedure :

    • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λ_max).

    • Measure the extinction coefficients (ε) for the naked antibody and the free payload at both 280 nm and λ_max.

    • Calculate the average DAR using the Beer-Lambert law and established equations that correct for the payload's contribution to absorbance at 280 nm and the antibody's contribution at λ_max.[]

Protocol 3.2: DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drugs, as each payload adds hydrophobicity. It is excellent for visualizing the distribution of different drug-loaded species (DAR 0, 2, 4, etc.).

  • Procedure :

    • Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).

    • Elute using a decreasing salt gradient (e.g., from high ammonium (B1175870) sulfate (B86663) to low salt).

    • Species with higher DARs will be more hydrophobic and elute later.

    • Calculate the weighted average DAR by integrating the peak areas for each species and multiplying by its corresponding drug load number.[1]

Protocol 3.3: Mass Confirmation and DAR by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most accurate measurement of DAR and confirms the mass of the conjugated species.[18]

  • Procedure :

    • For cysteine-linked ADCs, the ADC may be reduced to separate light and heavy chains prior to analysis.[1] For lysine-conjugated ADCs, intact mass analysis is common.

    • Separate the ADC species using reverse-phase liquid chromatography (RPLC).[1]

    • Analyze the eluent by high-resolution mass spectrometry (e.g., Q-TOF).

    • Deconvolute the resulting mass spectra to identify the masses of the different drug-loaded antibody species.

    • Calculate the weighted average DAR from the relative abundance of each detected species.[18][19]

Part 4: Functional Evaluation

Protocol 4.1: In Vitro Cytotoxicity Assay

This assay determines the potency (e.g., IC50 value) of the ADC against antigen-positive and antigen-negative cancer cell lines.

  • Procedure :

    • Plate cancer cells (both antigen-positive and antigen-negative controls) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, naked antibody, and free payload.

    • Incubate for 72-120 hours.

    • Assess cell viability using a colorimetric or luminescent assay (e.g., CellTiter-Glo®, MTS).

    • Plot cell viability versus concentration and calculate the IC50 value for each compound.

Protocol 4.2: In Vitro Linker Stability Assay

This assay assesses the stability of the linker and the rate of premature payload release in plasma.

  • Procedure :

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.[3]

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Analyze the samples by an ELISA-based assay or LC-MS to quantify the amount of intact ADC or released payload.[20]

    • Plot the percentage of intact ADC over time to determine the stability profile. The Val-Cit linker is known to be less stable in rodent plasma compared to human plasma due to cleavage by carboxylesterase Ces1C.[3][21][22]

Protocol 4.3: In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Procedure :

    • Implant human tumor cells (antigen-positive) subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).

    • Administer the treatments intravenously.

    • Measure tumor volumes and body weights 2-3 times per week.

    • The study endpoint may be a specific time point or when tumors in the control group reach a predetermined maximum size. Efficacy is assessed by comparing tumor growth inhibition between groups.[3][20]

Data Presentation

Quantitative data from characterization and functional studies should be summarized for clear comparison.

Table 1: ADC Characterization Summary

ADC Batch Conjugation Method Avg. DAR (UV-Vis) Avg. DAR (HIC) Avg. DAR (LC-MS) Monomer Purity (SEC)
ADC-001 SPAAC (Lysine) 3.8 3.9 3.95 >98%

| ADC-002 | SPAAC (Lysine) | 3.9 | 4.0 | 4.02 | >99% |

Table 2: In Vitro Cytotoxicity and Stability

Compound Target Cells (Antigen+) IC50 (nM) Control Cells (Antigen-) IC50 (nM) Human Plasma Stability (% Intact ADC @ 7 days) Mouse Plasma Stability (% Intact ADC @ 4 days)
ADC-001 0.5 >1000 ~95% ~60%
Naked mAb >1000 >1000 N/A N/A

| Free Payload | 0.02 | 0.02 | N/A | N/A |

Table 3: In Vivo Efficacy in Xenograft Model (Example Data)

Treatment Group (Dose) Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control 0 +2%
Naked mAb (10 mg/kg) 15 +1%
ADC-001 (1 mg/kg) 65 -3%

| ADC-001 (3 mg/kg) | 98 | -8% |

References

Application Notes and Protocols for In Vitro Evaluation of Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro applications of Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linkers, a cornerstone technology in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This document outlines the fundamental mechanism of action, presents key quantitative data, and offers detailed protocols for the essential in vitro assays required to characterize ADCs featuring this cleavable linker system.

Introduction to Val-Cit-PAB Linkers

The Val-Cit-PAB linker is a sophisticated, multi-component system engineered for optimal performance in ADCs. It is designed to be highly stable in systemic circulation and to undergo precise enzymatic cleavage within the target tumor cell, ensuring the specific release of a cytotoxic payload.[1] This targeted release mechanism enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing off-target toxicity.[2][3]

The linker's functionality relies on three key components:

  • Valine-Citrulline (Val-Cit) Dipeptide: This sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][4]

  • p-Aminobenzylcarbamate (PAB) Spacer: This unit acts as a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which results in the release of the unmodified, fully active cytotoxic payload.[1][5]

  • Payload Attachment Site: The PAB spacer provides a site for the covalent attachment of a variety of cytotoxic drugs, typically those containing an amine or hydroxyl group.[6]

Mechanism of Action

The therapeutic action of an ADC equipped with a Val-Cit-PAB linker is a multi-step process that occurs after the ADC is internalized by a target cancer cell.

  • Binding and Internalization: The ADC's monoclonal antibody component binds to a specific antigen on the surface of a cancer cell.[3] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex.[1][3]

  • Lysosomal Trafficking: The internalized endosome containing the ADC complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.[3]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the amide bond between the citrulline residue and the PAB spacer.[1][7]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload in its active form.[1]

  • Induction of Cell Death: The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization or causing DNA damage.[1]

Val-Cit-PAB ADC Mechanism of Action Val-Cit-PAB ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Release Cell_Death Cell Death Payload->Cell_Death 5. Cytotoxicity Plasma Stability Assay Workflow Plasma Stability Assay Workflow Start Start Incubate Incubate ADC in plasma at 37°C Start->Incubate Aliquots Collect aliquots at time points (0, 6, 24, 48, 72h) Incubate->Aliquots Quench Quench reaction (e.g., cold PBS) Aliquots->Quench Analysis Analyze by LC-MS/MS or ELISA Quench->Analysis Data Determine % intact ADC and free payload over time Analysis->Data End End Data->End Bystander Effect Assay Workflow Bystander Effect Assay Workflow (Co-culture) Start Start Co-culture Co-culture antigen-positive and antigen-negative cells (e.g., GFP-labeled) Start->Co-culture Treat Treat with ADC Co-culture->Treat Incubate Incubate for 72-96 hours Treat->Incubate Analyze Analyze viability of antigen-negative cells (e.g., flow cytometry or imaging) Incubate->Analyze End End Analyze->End

References

Application Notes and Protocols for PROTAC Synthesis Utilizing PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG-Based Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its degradation.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule.[1]

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[2] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties.[3] PEG linkers can enhance the aqueous solubility of often lipophilic PROTAC molecules, improve cell permeability, and offer a flexible scaffold to optimize the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] The length of the PEG linker is a crucial parameter that requires optimization for each specific target and E3 ligase pair to achieve maximal degradation efficacy.[3]

Data Presentation

Physicochemical and Pharmacokinetic Properties of Representative PROTACs

The inclusion of PEG linkers can significantly impact the physicochemical properties and pharmacokinetic profiles of PROTACs. The following table summarizes key parameters for two clinical-stage PROTACs, ARV-110 and ARV-471.

PROTACTarget ProteinE3 Ligase LigandLinker TypeMolecular Weight ( g/mol )Oral Bioavailability (Mouse)Oral Bioavailability (Rat)
ARV-110 Androgen ReceptorCereblonPEG-based~81337.89%23.83%
ARV-471 Estrogen ReceptorCereblonPEG-based~76317.91%24.12%

Data compiled from publicly available research.[3][4]

Impact of PEG Linker Length on PROTAC Degradation Efficiency

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.

PROTACTarget ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
MZ1 BRD4VHL3-unit PEG8 (in H661 cells)>90
TBK1 Degrader TBK1VHL7-atom PEGNo degradation-
TBK1 Degrader TBK1VHL21-atom PEG396
TBK1 Degrader TBK1VHL29-atom PEG29276
BTK Degrader (NC-1) BTKCereblonPEG-based2.297
ERα Degrader ERαVHL16-atom PEGPotent degradationHigh
ERα Degrader ERαVHL12-atom PEGLess potentModerate

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[2][5][6]

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC (MZ1) with a PEG-Based Linker

This protocol describes the synthesis of MZ1, a well-characterized PROTAC that targets the BRD4 protein for degradation by recruiting the VHL E3 ligase, utilizing a 3-unit PEG linker.

Step 1: Synthesis of the JQ1-Linker Intermediate

  • Materials: (+)-JQ1 (1.0 eq), 1-amino-11-azido-3,6,9-trioxaundecane (B1666428) (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve (+)-JQ1 in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the amino-PEG-azide linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the JQ1-PEG-azide intermediate.

Step 2: Synthesis of the VHL Ligand-Alkyne Intermediate

  • Materials: VHL ligand with a free hydroxyl group (1.0 eq), propargyl bromide (1.5 eq), sodium hydride (1.5 eq), Anhydrous THF.

  • Procedure:

    • Dissolve the VHL ligand in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Carefully add sodium hydride to the solution and stir for 30 minutes.

    • Add propargyl bromide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the VHL-alkyne intermediate.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form MZ1

  • Materials: JQ1-PEG-azide intermediate (1.0 eq), VHL-alkyne intermediate (1.0 eq), Copper(II) sulfate (B86663) pentahydrate (0.1 eq), Sodium ascorbate (B8700270) (0.2 eq), t-BuOH/H₂O (1:1).

  • Procedure:

    • Dissolve the JQ1-PEG-azide and VHL-alkyne intermediates in the t-BuOH/H₂O solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC (MZ1) by preparative HPLC.

Characterization of MZ1:

  • LC-MS: Confirm the molecular weight of the final product.

  • ¹H and ¹³C NMR: Confirm the chemical structure of MZ1.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells upon treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MCF7) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (SDS-PAGE).

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Fluorescence Polarization Assay for Ternary Complex Formation

This protocol describes a fluorescence polarization (FP) assay to assess the formation and cooperativity of the POI-PROTAC-E3 ligase ternary complex.

  • Materials:

    • Fluorescently labeled ligand for either the POI or the E3 ligase (tracer).

    • Purified recombinant POI.

    • Purified recombinant E3 ligase complex (e.g., VCB complex).

    • PROTAC of interest.

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Black, low-volume 384-well plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Binary Binding Affinity (PROTAC to POI/E3 Ligase):

      • To determine the binding affinity of the PROTAC for the POI, perform a competitive binding assay.

      • Add a fixed concentration of the fluorescently labeled POI ligand and a fixed concentration of the POI to the wells.

      • Add increasing concentrations of the PROTAC.

      • Incubate at room temperature to reach equilibrium.

      • Measure fluorescence polarization.

      • A decrease in polarization indicates displacement of the fluorescent ligand by the PROTAC.

      • Repeat the experiment to determine the binding affinity of the PROTAC for the E3 ligase using a fluorescently labeled E3 ligase ligand.

    • Ternary Complex Formation and Cooperativity:

      • To assess ternary complex formation, perform a titration experiment.

      • Add a fixed concentration of the fluorescently labeled POI ligand and the POI to the wells.

      • Add a fixed, saturating concentration of the PROTAC.

      • Add increasing concentrations of the E3 ligase.

      • Incubate to reach equilibrium.

      • Measure fluorescence polarization.

      • An increase in polarization upon addition of the E3 ligase indicates the formation of a stable ternary complex.

      • The cooperativity (α) can be calculated by comparing the binding affinities in the binary and ternary systems.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the titrant concentration.

    • Fit the data to appropriate binding models to determine dissociation constants (Kd) for binary interactions and the stability of the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Released Ternary_Complex->E3_Ligase Released Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: General mechanism of action for a PROTAC.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with reactive handle) Intermediate POI Ligand-Linker Intermediate POI_Ligand->Intermediate Step 1: Coupling PEG_Linker Bifunctional PEG Linker PEG_Linker->Intermediate E3_Ligand E3 Ligase Ligand (with reactive handle) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Step 2: Coupling

Caption: A modular workflow for PROTAC synthesis.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates GRB2_SOS->KRAS_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates AKT AKT PI3K->AKT AKT->Transcription_Factors Regulates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Controls Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Simplified KRAS signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving the desired drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR)?

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that defines the average number of drug molecules attached to a single antibody.[1][2][3][4] This metric is paramount as it directly influences the ADC's efficacy, toxicity, stability, and pharmacokinetic profile.[1][3][4][5]

Q2: Why is controlling the DAR so important?

Controlling the DAR is essential for ensuring the consistency, safety, and effectiveness of an ADC.[5]

  • Low DAR: An insufficient drug load can significantly limit the potency of the ADC, rendering it ineffective at killing target cancer cells.[3][]

  • High DAR: An excessive drug load can lead to issues such as increased toxicity, faster clearance from circulation, and a higher propensity for the ADC to aggregate.[5][] Aggregation can reduce solubility and may trigger an immune response.[2][]

The ideal DAR is typically a balance between efficacy and safety, often ranging between 2 and 4.[7][]

Q3: What are the common methods for measuring DAR?

Several analytical techniques are used to determine the DAR of ADCs, each with specific advantages and limitations. The primary methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[1][8] The choice of method often depends on the conjugation chemistry (e.g., cysteine vs. lysine (B10760008) linkage) and the level of detail required.[1] For comprehensive characterization, using at least two orthogonal methods is highly recommended.[8]

Q4: Can the conjugation strategy affect the final DAR?

Yes, the conjugation strategy is a key factor. Stochastic conjugation, which targets native lysine or cysteine residues, often produces a heterogeneous mixture of ADC species with a range of DAR values.[9][10] In contrast, site-specific conjugation techniques, which involve engineering specific sites on the antibody, allow for more precise control over the DAR, leading to a more homogeneous product.[4][9]

Troubleshooting Guides for Low DAR

This guide addresses the common issue of achieving a lower-than-expected average DAR during ADC development.

Problem Possible Causes Recommended Troubleshooting Steps
Low average DAR despite using the correct molar ratio of drug-linker to antibody. 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[2][4][11]2. Antibody Quality Issues: The presence of impurities, inaccurate concentration measurement, or modifications like trisulfide bonds can interfere with conjugation.[2][12]3. Interfering Buffer Components: Substances like Tris or other primary amines in the antibody buffer can compete with the conjugation reaction.4. Inactive or Degraded Drug-Linker: The drug-linker may have lost activity due to improper storage or handling.[2]5. Inefficient Antibody Reduction (for thiol-based conjugation): Incomplete reduction of interchain disulfide bonds results in fewer available sites for conjugation.[11]1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific reagents.[2]2. Verify Antibody Quality: Ensure the antibody is highly pure (>95%) and accurately quantified.[2] Characterize the antibody using mass spectrometry to check for modifications like trisulfide bonds that could react with the payload.[12]3. Perform Buffer Exchange: Use a suitable conjugation buffer (e.g., PBS) by performing buffer exchange to remove any interfering components.[2]4. Confirm Drug-Linker Activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock.[2]5. Optimize Reduction Step: Tightly control the concentration of the reducing agent (e.g., TCEP, DTT), temperature, and incubation time to ensure consistent and complete reduction.[11]
High heterogeneity and wide DAR distribution in the final product. 1. Inconsistent Antibody Reduction: Partial or variable reduction leads to a mixture of antibodies with different numbers of available thiol groups.[11]2. Lack of Precise Process Control: Minor variations in reaction parameters (pH, temperature, time) can significantly impact the final DAR distribution.[2]3. Inconsistent Purification Process: The purification method may inconsistently enrich or remove different DAR species between batches.[2][13]1. Standardize Reduction Protocol: Precisely control the amount and activity of the reducing agent and the reaction conditions to ensure batch-to-batch consistency.[11]2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters to ensure reproducibility.[2]3. Standardize Purification Method: Use a well-defined and consistent purification protocol. Techniques like Hydrophobic Interaction Chromatography (HIC) are powerful for separating ADC species with different DARs.[11][13]
Final ADC product shows high levels of aggregation. 1. Payload Hydrophobicity: Many cytotoxic payloads are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[2][13]2. Harsh Conjugation Conditions: High temperatures or extreme pH during the reaction can denature the antibody, leading to aggregation.[2]3. Inappropriate Formulation Buffer: The final buffer may not be suitable for stabilizing the more hydrophobic ADC species.[5]1. Reduce Molar Excess of Drug-Linker: Using a lower ratio of drug-linker during conjugation can result in a lower average DAR and reduced aggregation.[2]2. Optimize Conjugation Conditions: Use milder conditions (e.g., lower temperature) to minimize denaturation.3. Screen Formulation Buffers: Test different buffer conditions (e.g., pH, ionic strength, excipients) to find a formulation that minimizes aggregation and ensures long-term stability.[5][14]

Data Presentation

Table 1: Comparison of Analytical Methods for DAR Determination
MethodPrincipleAdvantagesLimitationsBest Use Case
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their extinction coefficients.[1][]Simple, rapid, and requires minimal sample preparation.[1][]Provides only the average DAR, not the distribution. Can be inaccurate if spectra overlap or if free drug is present.[1][7]Rapid estimation of average DAR for in-process control and routine analysis.[1][8]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Each conjugated drug increases the ADC's hydrophobicity, allowing separation of different DAR species.[7][8]Provides both average DAR and drug load distribution under non-denaturing conditions.[7][8] The most widely used method for cysteine-linked ADCs.Lower resolution compared to RP-HPLC.[16] Highly hydrophobic species (e.g., DAR 8) may be difficult to elute.[5][16] Less efficient for lysine-based ADCs.[7][17]Detailed characterization of DAR distribution for cysteine-conjugated ADCs.[7][17]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on polarity under denaturing conditions. Often used after reducing the ADC to separate light and heavy chains.[7][][17]High resolution and compatible with mass spectrometry.[7] Can provide detailed information on drug load distribution on each chain.Denaturing conditions disrupt the native ADC structure, which can cause dissociation of some conjugates.[17]Analysis of reduced ADC fragments (light and heavy chains) to calculate a weighted average DAR.[][16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Directly measures the mass of the different ADC species, allowing for precise determination of the number of conjugated drugs.[1]Provides accurate mass measurements for different DAR species and can identify other modifications.[18][] Offers high molecular resolution.[18]Requires more complex instrumentation and data analysis. Denaturing conditions may be required for some analyses.[]Detailed and accurate characterization of ADC heterogeneity, including DAR distribution and identification of by-products.[18][]

Experimental Protocols

Protocol 1: General Protocol for DAR Determination by HIC

This protocol provides a general method for analyzing the DAR of a cysteine-linked ADC using Hydrophobic Interaction Chromatography.

  • System Preparation:

    • HPLC System: A biocompatible HPLC or UHPLC system equipped with a UV detector.[8]

    • HIC Column: TSKgel Butyl-NPR or equivalent.[8]

    • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[1]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using Mobile Phase A.[8][11]

    • Filter the sample through a 0.22 µm syringe filter if needed.[8]

  • Chromatographic Method:

    • Column Temperature: 25°C.[8]

    • Flow Rate: 0.5 mL/min.[1]

    • Detection: UV at 280 nm.[1]

    • Injection Volume: 10-20 µL.

    • Gradient:

      • Equilibrate the column with 100% Mobile Phase A.

      • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[1][11]

  • Data Analysis:

    • Integrate the peak area for each eluting species (e.g., DAR0, DAR2, DAR4, etc.).[11][]

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100[]

Protocol 2: General Protocol for Cysteine-Based ADC Conjugation

This protocol outlines a typical workflow for conjugating a drug-linker to an antibody via reduced interchain cysteine residues.

  • Antibody Preparation:

    • Start with a purified antibody solution at a known concentration (e.g., 5-10 mg/mL) in a suitable buffer like PBS.

    • If the buffer contains interfering substances, perform a buffer exchange.[2]

  • Antibody Reduction:

    • Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 5-fold molar excess is a common starting point for a target DAR of 4.[11]

    • Incubate at room temperature for 1-2 hours to reduce the interchain disulfide bonds.[11]

  • Drug-Linker Conjugation:

    • Dissolve the maleimide-activated drug-linker in a minimal amount of a compatible organic solvent (e.g., DMSO).[11]

    • Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the linker is 1.5 to 2-fold over the number of available thiol groups.[11]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the payload is light-sensitive.

  • Quenching the Reaction:

    • Add a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups on the drug-linker and any remaining free thiols on the antibody.

  • Purification:

    • Purify the ADC from unconjugated drug-linker, quenching agent, and solvent.

    • Size Exclusion Chromatography (SEC) is commonly used to remove small molecule impurities and aggregates.[11][]

    • Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography can be used to isolate specific DAR species or remove impurities with different hydrophobic or charge properties.[13][]

  • Characterization:

    • Determine the final protein concentration.

    • Analyze the average DAR and DAR distribution using methods like HIC, RP-HPLC, or LC-MS as described above.

Visualizations

Logical and Experimental Workflows

Caption: Troubleshooting workflow for low DAR.

ADC_Conjugation_Workflow start_node Start: Purified Antibody reduction 1. Antibody Reduction (e.g., with TCEP) start_node->reduction end_node End: Characterized ADC conjugation 2. Drug-Linker Addition (e.g., Maleimide-Payload) reduction->conjugation quenching 3. Quench Reaction (e.g., N-acetylcysteine) conjugation->quenching purification 4. Purification (e.g., Size Exclusion Chromatography) quenching->purification characterization 5. Characterization (DAR Analysis by HIC/MS) purification->characterization characterization->end_node

Caption: Experimental workflow for cysteine-based ADC conjugation.

HIC_Analysis_Workflow start_node Start: ADC Sample sample_prep 1. Sample Preparation (Dilute in High Salt Buffer) start_node->sample_prep end_node End: Average DAR & Distribution Report injection 2. Inject onto HIC Column sample_prep->injection separation 3. Gradient Elution (Decreasing Salt Concentration) injection->separation detection 4. UV Detection (280 nm) separation->detection data_analysis 5. Data Analysis (Peak Integration & DAR Calculation) detection->data_analysis data_analysis->end_node

Caption: Experimental workflow for DAR analysis by HIC.

References

Technical Support Center: Optimizing Click Reaction Conditions for Azido Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Problem Potential Cause Solution
Low or No Product Yield Catalyst Inactivity: The active Cu(I) catalyst is sensitive to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2]- Degas all solutions (water, buffers, solvent) and the reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using vacuum/sonication cycles.[3][4]- Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).[5]- Work under an inert atmosphere if your substrates are particularly sensitive.[5]
Poor Reagent Quality: Degradation of azide (B81097) or alkyne starting materials.- Use high-purity reagents. Azides can be unstable and should be stored properly.[1]- Run a control reaction with fresh, reliable reagents to confirm the viability of your protocol.[6]
Substrate-Specific Issues: - Steric hindrance near the azide or alkyne can impede the reaction.[1]- Hydrophobic collapse of biomolecules can bury the reactive groups.[7]- Substrates may chelate the copper catalyst, reducing its availability.[1]- Increase the reaction temperature or extend the reaction time.[1]- Redesign the substrate with a longer, more flexible linker if possible.[1]- For biomolecules, perform the reaction in the presence of denaturing agents like DMSO.[5][7]- Increase the concentration of the copper catalyst if substrate chelation is suspected.[7]
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations.[1]- Optimize the solvent system. Aqueous buffers like phosphate (B84403), HEPES, or MOPS are generally compatible.[7][8] Avoid Tris buffers as they can chelate copper.[7][8]- Ensure the pH is in the optimal range of 6.5-8.0.[8]
Side Reactions Observed Oxidative Homocoupling of Alkynes (Glaser Coupling): This side reaction forms a diyne byproduct in the presence of Cu(II) and oxygen.[1]- Maintain anaerobic conditions through thorough degassing.[1][5]- Use an adequate excess of the reducing agent (e.g., sodium ascorbate) to keep the copper in the Cu(I) state.[5]
Biomolecule Degradation or Aggregation: Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate (B8700270) system can damage sensitive biomolecules like proteins or DNA.[5][8][9]- Use a copper-stabilizing ligand such as THPTA or BTTAA to minimize ROS generation and protect the biomolecule.[5][8][10]- Add a scavenger like aminoguanidine (B1677879) to the reaction to intercept reactive byproducts of ascorbate oxidation.[5][8]- Adjust pH, ionic strength, or temperature to minimize protein precipitation.[5]
Reaction Reproducibility Issues Inconsistent Reagent Quality or Preparation: Variations in the purity or concentration of stock solutions.- Use high-purity, fresh reagents for each experiment.[1]- Prepare fresh stock solutions of sensitive reagents like sodium ascorbate for each use.[11]
Variable Oxygen Exposure: Inconsistent degassing procedures.- Standardize your degassing protocol for all reactions to ensure consistent removal of oxygen.[1]
Product Purification Difficulties Persistent Copper Contamination: Difficulty in removing the copper catalyst from the final product.- Use purification methods such as treatment with a chelating resin (e.g., EDTA), followed by size-exclusion chromatography or dialysis.[1][12]- For larger scale reactions, ethanol (B145695) precipitation of the product can be an effective purification step.[4]
Insolubility of Product: The triazole product may precipitate out of solution, making purification challenging.[13]- If the product precipitates, it can sometimes be isolated by filtration and washed with appropriate solvents to remove unreacted starting materials and catalyst.[13]- Consider a different solvent system for the reaction that can better solubilize the product.

Frequently Asked Questions (FAQs)

Q1: What is the role of a ligand in a CuAAC reaction?

A1: In CuAAC reactions, ligands play a crucial role in stabilizing the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and disproportionation to Cu(0) and Cu(II).[2][14][15] They also increase the reaction rate and can reduce the cytotoxicity of the copper catalyst, which is particularly important for bioconjugation applications.[10][15] Commonly used ligands include THPTA (water-soluble) and TBTA (soluble in organic solvents).[2][16]

Q2: How much catalyst, ligand, and reducing agent should I use?

A2: The optimal concentrations can vary depending on the substrates. However, a good starting point for bioconjugation is:

  • Copper (II) Sulfate (CuSO₄): 50 µM to 250 µM.[7] For some reactions, 1-5 mol% relative to the limiting reagent is used.[1]

  • Ligand (e.g., THPTA): A 5-fold excess relative to the copper concentration is often recommended to protect biomolecules from oxidative damage.[8]

  • Reducing Agent (e.g., Sodium Ascorbate): A 3- to 10-fold excess relative to the copper is typical to ensure the copper remains in the Cu(I) state.[5] For bioconjugation, a final concentration of 2.5 mM to 5 mM is common.[3][7]

Q3: What are the best solvents and buffers for CuAAC reactions?

A3: CuAAC reactions are versatile and can be performed in a variety of solvents. For bioconjugations, aqueous buffers are preferred.

  • Recommended Buffers: Phosphate, HEPES, and MOPS buffers at a pH between 6.5 and 8.0 are generally suitable.[7][8]

  • Buffers to Avoid: Tris buffer should be avoided as it can chelate copper and inhibit the reaction.[7][8] Buffers with high concentrations of chloride ions (>0.2 M) can also be inhibitory.[7]

  • Co-solvents: Organic co-solvents like DMSO or acetonitrile (B52724) can be used to dissolve hydrophobic substrates.[7]

Q4: Is it always necessary to degas my reaction?

A4: Yes, degassing is a critical step for the success of most CuAAC reactions.[3] The presence of dissolved oxygen can lead to the oxidation of the Cu(I) catalyst to the inactive Cu(II) form, which can halt the reaction and lead to side reactions like oxidative homocoupling of alkynes.[1]

Q5: My biomolecule is sensitive and degrades during the reaction. What can I do?

A5: Degradation of sensitive biomolecules is often caused by reactive oxygen species (ROS) generated by the copper catalyst and reducing agent.[5] To mitigate this:

  • Use a copper-stabilizing ligand like THPTA, which can minimize ROS formation.[5][8]

  • Add a scavenger like aminoguanidine to the reaction mixture.[5][8]

  • Lower the reaction temperature.[1]

  • Minimize the reaction time by optimizing other parameters for a faster reaction.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your azide and alkyne-functionalized molecules in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare fresh stock solutions:

      • 10 mM Copper(II) Sulfate (CuSO₄) in water.

      • 50 mM Ligand (e.g., THPTA) in water.

      • 100 mM Sodium Ascorbate in water. This solution should be made fresh just before use.[11]

      • 100 mM Aminoguanidine in water (optional, as a scavenger).[7]

  • Degassing:

    • Degas all stock solutions and the reaction buffer by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-functionalized molecule (e.g., to a final concentration of 50 µM).

      • Alkyne-functionalized molecule (e.g., to a final concentration of 100 µM, a 2-fold excess).

      • Buffer to reach the final desired volume.

      • Aminoguanidine solution (optional, to a final concentration of 5 mM).[7]

    • In a separate tube, premix the CuSO₄ and ligand solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[7]

    • Add the premixed CuSO₄/ligand solution to the reaction mixture. This will give final concentrations of 100 µM CuSO₄ and 500 µM THPTA in this example.[7]

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[7]

    • Vortex the tube gently and briefly.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator for gentle mixing.[7]

  • Work-up and Purification:

    • Quench the reaction by adding EDTA to chelate the copper.

    • Purify the conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC to remove unreacted starting materials, catalyst, and ligand.[1]

Quantitative Data Summary

The following table provides typical concentration ranges for key components in a CuAAC reaction.

Component Typical Concentration Range Notes
Azide/Alkyne Substrate 10 µM - 10 mMFor bioconjugation, concentrations are often in the low µM range.
Copper(II) Sulfate 50 µM - 250 µMHigher concentrations may be needed if the substrate chelates copper.[7]
Ligand (e.g., THPTA) 250 µM - 1.25 mMTypically used in a 5:1 ratio with copper.[7]
Sodium Ascorbate 1 mM - 5 mMA sufficient excess is needed to maintain a reducing environment.
Aminoguanidine (optional) 1 mM - 5 mMActs as a scavenger for reactive byproducts.[8]

Visualizations

G Troubleshooting Workflow for Low Yield in CuAAC Reactions start Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents High Quality? check_catalyst->check_reagents Yes solution_degas Degas all solutions thoroughly. Use fresh reducing agent. check_catalyst->solution_degas No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Use fresh, high-purity reagents. Run a control reaction. check_reagents->solution_reagents No check_substrate Are there Substrate-Specific Issues? check_conditions->check_substrate Yes solution_conditions Optimize solvent, pH, and temperature. Adjust reactant concentrations. check_conditions->solution_conditions No solution_substrate Increase temperature or reaction time. Add denaturants (e.g., DMSO). Increase catalyst concentration. check_substrate->solution_substrate Yes success Successful Reaction check_substrate->success No solution_degas->success solution_reagents->success solution_conditions->success solution_substrate->success

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

G General Experimental Workflow for CuAAC Bioconjugation prep 1. Prepare & Degas Reagents (Azide, Alkyne, Buffer, CuSO4, Ligand, Ascorbate) mix 2. Combine Azide, Alkyne, and Buffer prep->mix add_catalyst 3. Add Premixed CuSO4/Ligand Solution mix->add_catalyst initiate 4. Initiate with Fresh Sodium Ascorbate add_catalyst->initiate incubate 5. Incubate at Room Temperature (1-4 hours) initiate->incubate purify 6. Quench and Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify product Final Conjugated Product purify->product

Caption: A generalized experimental workflow for a CuAAC reaction.

References

Technical Support Center: Ensuring Val--Cit Linker Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the premature cleavage of valine-citrulline (Val-Cit) linkers in plasma during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the Val-Cit linker?

The Val-Cit linker is designed to be stable in systemic circulation and is selectively cleaved intracellularly by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][2] Following the internalization of an antibody-drug conjugate (ADC) into the target cell, it is trafficked to the lysosome. Inside this acidic compartment, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues. This enzymatic cleavage initiates a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the controlled release of the active cytotoxic payload within the cancer cell.[1][2]

Q2: What are the primary causes of premature Val-Cit linker cleavage in plasma?

Premature cleavage of the Val-Cit linker occurs extracellularly in the systemic circulation, leading to the off-target release of the cytotoxic payload. The primary enzymes responsible for this unintended cleavage vary between species:

  • In Rodents (Mouse and Rat): The main enzyme responsible for hydrolyzing the Val-Cit linker in rodent plasma is Carboxylesterase 1C (Ces1C) .[1][3][4] This instability in mouse plasma can complicate the interpretation of preclinical efficacy and toxicity studies.[5][6][7]

  • In Humans: In human plasma, Neutrophil Elastase (NE) , a serine protease released by neutrophils, has been identified as a key enzyme responsible for the aberrant cleavage of the Val-Cit linker.[1][3][8] This premature payload release is a concern as it may contribute to off-target toxicities, such as neutropenia.[1][3][9]

Q3: What are the consequences of premature linker cleavage?

The premature release of the cytotoxic payload from an ADC due to linker instability in plasma can have several detrimental effects:

  • Reduced Therapeutic Efficacy: Off-target payload release diminishes the amount of cytotoxic drug that reaches the intended tumor cells, thereby potentially reducing the overall anti-tumor activity of the ADC.

  • Increased Off-Target Toxicity: The systemic release of the potent cytotoxic payload can lead to toxicity in healthy tissues, a significant concern being myelosuppression, including neutropenia.[1][8][9]

  • Altered Pharmacokinetics: Premature cleavage can alter the pharmacokinetic profile of the ADC, leading to faster clearance of the conjugated payload.

Q4: How can premature cleavage of the Val-Cit linker be prevented or minimized?

Several strategies can be employed to enhance the stability of the Val-Cit linker in plasma:

  • Linker Modification: Introducing hydrophilic modifications to the N-terminus of the valine residue (the P3 position) can significantly increase plasma stability without compromising its susceptibility to cleavage by intracellular Cathepsin B. A prime example is the development of the glutamic acid-valine-citrulline (EVCit) linker, which demonstrates exceptional stability in both mouse and human plasma.[5][10][11]

  • Conjugation Site Selection: The site of drug conjugation on the antibody can influence linker stability. More solvent-exposed linkers may be more susceptible to enzymatic cleavage.[6] Careful selection of conjugation sites can help to sterically hinder the access of plasma proteases to the linker.

  • Formulation Strategies: While less explored for linker stability itself, formulation approaches that protect the ADC from enzymatic degradation could potentially offer some benefit.

  • Use of Enzyme Inhibitors (for experimental purposes): In preclinical in vitro studies, specific enzyme inhibitors can be used to confirm the mechanism of cleavage and to create a more stable experimental environment. For instance, inhibitors of Ces1C can be used in mouse plasma stability assays.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues related to Val-Cit linker instability.

Problem: High background toxicity and reduced efficacy observed in mouse models.

This is a common issue and is often indicative of premature payload release due to the inherent instability of the standard Val-Cit linker in rodent plasma.

Caption: Troubleshooting workflow for unexpected ADC performance in mouse models.

Problem: Discrepancy between Drug-to-Antibody Ratio (DAR) loss and free payload detection in human plasma stability assays.

This may suggest that Neutrophil Elastase (NE) is cleaving the linker, but the released payload is difficult to quantify or is rapidly cleared.

start DAR Loss > Detected Free Payload in Human Plasma hypothesize_ne Hypothesize Neutrophil Elastase (NE) mediated cleavage start->hypothesize_ne ne_assay Perform in vitro cleavage assay with purified human NE hypothesize_ne->ne_assay confirm_cleavage Confirm linker cleavage by NE ne_assay->confirm_cleavage Cleavage Observed stabilized_linker Evaluate stability of modified linkers (e.g., exolinkers) against NE confirm_cleavage->stabilized_linker select_stable Select linker with enhanced stability for further development stabilized_linker->select_stable end Optimized ADC Candidate select_stable->end cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep1 Thaw Plasma & Add ADC prep2 Incubate at 37°C prep1->prep2 prep3 Collect Aliquots at Time Points prep2->prep3 prep4 Quench with Acetonitrile prep3->prep4 prep5 Separate Supernatant prep4->prep5 analysis1 LC-MS for DAR Analysis prep5->analysis1 analysis2 LC-MS for Free Payload Quantification prep5->analysis2 data1 Plot DAR vs. Time analysis1->data1 data3 Plot Free Payload vs. Time analysis2->data3 data2 Calculate ADC Half-life data1->data2

References

Technical Support Center: Troubleshooting Solubility Issues with PAB-Containing ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with p-aminobenzyl (PAB)-containing antibody-drug conjugate (ADC) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of solubility issues with PAB-containing ADC linkers?

A1: The primary cause of solubility issues with PAB-containing ADC linkers is the inherent hydrophobicity of both the linker itself and the cytotoxic payload it carries. This hydrophobicity can lead to the formation of soluble and insoluble aggregates, especially at higher drug-to-antibody ratios (DAR).[1] The valine-citrulline (Val-Cit)-PAB linker, a commonly used cleavable linker, is known to be hydrophobic and can contribute to aggregation.[2][3]

Q2: My ADC is precipitating out of solution during or after conjugation. What are the likely causes and how can I troubleshoot this?

A2: Precipitation during or after conjugation is a common issue stemming from the increased hydrophobicity of the ADC compared to the naked antibody. Several factors can contribute to this:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation and precipitation.[4] Consider optimizing the conjugation reaction to target a lower DAR (typically 2 to 4).

  • Hydrophobic Payload: Many potent cytotoxic payloads are highly hydrophobic. If possible, consider less hydrophobic alternatives or modifications to the payload that improve solubility.[]

  • Inappropriate Buffer Conditions: The pH and ionic strength of your buffer can significantly impact ADC solubility. Some antibodies are prone to aggregation at their isoelectric point (pI).[6] It is crucial to screen a range of buffer conditions (pH, salt concentration) to find the optimal formulation for your specific ADC.[4]

  • Presence of Organic Co-solvents: While organic co-solvents like DMSO or DMF are often necessary to dissolve the linker-payload, high concentrations (>10% v/v) can denature the antibody and promote aggregation.[7] Minimize the amount of organic co-solvent used.

Q3: How can I improve the solubility of my PAB-containing ADC?

A3: Several strategies can be employed to enhance the solubility of PAB-containing ADCs:

  • Incorporate Hydrophilic Linkers: The most effective strategy is to introduce hydrophilic moieties into the linker design. Polyethylene glycol (PEG) is a widely used hydrophilic polymer that can be incorporated as a spacer in the linker to create a hydration shell around the ADC, thereby increasing solubility and reducing aggregation.[][8] Other hydrophilic linkers include those containing sulfonate groups or glucuronic acid.[4][9]

  • Optimize the Drug-to-Antibody Ratio (DAR): As mentioned, a lower DAR generally leads to better solubility. Careful control of the conjugation reaction conditions is key to achieving a desirable DAR.[4]

  • Formulation Optimization: A systematic screening of formulation conditions is crucial. This includes evaluating different buffer systems, pH levels, and the addition of stabilizing excipients such as surfactants (e.g., polysorbates) and sugars (e.g., trehalose).[4][][10]

  • Site-Specific Conjugation: Site-specific conjugation methods can lead to more homogeneous ADCs with potentially improved solubility profiles compared to stochastic conjugation to lysines or cysteines.[11]

Q4: What analytical techniques are essential for assessing the solubility and aggregation of my PAB-containing ADC?

A4: A suite of analytical techniques is necessary to characterize the physicochemical properties of your ADC, including its solubility and aggregation state:

  • Size Exclusion Chromatography (SEC): SEC is a fundamental technique for detecting and quantifying high molecular weight (HMW) species, or aggregates.[12][13]

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and assessing the hydrophobicity profile of the ADC. Different DAR species are separated based on their hydrophobicity.[14][15]

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique for measuring the hydrodynamic radius of the ADC and detecting the presence of aggregates in solution.[16][17] It is particularly useful for monitoring aggregation over time or under different stress conditions.

Troubleshooting Guides

Guide 1: ADC Precipitation During Conjugation and Purification
Symptom Possible Cause Troubleshooting Steps
Visible precipitation or turbidity in the reaction mixture. High hydrophobicity of the linker-payload.- Use a linker with a longer or branched PEG chain to increase hydrophilicity.[7]- Reduce the concentration of the organic co-solvent (e.g., DMSO) used to dissolve the linker-payload.[7]
High Drug-to-Antibody Ratio (DAR).- Reduce the molar excess of the linker-payload in the conjugation reaction.[7]
Unfavorable buffer conditions (pH, ionic strength).- Screen a range of pH values and ionic strengths for the conjugation buffer to identify conditions that maintain ADC solubility.[7]
Low recovery of soluble ADC after purification (e.g., SEC or TFF). Aggregation during the purification process.- For SEC, ensure the mobile phase is optimized to prevent non-specific interactions. The addition of a small amount of organic modifier (e.g., isopropanol) may be necessary.[12]- For Tangential Flow Filtration (TFF), optimize the buffer composition and transmembrane pressure to minimize aggregation.
Precipitation on the purification column or membrane.- Pre-equilibrate the column or membrane with a buffer that is known to maintain the solubility of the ADC.
Guide 2: High Aggregation Levels Detected by SEC
Symptom Possible Cause Troubleshooting Steps
Significant high molecular weight (HMW) peak in the SEC chromatogram. Inherent hydrophobicity of the ADC construct.- Re-evaluate the linker design; consider incorporating a more substantial hydrophilic spacer (e.g., a longer PEG chain).[8]- If possible, explore less hydrophobic payloads.
Sub-optimal formulation.- Conduct a formulation screening study to evaluate the impact of different buffers, pH, and excipients (e.g., surfactants, sugars, amino acids) on aggregation.[4][]
Freeze-thaw instability.- Minimize the number of freeze-thaw cycles.[4]- Add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to the formulation.
Thermal stress.- Ensure proper storage and handling of the ADC at recommended temperatures.

Quantitative Data

Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and DAR

Linker TypePayloadTarget DARAchieved DAR% Aggregation (by SEC)Reference
MC-Val-Cit-PAB (Hydrophobic)MMAE43.515-25%[2]
MC-Val-Ala-PAB (Less Hydrophobic)PBD Dimer87.4<10%[2]
PEG4-Val-Cit-PAB (Hydrophilic)MMAE43.8<5%[8]
Sulfonate-containing (Hydrophilic)Maytansinoid43.7<5%[9]

Table 2: Influence of Formulation on ADC Stability

ADCFormulation BufferExcipientsStress Condition% Monomer RemainingReference
Trastuzumab-DM110 mM Histidine, pH 6.010% Trehalose4 weeks at 25°C95%[10]
Trastuzumab-DM110 mM Histidine, pH 6.0None4 weeks at 25°C85%[10]
Brentuximab Vedotin20 mM Sodium Acetate, pH 5.55% Sucrose, 0.1% Polysorbate 803 Freeze-Thaw Cycles98%[4]
Brentuximab Vedotin20 mM Sodium Acetate, pH 5.5None3 Freeze-Thaw Cycles90%[4]

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation with a PAB-Linker

This protocol provides a general guideline for the conjugation of a thiol-reactive linker-payload to a monoclonal antibody. Optimization is required for each specific antibody and linker-payload combination.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
  • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) in a 5-10 fold molar excess over the antibody.
  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
  • Remove the excess reducing agent by buffer exchange using a desalting column or TFF.

2. Linker-Payload Preparation:

  • Dissolve the PAB-containing linker-payload (e.g., MC-Val-Cit-PAB-MMAE) in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.

3. Conjugation Reaction:

  • Add the linker-payload stock solution to the reduced antibody solution. The molar ratio of the linker-payload to the antibody will determine the final DAR and should be optimized. A common starting point is a 5-10 fold molar excess.
  • Incubate the reaction at 4°C or room temperature for 1-4 hours. The optimal time and temperature should be determined empirically.

4. Quenching:

  • Quench the reaction by adding an excess of a thiol-containing reagent such as N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the linker.

5. Purification:

  • Purify the ADC from unreacted linker-payload, quenching reagent, and any aggregates using SEC, HIC, or TFF.

6. Characterization:

  • Characterize the purified ADC for DAR (by HIC or UV-Vis spectroscopy), purity and aggregation (by SEC), and identity (by mass spectrometry).

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

1. Instrumentation:

  • HPLC or UHPLC system with a UV detector.
  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).

2. Mobile Phase:

  • A typical mobile phase is 100-200 mM sodium phosphate, 150-300 mM NaCl, pH 6.8-7.4.
  • For hydrophobic ADCs, the addition of a small percentage of an organic modifier (e.g., 5-15% isopropanol (B130326) or acetonitrile) may be necessary to reduce non-specific interactions with the column stationary phase and improve peak shape.[12][13]

3. Sample Preparation:

  • Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.
  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 0.5-1.0 mL/min for HPLC; 0.2-0.4 mL/min for UHPLC.
  • Column Temperature: Ambient or controlled at 25°C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 10-50 µL.

5. Data Analysis:

  • Integrate the peak areas for the high molecular weight (HMW) species (aggregates) and the monomer peak.
  • Calculate the percentage of aggregation as: (Area_HMW / Total_Area) * 100.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

1. Instrumentation:

  • HPLC or UHPLC system with a UV detector.
  • HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZorb HIC).

2. Mobile Phases:

  • Mobile Phase A (High Salt): 1.5 - 2.0 M ammonium (B1175870) sulfate (B86663) in 25-50 mM sodium phosphate, pH 7.0.
  • Mobile Phase B (Low Salt): 25-50 mM sodium phosphate, pH 7.0. A small percentage of isopropanol (e.g., 5%) can be added to Mobile Phase B to facilitate elution of highly hydrophobic species.[15]

3. Sample Preparation:

  • Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
  • Filter the sample through a 0.22 µm syringe filter.

4. Chromatographic Conditions:

  • Flow Rate: 0.5-1.0 mL/min.
  • Column Temperature: 25-30°C.
  • Detection Wavelength: 280 nm.
  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

5. Data Analysis:

  • Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where i represents each DAR species.

Protocol 4: Dynamic Light Scattering (DLS) for Aggregation Analysis

1. Instrumentation:

  • DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro).

2. Sample Preparation:

  • Dilute the ADC sample in a suitable, filtered buffer to a concentration typically between 0.5 and 2 mg/mL. The optimal concentration may vary depending on the instrument and sample.
  • Filter the sample through a low-protein-binding 0.22 µm syringe filter directly into a clean, dust-free cuvette.

3. Measurement Parameters:

  • Temperature: Set to the desired temperature, typically 25°C. For thermal stability studies, a temperature ramp can be programmed.
  • Equilibration Time: Allow the sample to equilibrate at the set temperature for at least 5 minutes before measurement.
  • Measurement Duration: Typically 10-15 runs of 10-20 seconds each.

4. Data Analysis:

  • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
  • The Z-average diameter provides a measure of the mean particle size.
  • The Polydispersity Index (PDI) indicates the width of the size distribution. A PDI below 0.2 is generally considered monodisperse.
  • The presence of larger species in the intensity distribution is indicative of aggregation.

Visualizations

ADC_Cleavage_Pathway Cathepsin B-Mediated Cleavage of Val-Cit-PAB Linker cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Low pH) ADC Antibody-Drug Conjugate (Stable in Circulation) Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Lysosomal_ADC ADC in Lysosome Internalized_ADC->Lysosomal_ADC Trafficking Cleavage Peptide Bond Cleavage Lysosomal_ADC->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Enzymatic Action Self_Immolation PAB Self-Immolation (1,6-elimination) Cleavage->Self_Immolation Triggers Free_Drug Released Cytotoxic Drug Self_Immolation->Free_Drug Releases

Caption: Cathepsin B-mediated cleavage of a Val-Cit-PAB linker in a target cancer cell.

Troubleshooting_Workflow Troubleshooting Workflow for ADC Solubility Issues Start ADC Solubility Issue (Precipitation/Aggregation) Check_DAR Analyze DAR by HIC Start->Check_DAR High_DAR DAR is too high Check_DAR->High_DAR Yes Acceptable_DAR DAR is acceptable Check_DAR->Acceptable_DAR No Optimize_Conjugation Optimize Conjugation: - Reduce linker/payload ratio High_DAR->Optimize_Conjugation Optimize_Conjugation->Start Check_Formulation Evaluate Formulation Acceptable_DAR->Check_Formulation Poor_Formulation Sub-optimal buffer/excipients Check_Formulation->Poor_Formulation Yes Good_Formulation Formulation is optimized Check_Formulation->Good_Formulation No Screen_Formulation Screen Buffers, pH, Excipients (Surfactants, Sugars) Poor_Formulation->Screen_Formulation Screen_Formulation->Start Check_Linker Assess Linker Hydrophobicity Good_Formulation->Check_Linker Hydrophobic_Linker Linker is too hydrophobic Check_Linker->Hydrophobic_Linker Yes Hydrophilic_Linker Linker is sufficiently hydrophilic Check_Linker->Hydrophilic_Linker No Redesign_Linker Incorporate Hydrophilic Spacer (e.g., PEG, Sulfonate) Hydrophobic_Linker->Redesign_Linker Redesign_Linker->Start End Soluble ADC Achieved Hydrophilic_Linker->End

Caption: A logical workflow for troubleshooting solubility issues in PAB-containing ADCs.

References

Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) aggregation issues related to hydrophobic linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common challenges encountered during ADC development and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?

A1: ADC aggregation, particularly with hydrophobic linkers and payloads, is a multifaceted issue driven by the increased overall hydrophobicity of the conjugate. Key contributing factors include:

  • Increased Surface Hydrophobicity: The conjugation of hydrophobic linker-payloads to the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1][2]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic drugs per antibody (high DAR) directly correlates with increased hydrophobicity and a greater propensity for aggregation.[3][4]

  • Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as pH near the isoelectric point of the antibody, low or high salt concentrations, and the presence of organic co-solvents used for dissolving the linker-payload, can destabilize the ADC and promote aggregation.[1]

  • Conformational Changes: The conjugation process itself can induce conformational changes in the antibody, potentially exposing previously buried hydrophobic regions and further promoting aggregation.

  • Storage and Handling: Improper storage conditions, including temperature fluctuations and physical stress from agitation, can also contribute to ADC aggregation over time.[5]

Q2: What are the consequences of ADC aggregation for our research?

A2: ADC aggregation can have significant detrimental effects on the developability, efficacy, and safety of your therapeutic candidate:

  • Reduced Therapeutic Efficacy: Aggregated ADCs can exhibit decreased binding affinity to their target antigen and are often cleared more rapidly from circulation, leading to reduced in vivo efficacy.

  • Increased Immunogenicity: The presence of aggregates, especially high molecular weight (HMW) species, is a major concern as they can be recognized by the immune system and elicit an immunogenic response.[1]

  • Physical Instability: Aggregation can lead to the formation of visible and sub-visible particles, resulting in precipitation and compromising the product's shelf-life, manufacturability, and safety.[5]

  • Altered Pharmacokinetics (PK): Aggregated ADCs generally have different PK profiles compared to their monomeric counterparts, often showing faster clearance.[6]

  • Potential for Off-Target Toxicity: ADC aggregates can be taken up by immune cells through Fcγ receptor (FcγR) interactions, leading to off-target toxicity.[7][8][9]

Q3: How can we proactively mitigate ADC aggregation?

A3: A multi-pronged approach is recommended, starting from the design phase and continuing through formulation and manufacturing:

  • Linker and Payload Engineering:

    • Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties such as polyethylene (B3416737) glycol (PEG), sulfonate groups, or other polar functionalities to counteract the hydrophobicity of the payload.[5]

    • Develop More Hydrophilic Payloads: Where possible, modify the payload structure to increase its hydrophilicity without compromising its cytotoxic activity.

  • Antibody Engineering:

    • Site-Specific Conjugation: Employ site-specific conjugation technologies to generate more homogeneous ADCs with a defined DAR. This can help to control the distribution of hydrophobic moieties on the antibody surface.

  • Formulation Development:

    • Optimize Buffer Conditions: Screen for optimal pH and salt concentrations to ensure the colloidal stability of the ADC.

    • Utilize Stabilizing Excipients: Incorporate excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, histidine) to prevent aggregation.[10]

  • Process Optimization:

    • Controlled Conjugation Conditions: Carefully control the conjugation reaction parameters, including temperature, pH, and the concentration of reagents.

    • Immobilization Techniques: Consider immobilizing the antibody on a solid support during conjugation to physically separate the molecules and prevent aggregation.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common ADC aggregation problems.

Observed Issue Potential Cause Recommended Action
High percentage of aggregates immediately after conjugation. High hydrophobicity of the linker-payload combination.- Consider using a more hydrophilic linker. - Evaluate a lower target DAR.
Suboptimal conjugation conditions (pH, co-solvent).- Screen a range of pH values for the conjugation reaction. - Minimize the concentration of organic co-solvents.
Increase in aggregation during storage. Inappropriate formulation buffer (pH, excipients).- Perform a formulation screen to identify optimal buffer pH and excipients (e.g., surfactants, stabilizers).
Unsuitable storage temperature or physical stress.- Store the ADC at the recommended temperature and protect from agitation or freeze-thaw cycles.
Inconsistent aggregation levels between batches. Variability in the conjugation process.- Ensure precise control over all conjugation parameters (reagent concentrations, reaction time, temperature).
Inconsistent quality of starting materials.- Qualify all reagents, including the antibody, linker, and payload, before use.
Poor in vivo efficacy and rapid clearance. Aggregation-induced clearance.- Characterize the aggregation state of the dosing material using SEC and DLS. - If aggregates are present, purify the ADC to remove them before in vivo studies.

Experimental Protocols

Here are detailed protocols for key analytical techniques used to characterize ADC aggregation.

Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomer, and fragments in an ADC sample. SEC is a cornerstone technique for assessing the purity and stability of ADCs.[11][12]

Materials:

  • HPLC System: A bio-inert HPLC system is recommended to prevent interactions with the metallic surfaces.[10]

  • SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent.

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For hydrophobic ADCs, the addition of an organic modifier may be necessary to reduce non-specific interactions with the column matrix. A common starting point is 15% isopropanol.[12]

  • Sample: ADC at a concentration of 1 mg/mL in the mobile phase.

Procedure:

  • System Preparation:

    • Degas the mobile phase thoroughly.

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Thaw the ADC sample on ice.

    • Dilute the ADC sample to 1 mg/mL using the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any large particulates.

  • Chromatographic Run:

    • Inject 20 µL of the prepared sample.

    • Run the chromatography isocratically with the mobile phase for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the HMW species (eluting first), the monomeric ADC (main peak), and any fragments (eluting last).

    • Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW peaks / Total area of all peaks) x 100

Data Summary Table:

Sample % Monomer % Dimer % HMW Species
ADC Batch 195.23.51.3
ADC Batch 288.98.13.0
Stressed ADC75.415.69.0
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the ADC, providing a rapid assessment of the overall size distribution and presence of aggregates.

Materials:

  • DLS Instrument: Zetasizer Nano series (Malvern Panalytical) or equivalent.

  • Cuvette: Low-volume disposable or quartz cuvette.

  • Sample: ADC at a concentration of approximately 1 mg/mL in a filtered buffer.

Procedure:

  • Instrument Setup:

    • Set the instrument temperature to 25°C.

    • Select the appropriate material and dispersant properties in the software.

  • Sample Preparation:

    • Prepare the ADC sample at a concentration of ~1 mg/mL in a buffer that has been filtered through a 0.2 µm filter.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any large, extraneous particles.

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform at least three measurements to ensure reproducibility. Each measurement should consist of multiple runs.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

    • Report the Z-average hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average particle size or a PDI value greater than 0.2 may indicate the presence of aggregates.[2]

Data Summary Table:

Sample Z-average Rh (nm) Polydispersity Index (PDI) Interpretation
Monomeric ADC5.50.12Monodisperse
Aggregated ADC25.80.45Polydisperse with aggregates
Purified ADC5.60.15Largely monodisperse
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Profiling

Objective: To separate ADC species based on their hydrophobicity, which is primarily influenced by the Drug-to-Antibody Ratio (DAR). HIC can also resolve different aggregate species that may have distinct hydrophobic profiles.[13][14]

Materials:

  • HPLC System: Bio-inert HPLC system.

  • HIC Column: TSKgel Butyl-NPR (Tosoh Bioscience) or equivalent.

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Sample: ADC at a concentration of 1 mg/mL.

Procedure:

  • System Preparation:

    • Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatographic Run:

    • Inject 50 µL of the prepared sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm. Species with higher DARs will be more hydrophobic and elute later in the gradient.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR based on the peak areas and the corresponding number of drugs.

Data Summary Table:

Peak Retention Time (min) Relative Area (%) Assigned DAR
112.510.20
215.825.52
318.240.14
420.520.36
522.13.98

Visualizations

ADC_Aggregation_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution cluster_verification Verification Problem ADC Aggregation Observed (e.g., High %HMW in SEC) Cause Identify Potential Causes Problem->Cause Troubleshoot Charac Characterize Aggregates (DLS, SEC-MALS) Problem->Charac Characterize Linker Linker/Payload Modification Cause->Linker Implement Solutions Formulation Formulation Optimization Cause->Formulation Implement Solutions Process Process Optimization Cause->Process Implement Solutions Reanalysis Re-analyze ADC (SEC, DLS, HIC) Linker->Reanalysis Verify Improvement Formulation->Reanalysis Verify Improvement Process->Reanalysis Verify Improvement Stability Perform Stability Studies Reanalysis->Stability Confirm Long-term Stability Signaling_Pathway_Impact cluster_adc ADC Interaction cluster_cell Cellular Interaction cluster_outcome Outcome Monomer Monomeric ADC TargetCell Target Cancer Cell Monomer->TargetCell Specific Binding (Antigen Recognition) Aggregate Aggregated ADC ImmuneCell Immune Cell (e.g., Macrophage) Aggregate->ImmuneCell Non-specific Uptake (FcγR Binding) Clearance Rapid Clearance Aggregate->Clearance Reticuloendothelial System Efficacy Therapeutic Efficacy (Apoptosis) TargetCell->Efficacy Internalization & Payload Release Toxicity Off-Target Toxicity (Cytokine Release) ImmuneCell->Toxicity Immune Activation

References

Technical Support Center: Purification of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of excess linker and other impurities from ADC constructs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying ADCs and removing excess free linker?

A1: The most common methods for purifying ADCs and removing unconjugated linkers, drugs, and other process-related impurities include Tangential Flow Filtration (TFF), also known as Ultrafiltration/Diafiltration (UF/DF), Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEC).[1][][3][] TFF is widely used for buffer exchange and removal of small molecule impurities.[1][][] HIC is particularly effective at separating ADC species based on their drug-to-antibody ratio (DAR) and removing hydrophobic impurities.[][5][6][7][8][9] SEC separates molecules based on size, effectively removing aggregates and smaller impurities like free drug-linker.[][10][11] IEC, which separates based on charge, can also be employed to remove charged impurities.[][]

Q2: Why is it critical to remove excess free linker from an ADC preparation?

A2: It is critical to remove the unconjugated "free" drug-linker from the final ADC product to ensure its safety and efficacy.[12] The presence of free cytotoxic drug can lead to off-target toxicity and a narrower therapeutic window.[12][13] Regulatory agencies have stringent requirements for the purity of biotherapeutics, and minimizing free linker-drug levels is a key quality attribute that must be controlled.[14][15]

Q3: How can I detect and quantify the amount of free linker in my ADC sample?

A3: Several analytical techniques can be used to detect and quantify free linker in ADC samples. Reversed-phase liquid chromatography (RPLC) is a common method for this purpose.[16] For enhanced sensitivity and specificity, multidimensional chromatography techniques, such as coupling size-exclusion chromatography with RPLC and mass spectrometry (SEC-RPLC/MS), can be employed to detect trace levels of free drug species.[13][16] A two-dimensional liquid chromatography/quadrupole time-of-flight mass spectrometry (2D-LC/Q-TOF) approach has also been developed for the sensitive analysis of free drug content without the need for manual protein precipitation.[16]

Q4: What is a typical recovery rate for ADC purification processes?

A4: The recovery rate for ADC purification can vary depending on the method used. For Tangential Flow Filtration (TFF), yields can be maintained above 90%.[] Chromatographic methods may have more variable yields depending on the optimization of the process. For instance, in a study using a miniaturized TFF system, the process exhibited a 99.8% reduction in free linker-drug concentration, indicating high purification efficiency.[3][17]

Troubleshooting Guide

Unsuccessful removal of excess linker or low recovery of the final ADC product can be frustrating. This guide outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Levels of Free Linker Post-Purification - Inefficient buffer exchange during Tangential Flow Filtration (TFF).- Suboptimal binding or elution conditions in Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEC).- Poor resolution in Size Exclusion Chromatography (SEC).- The free linker-drug is highly hydrophobic and adsorbs to the ADC, making it difficult to remove by TFF alone.[14]- Increase the number of diavolumes during TFF.[14]- Optimize the salt concentration and gradient slope in HIC.[5][6]- Ensure the SEC column has the appropriate pore size for the separation of the ADC from the smaller free linker.- Consider adding a chromatography step after TFF, such as HIC or a specialized membrane adsorber, for more efficient payload clearance.[][14]
Low ADC Recovery - Aggregation of the ADC during purification.- Nonspecific binding of the ADC to the chromatography resin or membrane.- Harsh elution conditions leading to product loss.- Product loss during sample handling and transfers.[18]- Optimize buffer conditions (pH, excipients) to minimize aggregation.- Select a chromatography resin or membrane with low nonspecific binding properties.- Use milder elution conditions (e.g., shallower gradient in HIC).- Minimize the number of purification steps and sample transfers.
Poor Separation of DAR Species (in HIC) - Incorrect salt concentration in the mobile phase.- Inappropriate HIC resin selection.- Steep elution gradient.- Perform a screening of different salt types and concentrations to optimize separation.[5][6]- Test different HIC resins with varying hydrophobicity (e.g., Butyl, Phenyl).[19]- Employ a shallower gradient to improve the resolution between different DAR species.[19]
ADC Aggregation - High protein concentration.- Exposure to harsh buffer conditions (e.g., extreme pH).- Hydrophobic interactions between ADC molecules, especially with high DAR species.- Perform purification at a lower protein concentration.- Screen for optimal buffer pH and excipients that promote ADC stability.- For highly hydrophobic ADCs, consider using HIC to remove high DAR species that are more prone to aggregation.[]

Experimental Protocols

Below are detailed methodologies for key experiments related to the purification of ADCs.

Protocol 1: Purification of ADCs using Tangential Flow Filtration (TFF)

This protocol describes the general steps for removing excess linker and exchanging the buffer of an ADC sample using TFF.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette or hollow fiber filter with an appropriate molecular weight cutoff (e.g., 30 kDa for a ~150 kDa ADC)[1]

  • Diafiltration buffer (formulation buffer)

  • ADC conjugation reaction mixture

Procedure:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions. Install the TFF cassette/filter.

  • System Equilibration: Flush the system with the diafiltration buffer to remove any storage solution and to equilibrate the membrane.

  • Sample Loading: Load the ADC conjugation reaction mixture into the reservoir.

  • Concentration (Optional): If the initial volume is large, concentrate the sample to a more manageable volume by running the system in concentration mode.

  • Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.

  • Buffer Exchange: Continue the diafiltration for a predetermined number of diavolumes (typically 5-10) to ensure sufficient removal of the low molecular weight free linker.

  • Final Concentration: After diafiltration, concentrate the ADC to the desired final concentration.

  • Product Recovery: Recover the purified and buffer-exchanged ADC from the system.

Protocol 2: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general guideline for the purification of ADCs to separate different DAR species and remove hydrophobic impurities.

Materials:

  • HPLC or FPLC chromatography system

  • HIC column (e.g., Phenyl, Butyl, or Ether-based)

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)[5]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[5]

  • ADC sample

Procedure:

  • Sample Preparation: Adjust the salt concentration of the ADC sample to match the initial binding conditions of the HIC column. This can be done by adding a concentrated salt solution.

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject the prepared ADC sample onto the equilibrated column.

  • Elution: Elute the bound ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. The decreasing salt concentration will cause the ADC species to elute based on their hydrophobicity, with higher DAR species eluting later.

  • Fraction Collection: Collect fractions across the elution peak(s).

  • Analysis: Analyze the collected fractions using methods such as UV-Vis spectroscopy and SEC-HPLC to determine the concentration and purity of the ADC in each fraction.

Visualizations

To further clarify the experimental workflows and logical relationships in ADC purification, the following diagrams are provided.

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification Steps cluster_2 Final Product Conjugation_Reaction ADC Conjugation (Antibody + Linker-Drug) TFF Tangential Flow Filtration (TFF) (Buffer Exchange & Removal of Small Molecule Impurities) Conjugation_Reaction->TFF Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) TFF->HIC Partially Purified ADC SEC Size Exclusion Chromatography (SEC) (Aggregate Removal) HIC->SEC DAR-Specific ADC Purified_ADC Purified ADC SEC->Purified_ADC

Caption: A typical workflow for the purification of ADCs, starting from the crude conjugation reaction mixture and proceeding through various purification steps to obtain the final purified product.

HIC_Principle cluster_HIC Hydrophobic Interaction Chromatography (HIC) cluster_Mobile_Phase Mobile Phase Gradient cluster_ADC_Species ADC Species HIC_Column HIC Column Stationary Phase (Hydrophobic Ligands) Low_DAR Low DAR ADC (Less Hydrophobic) HIC_Column:f0->Low_DAR Early Elution High_DAR High DAR ADC (More Hydrophobic) HIC_Column:f0->High_DAR Late Elution High_Salt High Salt Buffer (Binding) High_Salt->HIC_Column:head Sample Loading Low_Salt Low Salt Buffer (Elution) High_Salt->Low_Salt Decreasing Salt Gradient

Caption: The principle of Hydrophobic Interaction Chromatography (HIC) for separating ADC species based on their drug-to-antibody ratio (DAR).

References

Technical Support Center: Characterization of PEGylated Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of PEGylated bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the analysis of these complex molecules.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the characterization of PEGylated bioconjugates.

Issue 1: Inaccurate or non-reproducible determination of the degree of PEGylation.

Question: My calculated degree of PEGylation is inconsistent across different batches or analytical methods. What could be the cause, and how can I troubleshoot this?

Answer:

Inaccurate determination of the degree of PEGylation is a common challenge stemming from the inherent properties of PEG and the bioconjugate.[1] The primary causes include the heterogeneity of the PEG reagent, the presence of multiple PEGylation sites on the protein, and interference from free, unreacted PEG.[2][3]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Presence of free (unreacted) PEG Ensure complete removal of free PEG from the sample before analysis, as it can interfere with quantification methods.[2]Protocol: Removal of Free PEG using Size-Exclusion Chromatography (SEC) 1. Select an SEC column with a fractionation range appropriate for separating the PEGylated bioconjugate from the smaller, free PEG molecules.[3]2. Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, PBS).[3]3. Load the crude PEGylation reaction mixture onto the column.[3]4. Collect fractions and monitor the elution profile using UV absorbance at 280 nm to detect the protein conjugate.[4]5. Pool the fractions containing the purified PEGylated bioconjugate.[3]6. Confirm the absence of free PEG in the purified fractions using a method sensitive to PEG, such as a barium-iodide assay.[2]
Heterogeneity of PEG reagent (polydispersity) Use monodisperse PEG reagents (dPEG®) to reduce the heterogeneity of the final product, simplifying analysis and interpretation.[5] If using polydisperse PEG, utilize techniques that can handle this complexity, such as mass spectrometry.[6]Protocol: Mass Spectrometry for Heterogeneous Samples 1. Prepare the sample for ESI-MS or MALDI-TOF MS analysis.[5][7]2. For ESI-MS, consider post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) to simplify the mass spectrum.[8]3. Acquire the mass spectrum over a mass range that encompasses the expected distribution of PEGylated species.[6]4. Use deconvolution software to determine the average molecular weight and the distribution of PEGylated species.[5]
Method-specific biases Different analytical techniques have inherent biases.[9] It is recommended to use at least two orthogonal methods to determine the degree of PEGylation for a more accurate and comprehensive characterization.[3]Orthogonal Methods: - Mass Spectrometry (MS): Provides direct measurement of molecular weight.[2]- ¹H NMR Spectroscopy: Allows for quantitative determination by comparing the integral of PEG-specific protons to protein-specific protons.[3][9]- SEC-MALS: Measures the absolute molar mass of the conjugate in solution.[10]
Issue 2: Poor resolution and peak broadening in Size-Exclusion Chromatography (SEC).

Question: When I analyze my PEGylated protein by SEC, I observe broad peaks and poor separation between different species (e.g., monomer, aggregate, free protein). How can I improve my SEC analysis?

Answer:

The large hydrodynamic radius of the PEG moiety significantly influences the elution behavior of PEGylated bioconjugates in SEC, often leading to non-ideal chromatographic profiles.[4][11] Aggregation of the bioconjugate can also contribute to peak broadening.[12]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Non-ideal interactions with the stationary phase The addition of organic modifiers or salts to the mobile phase can help minimize non-specific interactions and improve peak shape.[13]
Inappropriate column selection Ensure the SEC column has an appropriate pore size to effectively separate the species of interest based on their hydrodynamic radii.[4]
Sample aggregation Optimize the sample buffer to minimize aggregation. This may involve adjusting the pH or adding excipients like arginine.[12][14] It is also crucial to start with a monomeric, highly pure protein sample before PEGylation.[12]
Co-elution of species Due to the conformational properties of PEGylated proteins, their elution in SEC does not always directly correlate with molecular weight in the same way as standard globular proteins.[15] Using a multi-angle light scattering (MALS) detector in-line with SEC can provide absolute molecular weight determination, independent of elution volume.[10][16]
Issue 3: Low signal intensity or complex, uninterpretable mass spectra.

Question: I am having difficulty obtaining a clear mass spectrum for my PEGylated bioconjugate. The signal is weak, or the spectrum is too complex to interpret. What can I do?

Answer:

Mass spectrometry of PEGylated proteins is challenging due to the polydispersity of many PEG reagents, the presence of multiple charge states, and potential for signal suppression by the large PEG molecule.[1][6]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Charge state complexity and spectral congestion The inherent nature of PEGylated proteins can lead to a wide distribution of charge states, resulting in a congested mass spectrum.[6]Protocol: Charge State Reduction with Post-Column Amine Addition 1. Set up your LC-MS system for reversed-phase or size-exclusion chromatography.[8]2. Use a T-junction to introduce a solution of an amine, such as triethylamine (TEA), into the eluent stream post-column and pre-MS detector.[8]3. Optimize the concentration of the amine (e.g., 0.2-1% TEA) to achieve the desired reduction in charge state complexity.[6] This simplifies the spectrum, making it easier to interpret.[8]
Poor ionization/signal suppression The large, flexible PEG chain can sometimes suppress the ionization of the bioconjugate.[1]Optimize mass spectrometer source parameters, such as capillary voltage and desolvation temperature, to enhance ionization efficiency.[1]
Heterogeneity of the sample The presence of multiple PEGylated species (different degrees and sites of PEGylation) and the polydispersity of the PEG itself contribute to spectral complexity.[5][6]- Use monodisperse PEG reagents to reduce heterogeneity.[5]- Employ high-resolution mass spectrometry (e.g., Orbitrap or TOF) to resolve different species.[5][17]- Utilize advanced deconvolution software to process the complex spectra and determine the masses of the different components.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing PEGylated bioconjugates?

A1: The main challenges arise from the properties of the PEG molecule itself and its impact on the bioconjugate. These include:

  • Heterogeneity: PEGylation reactions can result in a mixture of products with varying numbers of PEG chains attached (degree of PEGylation) and at different locations on the protein (positional isomers).[1]

  • Polydispersity: Traditional PEG reagents are composed of a mixture of different chain lengths, which leads to a broad mass distribution in the final product.[5][6]

  • Lack of a Strong Chromophore: PEG does not absorb UV light, making it difficult to detect and quantify using standard HPLC-UV methods alone.[1][18]

  • Altered Physicochemical Properties: The attachment of the large, hydrophilic PEG chain can mask the properties of the parent molecule, leading to challenges in chromatographic separation and mass spectrometric analysis.[1][15]

  • Complex Mass Spectra: The combination of heterogeneity and multiple charge states can produce congested and difficult-to-interpret mass spectra.[1][6]

Q2: Which analytical techniques are most suitable for characterizing my PEGylated compound?

A2: A combination of techniques is often necessary for a comprehensive characterization.[1] The most common and powerful methods are summarized in the table below.

Analytical Technique Primary Application Strengths Limitations
Size-Exclusion Chromatography (SEC) Separation of PEGylated species, free PEG, and aggregates based on hydrodynamic size.[4]Can resolve species with different sizes.[4]Elution volume does not always correlate directly with molecular weight for PEGylated proteins.[15]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. Can be used for peptide mapping to identify PEGylation sites.[4][19]High-resolution separation.[4]The large PEG chain can interfere with separation.[4]
Mass Spectrometry (ESI-MS, MALDI-TOF MS) Determination of molecular weight, degree of PEGylation, and identification of PEGylation sites (with peptide mapping).[5][7]Provides direct mass information.[2] High sensitivity and accuracy.[7]Can produce complex spectra due to heterogeneity and multiple charge states.[6]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Quantitative determination of the degree of PEGylation.[3][9]Provides an absolute measure of the degree of PEGylation.[9]Requires higher sample concentrations and can have overlapping signals.[1]
SEC with Multi-Angle Light Scattering (SEC-MALS) Absolute determination of molar mass, independent of elution volume.[10]Provides accurate molecular weight for heterogeneous and conformationally diverse samples.[16][20]Requires specialized instrumentation and knowledge of the refractive index increment (dn/dc) of the components.

Q3: How can I determine the specific sites of PEGylation on my protein?

A3: Identifying the specific amino acid residues where PEG has been attached is a critical aspect of characterization. The most common method for this is peptide mapping.[5][19]

Experimental Workflow: Peptide Mapping for PEGylation Site Identification

Peptide_Mapping_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Denaturation 1. Denature, Reduce, and Alkylate the PEGylated Protein Digestion 2. Enzymatic Digestion (e.g., with Trypsin) Denaturation->Digestion Separation 3. Separate Peptides (e.g., RP-HPLC) Digestion->Separation MS_Analysis 4. Mass Spectrometry (LC-MS/MS) Separation->MS_Analysis Comparison 5. Compare Peptide Maps (PEGylated vs. Unmodified) MS_Analysis->Comparison Identification 6. Identify Peptides with Mass Shifts Corresponding to PEG Addition Comparison->Identification

Caption: Workflow for identifying PEGylation sites using peptide mapping.

The general protocol involves:

  • Enzymatic Digestion: The PEGylated protein is digested with a protease (e.g., trypsin) to generate smaller peptides.[21]

  • Chromatographic Separation: The resulting peptide mixture is separated using a technique like RP-HPLC.[22]

  • Mass Spectrometry Analysis: The separated peptides are analyzed by mass spectrometry (LC-MS/MS).[23]

  • Data Comparison: The peptide map of the PEGylated protein is compared to that of the unmodified protein. Peptides that have been modified with PEG will show a characteristic mass increase and will often elute at a different retention time.[19] By identifying these modified peptides, the specific sites of PEGylation can be determined.[19]

Q4: My PEGylated bioconjugate is showing signs of aggregation. What are the common causes and how can I prevent this?

A4: Aggregation is a significant concern as it can impact the efficacy and safety of a biotherapeutic.[12]

Common Causes of Aggregation in PEGylated Bioconjugates:

  • Pre-existing aggregates in the starting protein: It is crucial to ensure the protein is monomeric and pure before starting the PEGylation reaction.[12]

  • Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and lead to reduced solubility.[14]

  • Reaction Conditions: The pH, temperature, and buffer composition of the PEGylation reaction can all influence protein stability.[12][14] For example, using buffers containing primary amines (like Tris) should be avoided as they will compete in the reaction.[12]

  • Hydrophobicity of the linker: Some linkers used for PEGylation can be hydrophobic, and their attachment to the protein surface can promote aggregation.[14]

Strategies to Prevent Aggregation:

  • Optimize the molar ratio of PEG to protein: Start with a lower molar excess of the PEG reagent and empirically determine the optimal ratio that achieves the desired degree of PEGylation without causing significant aggregation.[12]

  • Control reaction pH: For amine-reactive PEGs, a lower pH (around 6.5-7.5) can favor more controlled PEGylation and reduce the risk of over-labeling and aggregation.[12]

  • Include stabilizing excipients: Adding stabilizers such as arginine or glycerol (B35011) to the reaction and storage buffers can help maintain protein solubility.[14]

  • Purification: Promptly after the reaction, purify the PEGylated conjugate to remove unreacted reagents and byproducts that might contribute to instability.[14]

Decision Tree for Troubleshooting Aggregation

Aggregation_Troubleshooting Start Aggregation Observed in PEGylated Sample Check_Protein Is the starting protein monomeric and aggregate-free? Start->Check_Protein Purify_Protein Purify starting protein (e.g., by SEC) Check_Protein->Purify_Protein No Check_Ratio What is the PEG:protein molar ratio? Check_Protein->Check_Ratio Yes Purify_Protein->Check_Protein Lower_Ratio Decrease the molar ratio of PEG reagent Check_Ratio->Lower_Ratio High Check_Conditions Review reaction conditions (pH, buffer, temperature) Check_Ratio->Check_Conditions Low Lower_Ratio->Check_Conditions Optimize_Conditions Optimize conditions: - Adjust pH (e.g., 6.5-7.5) - Use non-amine buffer (e.g., PBS) - Lower reaction temperature Check_Conditions->Optimize_Conditions Not Optimized Add_Excipients Consider adding stabilizing excipients (e.g., arginine) Check_Conditions->Add_Excipients Optimized Optimize_Conditions->Check_Conditions

Caption: A decision tree for troubleshooting aggregation issues.

References

Technical Support Center: Minimizing Off-Target Toxicity of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target toxicity of valine-citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of a Val-Cit linker?

A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][2] Following the internalization of the ADC into a target cancer cell, it is trafficked to the lysosome, where the acidic environment and high concentration of Cathepsin B lead to the cleavage of the linker and release of the cytotoxic payload.[1][2]

Q2: What are the primary causes of off-target toxicity with Val-Cit linkers?

A2: Off-target toxicity of Val-Cit linkers primarily stems from premature cleavage of the linker in systemic circulation before it reaches the target tumor cells.[3][4] This can be caused by:

  • Enzymatic cleavage in plasma: Human neutrophil elastase and certain plasma carboxylesterases (like Ces1C in mice) can cleave the Val-Cit motif, leading to the early release of the cytotoxic payload.[1][3][5]

  • High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and increased potential for off-target effects.[3]

  • Fc-mediated uptake: The Fc domain of the antibody can be recognized by Fc gamma receptors (FcγR) on immune cells, resulting in target-independent uptake and toxicity.[3]

Q3: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

A3: This discrepancy is often due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which is known to prematurely cleave the Val-Cit linker.[1][6] The human equivalent of this enzyme has a more sterically hindered active site, making it less likely to cleave the linker.[1] This can lead to misleading results in preclinical mouse models, with higher off-target toxicity and reduced efficacy observed compared to what might be expected in humans.[1][6]

Q4: How does the hydrophobicity of the Val-Cit linker and its payload impact the ADC?

A4: The Val-Cit p-aminobenzylcarbamate (PAB) linker, particularly when combined with a hydrophobic payload like MMAE, can increase the overall hydrophobicity of the ADC.[1][5] This can lead to aggregation, especially at higher DARs, which can negatively affect the ADC's pharmacokinetics, stability, and manufacturing feasibility.[1][7] Highly hydrophobic ADCs are also prone to faster clearance from circulation.[3]

Q5: What is the "bystander effect" and how is it related to Val-Cit linkers?

A5: The bystander effect is the ability of a cytotoxic payload, released from a targeted cancer cell, to diffuse and kill neighboring, antigen-negative tumor cells.[8][9] This is particularly important in tumors with heterogeneous antigen expression.[8] Val-Cit linkers, being cleavable, can facilitate this effect if the released payload is membrane-permeable.[1][8]

Troubleshooting Guides

Problem 1: High Hematological Toxicity (e.g., Neutropenia, Thrombocytopenia)

Potential Causes:

  • Premature Payload Release: Cleavage of the Val-Cit linker by human neutrophil elastase in the bloodstream can damage hematopoietic cells.[3][5]

  • "Bystander Effect" in Healthy Tissues: If the payload is membrane-permeable, its premature release can harm healthy bystander cells, such as neutrophil precursors.[3]

  • High DAR: A higher DAR can lead to increased toxicity.[3]

Troubleshooting Workflow:

start High Hematological Toxicity Observed stability_assay Assess Linker Stability in Human Plasma (Protocol 1) start->stability_assay dar_opt Optimize Drug-to-Antibody Ratio (DAR) (Table 2) start->dar_opt fc_eng Engineer Fc Region to Reduce FcγR Binding start->fc_eng linker_mod Modify Linker Sequence (e.g., Glu-Val-Cit) stability_assay->linker_mod If unstable end Reduced Toxicity linker_mod->end dar_opt->end fc_eng->end

Caption: Troubleshooting workflow for high hematological toxicity.

Solutions:

  • Assess Linker Stability: Conduct an in vitro plasma stability assay using human plasma to quantify the rate of premature payload release (see Experimental Protocol 1 ).[3]

  • Linker Modification:

    • Increase Specificity: Explore alternative peptide linkers with higher specificity for tumor-associated proteases. For example, a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure shows more selective dependence on Cathepsin B.[1][3]

    • Enhance Stability: Adding a glutamic acid residue to create a Glu-Val-Cit linker has been shown to increase plasma stability and resistance to Ces1C.[1][3][6]

  • Optimize DAR: Conduct a DAR optimization study to identify the ratio with the best balance of efficacy and tolerability (see Table 2 ).[3]

  • Fc Region Engineering: Modify the Fc region of the antibody to reduce its affinity for FcγRs.[3]

Problem 2: Poor Efficacy and High Toxicity in Preclinical Mouse Models

Potential Cause:

  • Cleavage by Mouse Carboxylesterase 1C (Ces1C): The Val-Cit linker is susceptible to cleavage by Ces1C in rodent plasma, leading to premature payload release, reduced tumor delivery, and increased off-target toxicity.[1][10]

Troubleshooting Workflow:

start Poor Efficacy/High Toxicity in Mice stability_assay Assess Linker Stability in Mouse Plasma (Protocol 1) start->stability_assay linker_mod Modify Linker Sequence (e.g., Glu-Val-Cit) (Table 1) stability_assay->linker_mod If unstable animal_model Use Ces1C Knockout Mice for In Vivo Studies stability_assay->animal_model If unstable alt_linker Evaluate Alternative Linker Chemistries stability_assay->alt_linker If unstable end Improved Preclinical Readout linker_mod->end animal_model->end alt_linker->end

Caption: Troubleshooting workflow for poor preclinical results in mice.

Solutions:

  • Confirm Ces1C Sensitivity: Perform an in vitro plasma stability assay using mouse plasma (see Experimental Protocol 1 ).[1]

  • Modify the Linker: Introduce a hydrophilic group at the P3 position of the peptide linker. A glutamic acid residue (Glu-Val-Cit) significantly reduces susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B (see Table 1 ).[1][6]

  • Utilize Ces1C Knockout Mice: If available, use Ces1C knockout mice for in vivo studies to mitigate premature payload release.[1]

  • Alternative Linker Strategies: Evaluate other linker chemistries not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[1]

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker SequenceADC ConstructIncubation Time (days)Remaining Conjugated Drug (%)Reference
Val-Cit4a14~26%[1]
Glu-Val-Cit (EVCit)4b14~100%[1]
Glu-Gly-Cit (EGCit)4c14~100%[1]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

DARHydrophobicityClearance RateEfficacyToxicityReference
Low (e.g., 2)LowerSlowerPotentially lower but improved therapeutic indexLower[3]
Optimal (e.g., 3-4)ModerateModerateGenerally optimal balance of potency and exposureModerate[3]
High (e.g., 8)HigherFasterOften reduced due to rapid clearanceHigher[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify the rate of premature payload release in plasma from different species.[1][3]

Materials:

  • ADC construct

  • Human, mouse, and other relevant species plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[3]

  • Immediately process the aliquots to stop further degradation, typically by protein precipitation with cold acetonitrile (B52724) or freezing at -80°C.[1][3]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload or the concentration of intact ADC.[1]

  • Plot the percentage of intact ADC or released payload against time.

Data Analysis:

  • Calculate the half-life (t½) of the ADC in plasma. A shorter half-life indicates lower stability and a higher potential for off-target toxicity.[3]

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the intended cleavage of the Val-Cit linker by lysosomal proteases.[1]

Materials:

  • ADC construct

  • Rat or human liver lysosomal fractions

  • Cathepsin B inhibitor (optional, for specificity control)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

  • Add the lysosomal fraction to the reaction mixture.

  • For a negative control, add a Cathepsin B inhibitor to a separate reaction.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 3: In Vitro Bystander Effect Co-culture Assay

Objective: To directly measure the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.[8][9]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)

  • Cell culture medium and supplements

  • ADC construct

  • 96-well culture plates

  • Plate reader or high-content imaging system

Methodology:

  • Seed a 96-well plate with a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3). Include wells with only Ag- cells as a control.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the ADC. Include an untreated control.

  • Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • At the end of the incubation, measure the viability of the Ag- cells. This can be done by:

    • Imaging the plate and quantifying the number of GFP-positive cells.

    • Using flow cytometry to differentiate and count the live/dead populations of GFP-positive cells.

  • Compare the viability of Ag- cells in the co-culture to the viability of Ag- cells in the monoculture control at the same ADC concentrations.

Data Analysis:

  • A statistically significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[9]

Visualizations

cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Val-Cit ADC NeutrophilElastase Neutrophil Elastase ADC->NeutrophilElastase Cleavage Ces1c Carboxylesterase 1C (mouse) ADC->Ces1c Cleavage TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell Binding Payload_Intended Intended Payload Release ADC->Payload_Intended Payload_Released Premature Payload Release NeutrophilElastase->Payload_Released Ces1c->Payload_Released Toxicity Off-Target Toxicity Payload_Released->Toxicity Internalization Receptor-Mediated Endocytosis TumorCell->Internalization Lysosome Lysosome (pH ~5.0) Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Activation CathepsinB->ADC Cleavage CellDeath Tumor Cell Death Payload_Intended->CellDeath BystanderCell Neighboring Tumor Cell (Antigen-Negative) Payload_Intended->BystanderCell Diffusion BystanderEffect Bystander Killing BystanderCell->BystanderEffect

Caption: Signaling pathway of Val-Cit linker cleavage and toxicity.

References

Technical Support Center: Enhancing Antibody-Drug Conjugate (ADC) Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving conjugation efficiency. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and optimized protocols to enhance the consistency and yield of your ADC preparations.

Frequently Asked Questions (FAQs)

Q1: What is ADC conjugation efficiency and why is it a critical quality attribute?

A1: ADC conjugation efficiency refers to the effectiveness of the chemical reaction that links a cytotoxic drug payload to a monoclonal antibody (mAb).[1] It is a critical quality attribute (CQA) because it directly influences the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.[2][3] Inconsistent or low efficiency can lead to a final product with a suboptimal DAR, impacting the ADC's therapeutic efficacy, safety, and pharmacokinetic properties.[1][2][3]

Q2: What is the ideal Drug-to-Antibody Ratio (DAR) and how does it affect ADC performance?

A2: The ideal DAR is a balance between efficacy and safety, typically aimed between 2 and 4.[1]

  • Low DAR (<2): May result in insufficient drug potency, failing to effectively kill target cancer cells.[1]

  • High DAR (>4): Can negatively impact the ADC's stability and antigen-binding capabilities.[2] ADCs with high DARs are often more hydrophobic, which can lead to aggregation, faster clearance from circulation, and increased off-target toxicity.[3][4]

Q3: What are the primary methods for conjugating drugs to antibodies?

A3: The two most common random conjugation strategies target either lysine (B10760008) or cysteine residues on the antibody.

  • Lysine Conjugation: Utilizes the abundant primary amine groups on lysine residues. This method is straightforward but often results in a heterogeneous mixture of ADC species with a wide DAR distribution because there are many accessible lysines on the antibody surface.[5]

  • Cysteine Conjugation: Involves the reduction of interchain disulfide bonds to generate free thiol (-SH) groups, which are then targeted for conjugation, typically with a maleimide-functionalized linker.[5] This approach offers more control over the conjugation sites and generally produces a more homogeneous ADC with a narrower DAR distribution.[5] Site-specific conjugation methods, which involve engineering specific sites into the antibody, offer the highest degree of control.[6]

Q4: Which analytical techniques are used to determine DAR and conjugation success?

A4: Several analytical techniques are employed to characterize ADCs and determine the average DAR and drug load distribution. The choice of method depends on the conjugation chemistry and the level of detail required.

  • Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for analyzing cysteine-linked ADCs.[7] It separates ADC species based on hydrophobicity, where higher DAR species are more hydrophobic and elute later. HIC provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool that provides molecular-level resolution and can be used for various ADC types.[10] It can accurately determine the mass of the intact ADC or its subunits (light and heavy chains), allowing for precise DAR calculation.[11][12]

  • UV-Vis Spectrophotometry: A relatively quick and simple method that can provide an estimate of the average DAR by measuring the absorbance of the protein and the drug. However, it does not provide information about drug load distribution.[3]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.

Issue 1: Low or Suboptimal Drug-to-Antibody Ratio (DAR)

A consistently low DAR is a primary indicator of an inefficient conjugation reaction.

Question Potential Causes Recommended Actions & Troubleshooting Steps
My average DAR is lower than expected. Inefficient Antibody Reduction (Cysteine Conjugation): Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.[1]Optimize Reducing Agent Concentration: Systematically vary the molar ratio of the reducing agent (e.g., TCEP) to the antibody. Insufficient TCEP will lead to incomplete reduction, while excessive TCEP is generally not detrimental to the reduction itself but should be removed before conjugation.[1][13] Verify Buffer pH: Ensure the reduction buffer pH is optimal for the chosen reducing agent. For TCEP, a pH of 7.0-7.5 is effective.[1] Increase Incubation Time/Temperature: Extend the reduction incubation time (e.g., from 1 to 2 hours) or slightly increase the temperature (e.g., to 37°C) to improve efficiency, but monitor for potential antibody denaturation or aggregation.[1][14]
Suboptimal Conjugation Reaction Conditions: The reaction kinetics are highly dependent on factors like pH, temperature, and time.[2]Optimize Conjugation pH: For maleimide-thiol conjugation, the optimal pH range is 6.5-7.5. Below pH 6.5, the reaction slows, while above pH 7.5, maleimide (B117702) hydrolysis and side reactions with amines increase.[15][16] Adjust Reactant Molar Ratio: Use a molar excess of the drug-linker to drive the reaction. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a common starting point.[1] Optimize Reaction Time/Temperature: Most conjugations proceed efficiently at room temperature or 4°C within 1-2 hours. Monitor the reaction over time to find the optimal duration.[1]
Inactive or Degraded Reagents: The drug-linker or reducing agent may have lost activity due to improper storage, handling, or hydrolysis.[2]Use Fresh Reagents: Prepare fresh solutions of the drug-linker and reducing agent before each experiment. Avoid repeated freeze-thaw cycles.[14] Ensure Anhydrous Solvents for Linker: Dissolve maleimide-activated linkers in an anhydrous solvent like DMSO or DMF immediately before use to prevent hydrolysis.[15]
Interfering Buffer Components: Buffers containing nucleophiles (e.g., Tris, sodium azide) or free thiols can compete with the desired reaction.[2]Perform Buffer Exchange: Ensure the antibody is in a suitable, non-reactive buffer (e.g., PBS) prior to the reduction and conjugation steps.[2]
Issue 2: High Levels of Aggregation in the Final ADC Product

Aggregation can reduce therapeutic efficacy, increase immunogenicity, and lead to product loss.[4]

Question Potential Causes Recommended Actions & Troubleshooting Steps
My final ADC product shows significant aggregation. Payload-Induced Hydrophobicity: Many cytotoxic payloads are hydrophobic. As the DAR increases, the overall hydrophobicity of the ADC rises, promoting intermolecular interactions that lead to aggregation.[4][17][18]Target a Lower DAR: Reduce the molar excess of the drug-linker during conjugation to achieve a lower average DAR (e.g., 2-4).[2] Use Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., containing PEG moieties) to counteract the hydrophobicity of the payload.
Unfavorable Buffer Conditions: Suboptimal pH (especially near the antibody's isoelectric point), low/high salt concentrations, or the presence of organic co-solvents can induce aggregation.[17]Optimize Formulation Buffer: Screen different buffer conditions (pH, salts, and stabilizing excipients like polysorbates or sugars) to find a formulation that enhances ADC solubility and stability.[2] Minimize Organic Solvent: Use the minimum amount of co-solvent (e.g., DMSO) required to dissolve the drug-linker. Ensure the final concentration in the reaction is low (typically <10%) to avoid denaturing the antibody.[1]
Reaction-Induced Stress: The chemical modification process itself, including exposure to reducing agents or shifts in temperature, can cause partial unfolding and expose hydrophobic patches on the antibody.[17]Use Milder Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) or for a shorter duration to minimize stress on the antibody.[2] Consider Immobilized Conjugation: Performing the conjugation while the antibody is immobilized on a solid support can physically separate the molecules and prevent intermolecular aggregation.[17]
Inefficient Purification: Failure to remove unconjugated drug-linker or process-induced aggregates can lead to instability in the final product.Optimize Purification Method: Use Size Exclusion Chromatography (SEC) to effectively remove high molecular weight aggregates. Hydrophobic Interaction Chromatography (HIC) can be used to separate different DAR species and remove highly hydrophobic, aggregation-prone species.[1][17]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative parameters that can be adjusted to optimize the conjugation process.

Table 1: Effect of TCEP:Antibody Molar Ratio on Thiol Generation This table provides representative data for achieving a target number of free thiols per antibody for cysteine-based conjugation. Actual results may vary based on the specific antibody and buffer conditions.

Molar Ratio (TCEP:Ab)Average Number of Thiol Groups per AntibodyPotential Target DAR
2.5 : 1~2 - 42
5 : 1~4 - 64
10 : 1~88

Note: The presence of trisulfide bonds in the antibody starting material can consume TCEP without generating free thiols, potentially requiring higher TCEP ratios than stoichiometrically predicted.[13][19]

Table 2: Key Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ConditionRationale & Considerations
pH 6.5 - 7.5Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolysis increases above pH 7.5). The reaction with thiols is ~1,000 times faster than with amines at pH 7.0.[15][16]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can reduce aggregation and side reactions but may require longer incubation times.[1]
Molar Ratio (Maleimide:Thiol) 1.5:1 to 5:1A molar excess of the maleimide-linker drives the reaction to completion. The optimal ratio depends on steric hindrance and may be higher for larger proteins.[1][20]
Co-solvent (e.g., DMSO) < 10% (v/v)Necessary to dissolve hydrophobic drug-linkers, but high concentrations can denature the antibody and cause aggregation.[1]

Table 3: Comparison of Common Analytical Techniques for ADC Characterization

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HIC Separation by hydrophobicityAverage DAR, DAR distribution, purityNondenaturing, highly quantitative for DAR distribution.[7]Low resolution for highly hydrophobic species (e.g., DAR8); not suitable for heterogeneous lysine conjugates.[9]
LC-MS Separation by chromatography, detection by massPrecise molecular weight, average DAR, identification of modificationsHigh resolution and accuracy, applicable to all ADC types, requires less sample.[10][11]Can be denaturing, potential for ion suppression effects.[10]
UV-Vis Measures light absorbanceAverage DAR (estimate)Quick, simple, and inexpensive.[3]Provides no information on DAR distribution or heterogeneity; less accurate.[3]

Experimental Protocols

Protocol: Cysteine-Based ADC Conjugation via Thiol-Maleimide Chemistry

This protocol provides a general workflow for conjugating a maleimide-activated drug-linker to a monoclonal antibody by reducing native interchain disulfide bonds.

Workflow Diagram

ADC_Conjugation_Workflow cluster_prep Step 1: Preparation cluster_reduction Step 2: Reduction cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification cluster_analysis Step 5: Analysis mAb_prep Antibody Preparation (Buffer Exchange into PBS, pH 7.0-7.5) reduction Add TCEP Reductant (e.g., 5:1 molar ratio TCEP:Ab) Incubate 1-2h at 37°C mAb_prep->reduction drug_prep Prepare Drug-Linker (Dissolve in min. DMSO) conjugation Add Drug-Linker to Reduced Ab (e.g., 2:1 molar ratio Linker:Thiol) Incubate 1h at RT reduction->conjugation drug_prep->conjugation quench Quench Reaction (Add excess N-acetylcysteine) conjugation->quench purify Purify ADC (e.g., Size Exclusion Chromatography) quench->purify analysis Characterize ADC (HIC, LC-MS, SDS-PAGE) purify->analysis

General workflow for cysteine-based ADC conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (e.g., 10 mM).

  • Maleimide-activated Drug-Linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching Agent: N-acetylcysteine solution.

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.0-7.5.

  • Purification tools: Desalting columns or Size Exclusion Chromatography (SEC) system.

Methodology:

  • Antibody Preparation:

    • Start with a purified mAb solution at a concentration of 5-10 mg/mL.

    • If the antibody is in a buffer containing amines (like Tris), perform a buffer exchange into the Reaction Buffer.

  • Antibody Reduction:

    • Add a calculated amount of TCEP solution to the mAb solution to achieve the desired molar excess for your target DAR (e.g., a 5-fold molar excess of TCEP per antibody for a target DAR of 4).[1]

    • Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[14][21]

  • Conjugation Reaction:

    • Immediately prior to conjugation, dissolve the maleimide-activated drug-linker in a minimal amount of anhydrous DMSO to create a concentrated stock solution.

    • Add the dissolved drug-linker to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker over the number of available thiol groups.[1]

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% to prevent antibody denaturation.[1]

    • Incubate the reaction at room temperature (20-25°C) for 1-2 hours, protected from light.

  • Quenching:

    • To stop the reaction and cap any unreacted maleimide groups, add a 5 to 10-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker).

    • Incubate for an additional 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from excess drug-linker, quenching agent, and any aggregates.

    • Size Exclusion Chromatography (SEC) is a common method for this purification step. The ADC is typically buffer-exchanged into a suitable final formulation buffer.

  • Characterization:

    • Analyze the purified ADC to determine the average DAR, drug distribution, and purity using appropriate analytical techniques such as HIC, LC-MS, and SDS-PAGE.

Visualization of Troubleshooting Logic

The following diagram provides a logical workflow for troubleshooting common issues encountered during ADC conjugation experiments.

Troubleshooting_Workflow start Start Experiment analysis Analyze Final ADC (HIC, LC-MS) start->analysis problem Problem Detected? analysis->problem low_dar Issue: Low DAR problem->low_dar Yes aggregation Issue: Aggregation problem->aggregation Yes inconsistent Issue: Batch Variability problem->inconsistent Yes success Result is Optimal (Proceed with ADC) problem->success No check_reduction Check Reduction Step: - TCEP:Ab Ratio? - Buffer pH? - Incubation Time/Temp? low_dar->check_reduction check_hydrophobicity Assess Hydrophobicity: - High DAR? - Hydrophobic Payload? aggregation->check_hydrophobicity check_materials Verify Starting Materials: - Consistent Ab Purity? - Fresh Reagents? inconsistent->check_materials check_conjugation Check Conjugation Step: - Linker:Thiol Ratio? - Reaction pH? - Reagent Activity? check_reduction->check_conjugation check_buffer Check Buffer Conditions: - pH near pI? - High % Organic? - Stabilizers Present? check_hydrophobicity->check_buffer check_process Standardize Process: - Tightly Control Temp/Time? - Consistent Purification? check_materials->check_process

Troubleshooting flowchart for ADC conjugation.

References

Validation & Comparative

A Researcher's Guide to Analytical Methods for Antibody-Drug Conjugate (ADC) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. However, the inherent complexity of these tripartite molecules presents unique analytical challenges. Ensuring the safety, efficacy, and quality of ADCs necessitates a comprehensive suite of analytical methods to characterize their critical quality attributes (CQAs). This guide provides an objective comparison of key analytical techniques for ADC characterization, supported by experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Key Analytical Techniques for ADC Characterization

The characterization of ADCs involves a multi-faceted approach, with various analytical techniques employed to assess specific CQAs. The primary CQAs for ADCs include the Drug-to-Antibody Ratio (DAR), the presence of aggregates, charge heterogeneity, stability, and biological potency.

Overall ADC Characterization Workflow

The analytical strategy for an ADC is a comprehensive process that begins with the characterization of the purified conjugate and extends through stability and functional testing. The following diagram illustrates a typical workflow.

ADC_Characterization_Workflow cluster_purification Purified ADC cluster_physicochemical Physicochemical Characterization cluster_stability Stability Assessment cluster_functional Functional Characterization Purified_ADC Purified ADC DAR Drug-to-Antibody Ratio (DAR) - HIC - RP-HPLC - LC-MS Purified_ADC->DAR Aggregation Aggregation - SEC Purified_ADC->Aggregation Charge_Variants Charge Variants - icIEF - IEX Purified_ADC->Charge_Variants Plasma_Stability Plasma Stability - LC-MS DAR->Plasma_Stability Thermal_Stability Thermal Stability - DSC Aggregation->Thermal_Stability Potency Potency/Cytotoxicity - Cell-based Assays Charge_Variants->Potency Plasma_Stability->Potency Thermal_Stability->Potency Binding Antigen Binding - ELISA, SPR Potency->Binding

A typical workflow for the analytical characterization of an ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical parameter that directly influences the efficacy and toxicity of an ADC. An optimal DAR is essential for balancing therapeutic activity with potential side effects. Several analytical techniques are employed to determine the average DAR and the distribution of different drug-loaded species.

Comparison of DAR Analysis Methods
Analytical MethodPrincipleAdvantagesDisadvantagesTypical Average DAR for Adcetris® (Brentuximab Vedotin)
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity imparted by the conjugated drug.Robust, reproducible, provides information on drug load distribution.May not be suitable for all ADCs, especially those with hydrophilic linkers or payloads.~4[1][2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the reduced ADC based on polarity.High resolution, compatible with mass spectrometry.Requires denaturation of the ADC, which can lead to the loss of structural information.~4[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.High specificity and accuracy, provides molecular weight information.Can be complex to implement, potential for ion suppression effects.~4[3][5]
Experimental Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and drug load distribution of a cysteine-linked ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC sample.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by the weighted average of the peak areas of each species.[2][6]

HIC Workflow for DAR Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis Sample ADC Sample Injection Inject onto HIC Column Sample->Injection Gradient Apply Decreasing Salt Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks of Different DAR Species Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.

Aggregation Analysis

Aggregation is a critical quality attribute as it can impact the efficacy, safety, and immunogenicity of the ADC. Size Exclusion Chromatography (SEC) is the gold standard for quantifying aggregates and fragments.

Comparison of Aggregation Analysis Methods
Analytical MethodPrincipleAdvantagesDisadvantagesTypical Monomer Purity for Kadcyla® (Trastuzumab Emtansine)
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Accurately quantifies high molecular weight species (aggregates) and low molecular weight species (fragments).Potential for non-specific interactions between the ADC and the column matrix.>95%[7]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution.Provides rapid assessment of the overall aggregation state.Not a separative technique, less sensitive for detecting low levels of aggregation.Not typically used for quantitative release testing.
Experimental Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with UV detector

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject 20 µg of the ADC sample.

  • Run the separation isocratically for 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to aggregates, monomer, and fragments.

  • Calculate the percentage of each species based on the peak area.[8][9]

Charge Variant Analysis

Charge heterogeneity in ADCs can arise from various post-translational modifications of the antibody and the conjugation process itself. Imaged Capillary Isoelectric Focusing (icIEF) is a high-resolution technique used to separate and quantify these charge variants.

Comparison of Charge Variant Analysis Methods
Analytical MethodPrincipleAdvantagesDisadvantagesTypical Main Peak pI for an ADC
Imaged Capillary Isoelectric Focusing (icIEF) Separates proteins based on their isoelectric point (pI) in a pH gradient.High resolution, rapid analysis time, requires small sample volume.May require optimization of ampholytes and solubilizers for different ADCs.9.2 (for a specific ADC)[10]
Ion Exchange Chromatography (IEX) Separates proteins based on their net charge at a specific pH.Robust and well-established technique, can be used for fractionation.Resolution may be lower than icIEF, potential for secondary hydrophobic interactions.Not directly comparable to pI
Experimental Protocol: Charge Variant Analysis by Imaged Capillary Isoelectric Focusing (icIEF)

Objective: To assess the charge heterogeneity of an ADC sample.

Materials:

  • iCIEF instrument

  • Capillary cartridge

  • Anolyte (e.g., phosphoric acid) and Catholyte (e.g., sodium hydroxide)

  • Carrier ampholytes (e.g., pH 3-10)

  • Urea (for solubilization)

  • pI markers

  • ADC sample

Procedure:

  • Prepare the sample mixture containing the ADC, carrier ampholytes, urea, and pI markers.

  • Fill the capillary with the sample mixture.

  • Apply a voltage to create a pH gradient and focus the protein variants at their respective pIs.

  • Detect the focused protein bands using a whole-column UV detector.

  • Determine the apparent pI of each variant using the pI markers as a reference.

  • Quantify the relative abundance of each charge variant by peak area integration.[10][11]

Stability Assessment

The stability of an ADC in circulation is crucial for its therapeutic window. In vitro plasma stability assays are used to evaluate the rate of drug deconjugation and aggregation in a biologically relevant matrix.

In Vitro Plasma Stability Data for Different Linker Types
Linker TypeCleavage MechanismRelative Plasma Stability
Hydrazone pH-sensitive (acid-labile)Lower
Disulfide Reductive cleavageModerate
Peptide Protease-mediated cleavageHigh
β-glucuronide β-glucuronidase cleavageHigh

Note: Stability is highly dependent on the specific linker chemistry, payload, and conjugation site.[12]

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma over time by measuring the change in average DAR.

Materials:

  • ADC sample

  • Human plasma (or plasma from other species)

  • Incubator at 37°C

  • LC-MS system

  • Reagents for sample preparation (e.g., protein A beads for affinity capture)

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.

  • Isolate the ADC from the plasma using affinity capture (e.g., Protein A beads).

  • Analyze the intact ADC by LC-MS to determine the average DAR.

  • A decrease in the average DAR over time indicates drug deconjugation.[13][14][15]

Potency and Functional Characterization

The biological activity of an ADC is a critical attribute that ensures its therapeutic efficacy. In vitro cytotoxicity assays are fundamental for determining the potency of an ADC.

In Vitro Cytotoxicity of Commercial ADCs
ADCTargetPayloadCell LineIC50
Adcetris® (Brentuximab Vedotin) CD30MMAEKarpas 299~10 ng/mL
Kadcyla® (Trastuzumab Emtansine) HER2DM1N8713-43 ng/mL[16]
Zynlonta® (Loncastuximab tesirine) CD19PBDRamos<10 pM[17]

IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a cancer cell line.

Materials:

  • Target-positive cancer cell line

  • Cell culture medium and supplements

  • 96-well plates

  • ADC sample

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the target-positive cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions.

  • Incubate the plate for 72-120 hours at 37°C.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.[16][18]

Method Selection for ADC Characterization

The choice of analytical methods depends on the specific CQA being assessed and the stage of drug development. This diagram provides a guide for selecting the appropriate technique.

Method_Selection CQA Critical Quality Attribute (CQA) DAR Drug-to-Antibody Ratio (DAR) CQA->DAR Aggregation Aggregation CQA->Aggregation Charge_Variants Charge Variants CQA->Charge_Variants Stability Stability CQA->Stability Potency Potency CQA->Potency HIC HIC DAR->HIC RP_HPLC RP-HPLC DAR->RP_HPLC LC_MS_DAR LC-MS DAR->LC_MS_DAR SEC SEC Aggregation->SEC icIEF icIEF Charge_Variants->icIEF IEX IEX Charge_Variants->IEX LC_MS_Stability LC-MS Stability->LC_MS_Stability Cytotoxicity_Assay Cytotoxicity Assay Potency->Cytotoxicity_Assay

References

A Comparative Guide to HPLC Methods for ADC Purity and DAR Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics, and ensuring their quality, efficacy, and safety requires rigorous analytical characterization. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing two critical quality attributes (CQAs) of ADCs: purity, particularly the presence of aggregates, and the drug-to-antibody ratio (DAR). This guide provides an objective comparison of the three most common HPLC methods employed for these analyses: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC).

Method Comparison at a Glance

The selection of an appropriate HPLC method depends on the specific analytical need. HIC is the gold standard for determining the DAR distribution under native conditions, while SEC is the primary method for quantifying aggregates. RP-HPLC offers high resolution for both purity and DAR analysis and is compatible with mass spectrometry (MS), though it requires denaturing conditions.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Size Exclusion Chromatography (SEC)
Primary Application DAR determination, drug load distributionDAR determination, purity/impurity profiling, free drug analysisAggregate and fragment analysis (purity)
Separation Principle HydrophobicityHydrophobicityHydrodynamic volume (size)
Operating Conditions Non-denaturing (native conditions)Denaturing (organic solvents, acid)Non-denaturing (aqueous mobile phase)
Mobile Phase High salt concentration (e.g., ammonium (B1175870) sulfate) with a decreasing salt gradientAcetonitrile/water or IPA/water with an increasing organic gradient, often with TFAAqueous buffer (e.g., phosphate (B84403) buffer with salt)
MS Compatibility Not directly compatible due to non-volatile saltsHighly compatibleCompatible, but less common for MS coupling
Key Advantage Preserves the native structure of the ADC[1][2][]High resolution and MS compatibility[4][5]Effective for separating size variants[6][7][8]
Key Disadvantage MS incompatibility, potential for secondary interactionsDenaturing conditions can alter the ADC structure[5]Lower resolution for species of similar size

Experimental Workflows

The general workflows for ADC analysis by these HPLC methods are outlined below. The key differences lie in the sample preparation, mobile phase composition, and the specific information each method yields.

ADC_Analysis_Workflows cluster_HIC HIC Workflow for DAR cluster_RPHPLC RP-HPLC Workflow for Purity/DAR cluster_SEC SEC Workflow for Purity HIC_Sample ADC Sample (Native) HIC_Col HIC Column (e.g., Butyl-NPR) HIC_Sample->HIC_Col HIC_Elution Decreasing Salt Gradient (e.g., Ammonium Sulfate) HIC_Col->HIC_Elution HIC_Detection UV Detection (280 nm) HIC_Elution->HIC_Detection HIC_Result DAR Profile (DAR0, DAR2, DAR4...) HIC_Detection->HIC_Result RP_Sample ADC Sample (Reduced or Intact) RP_Col RP Column (e.g., C4, C8) RP_Sample->RP_Col RP_Elution Increasing Organic Gradient (e.g., Acetonitrile) RP_Col->RP_Elution RP_Detection UV (280/214 nm) or MS RP_Elution->RP_Detection RP_Result Purity & DAR (Fragments, Isomers) RP_Detection->RP_Result SEC_Sample ADC Sample (Native) SEC_Col SEC Column (e.g., Bio Diol) SEC_Sample->SEC_Col SEC_Elution Isocratic Aqueous Buffer SEC_Col->SEC_Elution SEC_Detection UV Detection (280 nm) SEC_Elution->SEC_Detection SEC_Result Size Variants (Aggregates, Monomer, Fragments) SEC_Detection->SEC_Result

Fig. 1: HPLC workflows for ADC analysis.

Detailed Experimental Protocols

The following tables provide representative experimental protocols for each HPLC method. Note that these are starting points and optimization is typically required for specific ADCs.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC separates ADC species based on the number of conjugated drugs, as the hydrophobicity of the ADC increases with the drug load.[][9][10] This method is performed under non-denaturing conditions, which is advantageous for preserving the ADC's structure.[1][2]

ParameterCondition
Column TSKgel Butyl-NPR (4.6 mm x 10 cm, 2.5 µm)
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol
Gradient 0-100% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Sample Preparation Dilute ADC to 1 mg/mL in Mobile Phase A
Reversed-Phase HPLC (RP-HPLC) for Purity and DAR Analysis

RP-HPLC is a powerful technique that can be used for both purity and DAR analysis.[11][12] It offers high resolution and is compatible with MS detection, allowing for detailed characterization of ADC species.[4][5] For DAR analysis of cysteine-linked ADCs, the sample is often reduced to separate the light and heavy chains.[4]

ParameterCondition
Column Agilent AdvanceBio RP-mAb C4 (2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 25-50% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 70°C
Detection UV at 280 nm and 214 nm, or Mass Spectrometry
Sample Preparation For reduced analysis, incubate ADC with DTT at 37°C for 30 min. For intact analysis, dilute to 1 mg/mL in Mobile Phase A.
Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC is the standard method for quantifying aggregates and fragments, which are critical quality attributes affecting the safety and efficacy of ADCs.[6][7][8] The separation is based on the hydrodynamic size of the molecules, with larger molecules (aggregates) eluting first.[6][8]

ParameterCondition
Column Agilent AdvanceBio SEC 300Å (7.8 mm x 300 mm, 2.7 µm)
Mobile Phase 150 mM Sodium Phosphate, pH 7.0
Gradient Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Sample Preparation Dilute ADC to 1 mg/mL in the mobile phase

Logical Relationship of Method Selection

The choice of HPLC method is dictated by the analytical objective. The following diagram illustrates a decision-making process for selecting the appropriate technique.

Method_Selection Start Analytical Goal for ADC? DAR Determine DAR Distribution? Start->DAR Purity Assess Purity (Aggregates/Fragments)? Start->Purity MS_Compat Need MS Compatibility? DAR->MS_Compat No HIC Use HIC DAR->HIC Yes (Native) SEC Use SEC Purity->SEC Yes (Size Variants) RPHPLC Use RP-HPLC Purity->RPHPLC Yes (Other Impurities) MS_Compat->RPHPLC Yes TwoD_LC Consider 2D-LC (e.g., HIC-RP/MS) MS_Compat->TwoD_LC No, but need peak ID

Fig. 2: Decision tree for HPLC method selection.

Conclusion

The characterization of ADCs is a multifaceted challenge that requires a suite of orthogonal analytical techniques. HIC, RP-HPLC, and SEC each provide critical and often complementary information regarding the purity and DAR of these complex molecules. While HIC remains the preferred method for DAR analysis under native conditions, the high resolution and MS compatibility of RP-HPLC make it invaluable for detailed characterization. SEC is the established standard for the crucial assessment of aggregation. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, is essential for the successful development and quality control of ADC therapeutics. For comprehensive characterization, a combination of these methods, potentially in a two-dimensional LC (2D-LC) setup, may be necessary.[13]

References

In Vivo Stability of Val-Cit-PAB Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a cornerstone of antibody-drug conjugate (ADC) technology, utilized in numerous approved and clinical-stage therapies.[1][2] Its design principle is based on selective cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells, ensuring targeted release of the cytotoxic payload.[3][4][] However, the in vivo stability of this linker presents a critical consideration, profoundly impacting an ADC's therapeutic index, efficacy, and toxicity profile.[3][6] This guide provides an objective comparison of the Val-Cit-PAB linker's in vivo stability with alternative strategies, supported by experimental data and detailed methodologies.

The Stability Challenge: Premature Cleavage in Systemic Circulation

An ideal ADC linker must remain stable in the bloodstream to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[6][7][8] While generally stable in human plasma, the Val-Cit-PAB linker has demonstrated significant instability in rodent plasma, particularly in mice.[9][10] This premature cleavage is primarily attributed to the activity of carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma that hydrolyzes the linker.[1][11][12][13] This phenomenon complicates preclinical evaluation in murine models and has spurred the development of more stable linker technologies.[1][14] Furthermore, off-target cleavage by other enzymes, such as human neutrophil elastase, has been implicated in specific toxicities like neutropenia.[15][16]

Comparative In Vivo Stability Data

The following tables summarize quantitative data from various studies, comparing the in vivo stability of ADCs featuring the conventional Val-Cit-PAB linker with those employing modified or alternative linkers.

Table 1: Comparison of Val-Cit-PAB and Modified Val-Cit Linkers in Rodent Plasma

Linker TypeAnimal ModelTime PointMeasurementResultReference
Val-Cit-PABCMouseMultiplePlasma concentration of conjugated payloadRapid clearance[1][12]
Glu-Val-Cit (EVCit)MouseMultiplePlasma concentration of conjugated payloadSignificantly reduced clearance compared to Val-Cit[9][13]
Tandem-Cleavage (Glucuronide-Val-Cit)RatDay 12Total ADC (conjugated payload)Remained mostly intact[1][17]
Mono-cleavage (Val-Cit)RatDay 12Total ADC (conjugated payload)Rapid payload loss[1]

Table 2: Comparison of Cleavable and Non-Cleavable Linkers

Linker TypeKey FeatureAdvantagesDisadvantagesReference
Val-Cit-PAB (Cleavable) Cathepsin B cleavable- Enables bystander effect- Broad applicability- Potential for premature cleavage- Susceptible to off-target enzyme activity[2][6]
Maleimidocaproyl (mc) (Non-Cleavable) Releases payload after antibody degradation- Enhanced plasma stability- Wider therapeutic window in preclinical models- Payload-linker-amino acid catabolite must retain activity- No bystander effect[1]
Ortho Hydroxy-Protected Aryl Sulfate (B86663) (OHPAS) (Cleavable) Novel di-aryl sulfate structure- Stable in mouse and human plasma in vitro and in vivo- Newer technology, less long-term clinical data[12]
Exolinkers (Cleavable) Repositions the cleavable peptide- Enhanced stability and hydrophilicity- Reduced premature payload release- More complex synthesis[16][18]

Visualizing Linker Cleavage Mechanisms

The following diagrams illustrate the intended and unintended cleavage pathways for the Val-Cit-PAB linker and the mechanism of a stability-enhancing alternative.

cluster_0 Intended Intracellular Cleavage cluster_1 Unintended Extracellular Cleavage ADC ADC with Val-Cit-PAB Linker Internalization Tumor Cell Internalization (Endocytosis) ADC->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB [Upregulated in Tumor] Payload Active Payload Release CathepsinB->Payload ADC_circ Circulating ADC Ces1c Carboxylesterase 1c (in rodent plasma) ADC_circ->Ces1c NE Neutrophil Elastase ADC_circ->NE Premature_Release Premature Payload Release Ces1c->Premature_Release NE->Premature_Release Off_Target Off-Target Toxicity Premature_Release->Off_Target

Caption: Intended vs. Unintended Cleavage of Val-Cit-PAB Linkers.

cluster_tandem Tandem-Cleavage Linker Workflow ADC ADC with Glucuronide-Val-Cit Linker Internalization Tumor Cell Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Glucuronidase β-glucuronidase Cleavage (Removes protecting group) Lysosome->Glucuronidase Exposed_VC Exposed Val-Cit Linker Glucuronidase->Exposed_VC CathepsinB Cathepsin B Cleavage Exposed_VC->CathepsinB Payload Active Payload Release CathepsinB->Payload

Caption: Tandem-Cleavage Linker Mechanism for Enhanced Stability.

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of ADC stability is crucial for preclinical development. The two most common bioanalytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody conjugated to the drug over time in plasma samples.[3]

  • Objective: To determine the pharmacokinetic profile of the intact ADC.

  • Protocol Outline:

    • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[3]

    • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[3]

    • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.[3]

    • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[3]

    • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.[3]

    • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.[3]

    • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[3]

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[3]

  • Objective: To measure the concentration of prematurely released, unconjugated payload in plasma.

  • Protocol Outline:

    • Animal Dosing and Sample Collection: As described in the ELISA protocol.[3]

    • Sample Preparation (Protein Precipitation): Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[3]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[3]

    • Supernatant Collection: Collect the supernatant, which contains the small molecule-free payload.[3]

    • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. The free payload is separated by liquid chromatography and then detected and quantified by mass spectrometry.

cluster_workflow In Vivo Stability Experimental Workflow cluster_elisa ELISA (Intact ADC) cluster_lcms LC-MS/MS (Free Payload) Dosing ADC Administration to Animal Model Sampling Blood Sampling at Time Points Dosing->Sampling Plasma Plasma Separation Sampling->Plasma ELISA_analysis Quantify Antibody-Conjugated Drug Plasma->ELISA_analysis LCMS_analysis Quantify Prematurely Released Drug Plasma->LCMS_analysis PK_Profile Generate Pharmacokinetic Profiles ELISA_analysis->PK_Profile LCMS_analysis->PK_Profile

References

A Head-to-Head Battle: Val-Cit vs. Non-Cleavable Linkers in Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision point in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of ADCs featuring protease-cleavable valine-citrulline (Val-Cit) linkers and those with non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody (mAb) to the potent cytotoxic payload.[1] Its chemical nature dictates the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic index.[2][3] The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully weighed based on the specific target, payload, and desired mechanism of action.[1]

Mechanism of Action: A Tale of Two Release Strategies

Cleavable Val-Cit Linkers: These linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[2][4] The Val-Cit dipeptide sequence is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][] This targeted cleavage ensures the release of the unmodified, potent payload preferentially within the cancer cell, minimizing systemic toxicity.[3] One of the key advantages of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[6]

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a stable covalent bond between the antibody and the payload.[2] The release of the cytotoxic agent relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[7][8] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[9] This complex is often charged and less membrane-permeable, which can limit the bystander effect but may offer a better safety profile due to increased stability in circulation and reduced off-target toxicity.[2][9]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the performance of ADCs with Val-Cit and non-cleavable linkers in various experimental settings.

Table 1: In Vitro Cytotoxicity

ADC ComponentLinker TypeCell LineIC50 (nM)Reference
Anti-HER2 mAb + MMAEVal-CitSK-BR-3 (HER2+++)0.5[10]
Anti-HER2 mAb + MMAFNon-cleavable (mc)SK-BR-3 (HER2+++)1.2[10]
Anti-CD30 mAb + MMAEVal-CitKarpas 299 (CD30+)0.3[]
Anti-CD22 mAb + MMAFNon-cleavable (mc)BJAB (CD22+)2.5[9]

Table 2: In Vivo Efficacy in Xenograft Models

ADC ComponentLinker TypeXenograft ModelTumor Growth Inhibition (%)Reference
Anti-CD79b mAb + MMAEVal-CitJeko-1 (Non-Hodgkin lymphoma)>90[11]
Anti-CD79b mAb + MMAENon-cleavable analogJeko-1 (Non-Hodgkin lymphoma)~60[11]
Trastuzumab + DM1Non-cleavable (SMCC)NCI-N87 (Gastric cancer)95[12]
Anti-PTK7 mAb + AuristatinVal-CitPDX modelsSignificant[10]

Table 3: Plasma Stability

Linker TypeAnimal ModelPayload Loss at 7 days (%)Reference
Val-CitRat~20[11]
Non-cleavable (SMCC)Rat<5[4]
Val-CitMouseCan be unstable due to carboxylesterase activity[4]
Non-cleavable (Thioether)MouseHigh stability[4]

Mandatory Visualization

Signal_Pathway_ValCit cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Early Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC_VC ADC (Val-Cit Linker) Receptor Tumor Antigen ADC_VC->Receptor Binding ADC_Receptor_Complex ADC-Antigen Complex Receptor->ADC_Receptor_Complex Internalization CathepsinB Cathepsin B ADC_Receptor_Complex->CathepsinB Trafficking Antibody_Degraded Degraded Antibody ADC_Receptor_Complex->Antibody_Degraded Antibody Degradation Payload_Released Free Payload (Membrane Permeable) CathepsinB->Payload_Released Linker Cleavage Target Microtubules Payload_Released->Target Target Engagement Bystander_Cell Neighboring Antigen-Negative Cell Payload_Released->Bystander_Cell Bystander Effect Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of action for an ADC with a Val-Cit linker.

Signal_Pathway_NonCleavable cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Early Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC_NC ADC (Non-cleavable Linker) Receptor Tumor Antigen ADC_NC->Receptor Binding ADC_Receptor_Complex ADC-Antigen Complex Receptor->ADC_Receptor_Complex Internalization Proteases Lysosomal Proteases ADC_Receptor_Complex->Proteases Trafficking & Complete Antibody Degradation Payload_Complex Payload-Linker-Amino Acid (Membrane Impermeable) Proteases->Payload_Complex Payload Release Target Microtubules Payload_Complex->Target Target Engagement Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay Cytotoxicity->Bystander Stability Plasma Stability Assay PK Pharmacokinetic Analysis Stability->PK Internalization Internalization Assay Efficacy Xenograft Tumor Model (Tumor Growth Inhibition) Internalization->Efficacy Toxicity Toxicity Assessment (e.g., Body Weight, Hematology) Efficacy->Toxicity ADC_Candidate ADC Candidate (Val-Cit or Non-cleavable) ADC_Candidate->Cytotoxicity ADC_Candidate->Stability ADC_Candidate->Internalization

Caption: General experimental workflow for ADC evaluation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of an ADC.[13]

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines.

    • Complete cell culture medium.

    • ADC, unconjugated antibody, and free payload.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add the different concentrations of the test articles. Include untreated cells as a control.

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Study in Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of an ADC.[11]

  • Materials:

    • Immunodeficient mice (e.g., SCID or nude mice).

    • Tumor cells for implantation.

    • ADC and vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Monitor tumor growth until tumors reach a predetermined average size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the ADC (intravenously) at various dose levels and schedules. The control group receives the vehicle.

    • Measure tumor volume with calipers two to three times a week.

    • Monitor animal body weight and general health as indicators of toxicity.

    • The study is typically terminated when tumors in the control group reach a specific size or at a predetermined time point.

    • Calculate tumor growth inhibition for each treatment group compared to the control group.

Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC in plasma.[4]

  • Materials:

    • ADC.

    • Human or animal plasma.

    • Incubator.

    • Analytical method to quantify intact ADC and released payload (e.g., ELISA, LC-MS).

  • Procedure:

    • Incubate the ADC in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

    • Stop the reaction and process the samples for analysis.

    • Quantify the concentration of intact ADC and/or free payload at each time point using a validated analytical method.

    • Plot the concentration of intact ADC over time to determine the stability profile.

Conclusion

The choice between a Val-Cit cleavable linker and a non-cleavable linker is a critical decision in ADC development with significant implications for efficacy and safety. Val-Cit linkers offer the advantage of a potent bystander effect, which can be beneficial in treating heterogeneous tumors.[6] However, they may exhibit lower plasma stability, potentially leading to premature payload release and off-target toxicity.[14] Non-cleavable linkers generally provide greater stability in circulation, which can lead to an improved therapeutic index.[2] However, their efficacy is highly dependent on the internalization and lysosomal degradation of the target antigen, and they typically lack a significant bystander effect.[9] Ultimately, the optimal linker choice depends on the specific characteristics of the antibody, payload, and the target tumor biology. Empirical testing of both linker types with the specific ADC components is crucial for selecting the best candidate to maximize therapeutic potential.[3]

References

The Influence of PEG Spacer Length on the Pharmacokinetic Profile of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic (PK) properties.[1] Among various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become a valuable tool for optimizing ADC performance.[1] The inherent hydrophilicity of PEG can mitigate the aggregation of ADCs carrying hydrophobic payloads and improve the overall pharmacological characteristics of the conjugate.[1][2] This guide provides a comparative analysis of the impact of PEG spacer length on ADC pharmacokinetics, supported by experimental data and detailed methodologies, to assist researchers in the rational design of next-generation ADCs.

Impact of PEG Spacer Length on ADC Pharmacokinetics

The length of the PEG spacer in an ADC linker is a key determinant of its behavior in vivo. Generally, increasing the length of the PEG chain can enhance the hydrophilicity of the ADC, leading to a more favorable pharmacokinetic profile.[3] This is particularly advantageous for ADCs with hydrophobic payloads, which can be prone to aggregation and rapid clearance from circulation.[4][5]

Key trends observed with varying PEG spacer lengths include:

  • Short PEG Spacers (e.g., PEG2, PEG4): While potentially offering better ADC stability by keeping the payload within the antibody's steric protection, they provide a less pronounced "stealth" effect, which may lead to faster clearance compared to longer linkers.[5]

  • Medium PEG Spacers (e.g., PEG8, PEG12): These often represent a balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency.[5] A threshold effect is often noted around PEG8, after which further increases in length may have a diminished impact on clearance.[2][6]

  • Long PEG Spacers (e.g., PEG24, PEG4k, PEG10k): These can dramatically improve the pharmacokinetic profile, leading to a prolonged half-life and increased area under the curve (AUC).[5] However, very long linkers may sometimes negatively impact in vitro cytotoxicity.[5][7]

The optimal PEG linker length is often specific to the antibody, payload, and target antigen, necessitating empirical evaluation.[5]

Quantitative Comparison of ADC Pharmacokinetics with Varying PEG Spacer Lengths

The following table summarizes quantitative data from preclinical studies, illustrating the impact of different PEG spacer lengths on key pharmacokinetic parameters and in vitro potency.

PEG Spacer LengthDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)Plasma Half-life (t1/2)In Vivo EfficacyReference(s)
No PEG Not SpecifiedBaselineBaselineBaseline[7]
PEG4 8VariableIncreasedImproved[5][8]
PEG8 8VariableSignificantly IncreasedImproved[2][5]
PEG12 8VariableSignificantly IncreasedImproved[5]
PEG24 8VariableSignificantly IncreasedImproved[4][5][9]
PEG4k Not SpecifiedReduced (4.5-fold)2.5-fold increaseImproved[5][7]
PEG10k Not SpecifiedReduced (22-fold)11.2-fold increaseMost Ideal[5][7]

This table illustrates a general trend where longer PEG chains, while sometimes leading to a decrease in in vitro cytotoxicity, generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.

1. Pharmacokinetic (PK) Study in Rodents

This experiment is designed to determine the pharmacokinetic parameters of ADCs with varying PEG linker lengths.[5][10]

  • Animal Model: Healthy mice or rats are used for the study.[5]

  • Administration: ADCs with different PEG linker lengths are administered intravenously at a defined dose.[5][6]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-injection.[5]

  • Sample Processing: Plasma is isolated from the blood samples.[5]

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[5][11] Alternatively, liquid chromatography-mass spectrometry (LC-MS) based methods can be used for more detailed analysis of total antibody, conjugated antibody, and free payload.[12][13][14]

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software, often employing a two-compartment model.[5][6][10]

2. In Vitro Cytotoxicity Assay

This assay measures the potency of the ADCs with different PEG linkers on cancer cell lines.[5]

  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.[5]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs.[5]

  • Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[5]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[5]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[5]

Logical Relationship of PEG Spacer Length and ADC Properties

The following diagram illustrates the interconnected effects of increasing PEG spacer length on the physicochemical and pharmacokinetic properties of an ADC.

PEG_Spacer_Impact cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Profile cluster_2 Therapeutic Outcome Increased_Hydrophilicity Increased Hydrophilicity Reduced_Aggregation Reduced Aggregation Increased_Hydrophilicity->Reduced_Aggregation Increased_Hydrodynamic_Radius Increased Hydrodynamic Radius Reduced_Clearance Reduced Clearance Increased_Hydrodynamic_Radius->Reduced_Clearance Prolonged_Half_Life Prolonged Half-Life (t1/2) Reduced_Clearance->Prolonged_Half_Life Wider_Therapeutic_Window Wider Therapeutic Window Reduced_Clearance->Wider_Therapeutic_Window Increased_AUC Increased AUC Prolonged_Half_Life->Increased_AUC Enhanced_Tumor_Accumulation Enhanced Tumor Accumulation Increased_AUC->Enhanced_Tumor_Accumulation Improved_In_Vivo_Efficacy Improved In Vivo Efficacy Enhanced_Tumor_Accumulation->Improved_In_Vivo_Efficacy PEG_Spacer_Length Increasing PEG Spacer Length PEG_Spacer_Length->Increased_Hydrophilicity PEG_Spacer_Length->Increased_Hydrodynamic_Radius

Caption: Impact of increasing PEG spacer length on ADC properties.

References

A Comparative Analysis of Val-Cit Linker Stability with Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its susceptibility to cleavage by lysosomal proteases like cathepsin B within tumor cells. This targeted release mechanism is designed to minimize systemic toxicity by ensuring the cytotoxic payload is primarily liberated within the target cancer cell. However, a growing body of evidence highlights a significant liability of the Val-Cit linker: its instability in the presence of human neutrophil elastase.[1][2][3] This serine protease, found in the tumor microenvironment, can prematurely cleave the Val-Cit linker, leading to off-target drug release, which may compromise efficacy and contribute to adverse effects such as neutropenia.[1][4][5]

This guide provides a comparative overview of the enzymatic stability of the Val-Cit linker and several alternatives in the presence of neutrophil elastase, supported by experimental data.

Quantitative Comparison of Linker Stability

The following table summarizes the stability of various protease-cleavable linkers when exposed to neutrophil elastase, based on available preclinical data.

Linker TypeKey FindingsReference
Val-Cit (vc) Readily cleaved by neutrophil elastase, leading to premature payload release.[3] This instability is a known issue that can trigger off-target toxicity.[1][1][3]
Val-Ala (va) While also a dipeptide linker, it has demonstrated better performance in some contexts compared to Val-Cit in non-internalizing ADC models.[6][6]
Asp-Pro-Val (NPV) The natural L-configuration of the valine residue is crucial for efficient cleavage by neutrophil elastase.[7][8] An ADC with this linker showed a >250-fold increase in cytotoxic activity in the presence of elastase.[9][7][8][9]
Glu-Val-Cit (EVCit) Developed to improve stability in mouse plasma, it is still susceptible to cleavage by human neutrophil elastase.[2][10][2][10]
Glu-Gly-Cit (EGCit) Demonstrates resistance to degradation by human neutrophil proteases while maintaining intracellular cleavage.[1][2][1][2]
Exo-cleavable Linkers A novel design where the cleavable peptide is repositioned. The payload remains stably attached in the presence of human neutrophil elastase.[4][11][12][4][11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker stability. Below are synthesized protocols based on descriptions in the cited literature.

In Vitro Neutrophil Elastase Cleavage Assay

Objective: To determine the rate and extent of linker cleavage by purified human neutrophil elastase.

Materials:

  • Antibody-drug conjugate (ADC) with the linker of interest

  • Purified human neutrophil elastase

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Prepare a solution of the ADC in PBS at a final concentration of 1 mg/mL.

  • Add human neutrophil elastase to the ADC solution to a final concentration of 20-60 nM.[7]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the reaction mixture.

  • Immediately quench the enzymatic reaction, for example, by adding a protease inhibitor or by acidifying the sample.

  • Analyze the samples by LC-MS to identify and quantify the intact ADC, cleaved linker-payload, and free payload.[2]

  • The stability of the linker is determined by the rate of disappearance of the intact ADC and the appearance of cleavage products.

Cell-Based Cytotoxicity Assay in the Presence of Neutrophil Elastase

Objective: To evaluate the functional consequence of linker cleavage by neutrophil elastase on the cytotoxic activity of the ADC.

Materials:

  • Cancer cell line of interest (e.g., 786-O, HT-29)[7][9]

  • Cell culture medium and supplements

  • ADC construct

  • Human neutrophil elastase

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Methodology:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the free payload in cell culture medium.

  • To one set of wells, add human neutrophil elastase to a final concentration of 20 nM.[7] To a parallel set of wells, add only the vehicle as a control.

  • Add the ADC or free payload dilutions to the corresponding wells.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[7][9]

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal using a plate reader and calculate the half-maximal inhibitory concentration (IC50) values. A significant decrease in the IC50 value in the presence of neutrophil elastase indicates linker cleavage and payload activation.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the enzymatic stability of ADC linkers.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC ADC Solution Incubate Incubate at 37°C ADC->Incubate Enzyme Neutrophil Elastase Enzyme->Incubate Quench Quench Reaction Incubate->Quench Time Points LCMS LC-MS Analysis Quench->LCMS Data Data Interpretation LCMS->Data

Caption: Workflow for in vitro linker stability assay.

Signaling Pathway of Payload Release

The intended and unintended pathways for payload release from a Val-Cit linked ADC are depicted below.

payload_release_pathway cluster_tumor Tumor Microenvironment cluster_systemic Systemic Circulation ADC ADC (Val-Cit Linker) TumorCell Tumor Cell ADC->TumorCell Internalization NE Neutrophil Elastase ADC->NE Premature Cleavage Lysosome Lysosome (Cathepsin B) TumorCell->Lysosome Payload Free Payload Lysosome->Payload Intended Cleavage Neutrophil Neutrophil Neutrophil->NE Release NE->Payload Off-Target Release

Caption: Intended vs. unintended payload release.

The instability of the Val-Cit linker to neutrophil elastase presents a significant challenge in ADC development. However, the exploration of alternative linkers such as EGCit and exo-cleavable linkers offers promising strategies to enhance ADC stability and, consequently, their therapeutic index. The choice of linker should be carefully considered and empirically validated for each specific ADC construct to ensure optimal performance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Azido-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Azido-PEG4-Val-Cit-PAB-OH, a cleavable antibody-drug conjugate (ADC) linker, is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, addressing the specific hazards associated with its azide (B81097) and p-aminobenzyl alcohol (PAB) components. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals working with this substance.

I. Understanding the Hazards

This compound is a complex molecule with distinct hazardous components that dictate its disposal requirements. The primary hazards are associated with the azide group and the p-aminobenzyl alcohol (PAB-OH) moiety .

  • Azide Group (-N₃): Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. A significant danger arises from the potential formation of highly toxic and explosive hydrazoic acid gas if the azide comes into contact with acids. Additionally, azides can react with heavy metals, such as lead and copper often found in plumbing, to form dangerously explosive metal azides.

  • p-Aminobenzyl Alcohol (PAB-OH): This component is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.

The Valine-Citrulline (Val-Cit) dipeptide is designed to be cleaved by the lysosomal enzyme Cathepsin B, initiating the release of a conjugated payload in a targeted cellular environment. This cleavage occurs between the citrulline and the PAB group. Following cleavage, the PAB moiety is designed to self-immolate, releasing the payload. While this mechanism is central to its therapeutic action, for disposal purposes of the unconjugated linker, the primary concerns remain the azide and PAB hazards.

II. Quantitative Hazard Data

For clarity and quick reference, the table below summarizes key hazard information for the primary hazardous component, p-aminobenzyl alcohol.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity – single exposure (Respiratory tract irritation) (Category 3)GHS07WarningH335: May cause respiratory irritation.

III. Mandatory Disposal Protocol

The following step-by-step protocol must be followed for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a suitable option).

2. Waste Collection:

  • Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.

  • Container Material: The container must be made of a non-metallic material, such as high-density polyethylene (B3416737) (HDPE), to prevent the formation of explosive metal azides.

  • Labeling: The waste container must be labeled as "Hazardous Waste: Contains Organic Azide and p-Aminobenzyl Alcohol" and include the full chemical name: "this compound".

3. Waste Segregation (Critical):

  • No Acidic Waste: Under no circumstances should acidic waste be mixed with waste containing this compound. This can lead to the formation of highly toxic and explosive hydrazoic acid.

  • Separate from Heavy Metals: Avoid any contact of the waste with heavy metals or their salts.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials (e.g., acids, oxidizing agents).

5. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.

IV. Spill and Emergency Procedures

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Collect the contaminated absorbent material into the dedicated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your laboratory supervisor and institutional EHS.

    • Prevent entry to the area until it has been decontaminated by trained personnel.

V. Experimental Workflow & Disposal Logic

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Waste Collection cluster_segregation Waste Segregation (Critical) cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Lab Coat, Goggles, Gloves) Handling Handle this compound PPE->Handling CollectWaste Collect Waste in Non-Metallic Container Handling->CollectWaste Segregate Segregate from: - Acidic Waste - Heavy Metals CollectWaste->Segregate Label Label Container Clearly Segregate->Label Store Store in Cool, Dry, Ventilated Area Label->Store EHS Dispose via Institutional EHS Store->EHS

Caption: Logical workflow for the safe disposal of this compound.

This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure the well-being of themselves, their colleagues, and the environment.

Personal protective equipment for handling Azido-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azido-PEG4-Val-Cit-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for handling this compound, a cleavable linker commonly used in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[1] Due to the presence of an organic azide (B81097) group, this compound requires careful handling to mitigate risks of toxicity and potential explosive decomposition.[2][3] Adherence to these procedures is essential for ensuring laboratory safety.

Hazard Assessment

This compound is an organic azide. Organic azides are energetic compounds that can be sensitive to heat, light, friction, and pressure, posing a risk of explosive decomposition.[4] They are also considered potentially toxic if inhaled, ingested, or absorbed through the skin.[3][4]

Key Hazards:

  • Explosive Potential: Can be sensitive to heat, light, friction, and shock.[3]

  • Toxicity: Potentially toxic through inhalation, ingestion, or skin absorption.[3]

  • Reactivity with Acids: Contact with acids can form the highly toxic and explosive hydrazoic acid.[2][5]

  • Reactivity with Metals: Can form highly unstable and shock-sensitive heavy metal azides upon contact with metals like lead, copper, silver, zinc, and mercury. This is a significant concern for plumbing systems.[5][6]

  • Reactivity with Halogenated Solvents: Reactions with solvents like dichloromethane (B109758) can form extremely unstable di- and tri-azidomethane.[4]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required equipment.

Protection Type Required PPE Specifications & Rationale
Eye & Face Safety Goggles & Face ShieldTightly fitting chemical splash goggles are required at all times. A full-face shield must be worn over the goggles, especially when handling the solid compound or during reactions with a risk of splashing.[3][7]
Hand Double Chemical-Resistant GlovesDouble-gloving is recommended. Use nitrile gloves as the inner layer and a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber) as the outer layer.[7] Inspect gloves before each use and dispose of them immediately after contamination.
Body Flame-Resistant Lab Coat & Chemical-Resistant ApronA flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]
Foot Fully Enclosed, Chemical-Resistant ShoesFully enclosed shoes are mandatory to protect against spills.[7]
Respiratory Certified Chemical Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][8]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation and Designated Area:

    • Before starting any procedure, review the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, consult the general guidelines for handling organic azides.

    • Conduct all work in a designated area within a certified chemical fume hood.[3] Keep the sash as low as possible.

    • It is recommended to use a blast shield between the user and the experimental apparatus.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

    • Do not work alone when handling this compound.[3]

  • Handling the Compound:

    • Use the smallest amount of the compound necessary for the experiment.[3]

    • Crucially, do not use metal spatulas or other metal instruments to handle the solid compound to avoid the formation of shock-sensitive metal azides.[4] Use plastic or ceramic spatulas.

    • When preparing solutions, use anhydrous solvents such as DMSO or DMF.[9]

    • Avoid heating the compound unless a thorough hazard analysis has been performed.[4]

  • Storage:

    • Store this compound at –20 °C in a sealed, moisture- and light-protected container.[9][10]

    • Store away from incompatible materials such as acids and metals.[3][5]

Disposal Plan

Improper disposal of azide-containing waste can lead to serious safety incidents. Under no circumstances should azide solutions be poured down the drain , as this can lead to the formation of highly explosive metal azides in the plumbing.[6][11]

  • Waste Collection:

    • All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels), must be collected in a designated, clearly labeled hazardous waste container.[2][8]

    • Use non-metallic (e.g., polyethylene (B3416737) or polypropylene) containers for azide waste.[5]

    • The waste container must be clearly labeled as "Azide Waste" and should list all chemical constituents.[2]

    • Do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[2][5]

  • Deactivation (Quenching) of Azide Waste:

    • For dilute solutions, a chemical deactivation procedure should be performed by trained personnel in a controlled environment before collection for final disposal. This converts the organic azide to a more stable derivative.[2]

    • A common method for quenching azides is the slow addition of a reducing agent, such as triphenylphosphine (B44618), to the reaction mixture at a controlled temperature (e.g., in an ice bath).[4] This reaction forms a phosphazide, which can then be hydrolyzed to an amine and triphenylphosphine oxide with the addition of water, releasing nitrogen gas.[4]

    • Caution: The quenching reaction should be performed slowly and with careful monitoring for gas evolution and temperature changes.

  • Final Disposal:

    • All deactivated and non-deactivated azide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[4][8] Complete a chemical waste pickup request form as required.

Experimental Workflow and Logic Diagrams

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS & SOPs prep_area Designate Work Area in Fume Hood prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Compound (Non-Metal Spatula) prep_ppe->handle_weigh Proceed to Handling handle_reaction Perform Reaction Behind Blast Shield handle_weigh->handle_reaction handle_store Store at -20°C, Protected from Light handle_reaction->handle_store Store Unused Material disp_collect Collect Waste in Labeled, Non-Metallic Container handle_reaction->disp_collect Generate Waste disp_deactivate Deactivate Azide Waste (e.g., with Triphenylphosphine) disp_collect->disp_deactivate disp_ehs Dispose Through EHS disp_deactivate->disp_ehs emergency_spill Spill emergency_action Follow Institutional Emergency Procedures emergency_spill->emergency_action emergency_exposure Exposure emergency_exposure->emergency_action

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-Val-Cit-PAB-OH
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-Val-Cit-PAB-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。